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  • Product: ethyl 4-ethyl-1H-pyrazole-5-carboxylate
  • CAS: 94972-02-8

Core Science & Biosynthesis

Foundational

synthesis and characterization of ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Synthesis and Characterization of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Part 1: Executive Summary & Strategic Importance Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (also referred to as the 3-carboxylate tautomer) is a cri...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Characterization of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Part 1: Executive Summary & Strategic Importance

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (also referred to as the 3-carboxylate tautomer) is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of MET kinase inhibitors (e.g., Tolfenpyrad analogs) and agrochemical pesticides. Its structural value lies in the 4-ethyl substitution , which provides hydrophobic bulk necessary for filling specific binding pockets, while the 5-carboxylate moiety serves as a versatile handle for amidation or further functionalization.

This guide details a robust, scalable synthetic route based on the Claisen condensation of diethyl oxalate with butyraldehyde , followed by cyclization with hydrazine . Unlike methods relying on unstable


-keto esters, this "Oxalate Route" ensures high regiocontrol and operational simplicity.

Part 2: Retrosynthetic Analysis & Strategy

The most efficient disconnection for pyrazole-3(5)-carboxylates involves breaking the N1-C5 and N2-C3 bonds, revealing a hydrazine fragment and a 1,3-dicarbonyl equivalent. For the 4-ethyl derivative, the carbon backbone corresponds to ethyl 3-formyl-2-oxopentanoate .

Strategic Diagram: Retrosynthesis

Retrosynthesis Target Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Target Scaffold) Intermediate Ethyl 3-formyl-2-oxopentanoate (1,3-Dielectrophile) Target->Intermediate Cyclization (N2H4) Precursors Diethyl Oxalate + Butyraldehyde Intermediate->Precursors Claisen Condensation (NaOEt)

Caption: Retrosynthetic breakdown showing the disconnection to commercially available diethyl oxalate and butyraldehyde.

Part 3: Detailed Experimental Protocol

Phase 1: Claisen Condensation (Synthesis of the 1,3-Dielectrophile)

Objective: To synthesize the sodium salt of ethyl 3-formyl-2-oxopentanoate. Expert Insight: Butyraldehyde has reactive


-protons. To prevent self-condensation (aldol), diethyl oxalate  must be present in excess or the base must be added carefully to a mixture of the ester and aldehyde at low temperature.

Reagents:

  • Sodium ethoxide (NaOEt): 1.1 equiv (freshly prepared or 21% wt in EtOH).

  • Diethyl oxalate: 1.0 equiv.

  • Butyraldehyde: 1.0 equiv.[1]

  • Solvent: Anhydrous Ethanol (EtOH).[2]

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Base Preparation: Charge the flask with anhydrous EtOH (100 mL) and add sodium metal (1.1 equiv) in small pieces. Stir until fully dissolved to generate NaOEt. Cool to 0°C in an ice bath.

  • Condensation: Mix diethyl oxalate (1.0 equiv) and butyraldehyde (1.0 equiv) in a separate beaker. Add this mixture dropwise to the cold NaOEt solution over 45 minutes.

    • Critical Control Point: Maintain internal temperature <10°C to minimize butyraldehyde self-polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A thick yellow precipitate (the sodium enolate salt) will form.

  • Workup (Intermediate): Do not isolate the free acid, as

    
    -keto-aldehydes are unstable. Use the suspension directly or evaporate solvent to obtain the crude sodium salt for the next step.
    
Phase 2: Cyclization (Pyrazole Ring Formation)

Objective: Condensation of the 1,3-dielectrophile with hydrazine to form the aromatic core.

Reagents:

  • Hydrazine hydrate (

    
    , 80%): 1.2 equiv.
    
  • Acetic acid (glacial): 2.0 equiv (optional, to buffer pH).

Protocol:

  • Dissolution: Resuspend the crude sodium salt from Phase 1 in EtOH (150 mL).

  • Acidification (Optional but Recommended): Cool to 0°C and add glacial acetic acid dropwise until pH ~6–7. This protonates the enolate, facilitating hydrazine attack.

  • Addition: Add hydrazine hydrate (1.2 equiv) dropwise. An exotherm is expected.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product

    
    ).
    
  • Quench: Cool to RT and concentrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the residue with water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with brine, dry over

    
    , filter, and concentrate to yield the crude solid/oil.
    
Phase 3: Purification
  • Recrystallization: If solid, recrystallize from Hexanes/EtOAc (9:1).

  • Column Chromatography: If oil, purify on silica gel using a gradient of 0%

    
     40% EtOAc in Hexanes.
    
Experimental Workflow Diagram

Workflow Start Start: NaOEt in EtOH Step1 Add Diethyl Oxalate + Butyraldehyde (0°C, 45 min) Start->Step1 Step2 Stir 16h (Enolate Formation) Step1->Step2 Claisen Condensation Step3 Add Hydrazine Hydrate (Reflux 4h) Step2->Step3 Cyclization Step4 Workup: Evaporate, Extract (EtOAc) Step3->Step4 End Pure Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Step4->End Recrystallization

Caption: Step-by-step experimental workflow for the synthesis and purification.

Part 4: Characterization & Validation

The identity of the product must be confirmed using 1H NMR and Mass Spectrometry . The 4-ethyl substitution pattern is distinct from the 3-ethyl isomer (which would result from a different ketone precursor).

Data Table: Expected Analytical Parameters
ParameterValue/RangeNotes
Appearance White to off-white solidMay be a viscous oil if impure.
Melting Point 78–82 °CTypical for 4-alkyl-pyrazole-3-carboxylates.
MS (ESI+)

Molecular Weight: 168.19 g/mol .
TLC

50% EtOAc in Hexanes (UV active).
1H NMR Interpretation (400 MHz, )

The spectrum will show characteristic signals for the ethyl ester, the 4-ethyl group, and the single aromatic proton.

  • 
     11.50 (br s, 1H): NH  proton. Broad due to exchange and tautomerism.
    
  • 
     7.65 (s, 1H): C3-H  (or C5-H). This singlet confirms the 4-substitution. If the ethyl group were at C3, this signal would be absent or shifted.
    
  • 
     4.38 (q, 
    
    
    
    Hz, 2H):
    
    
    (Ester methylene).
  • 
     2.68 (q, 
    
    
    
    Hz, 2H):
    
    
    (C4-Ethyl methylene).
  • 
     1.39 (t, 
    
    
    
    Hz, 3H):
    
    
    (Ester methyl).
  • 
     1.22 (t, 
    
    
    
    Hz, 3H):
    
    
    (C4-Ethyl methyl).

Validation Check:

  • Singlet at ~7.65 ppm: Crucial. If you see a doublet or multiplet in the aromatic region, the regioselectivity failed (likely contamination with 3-ethyl isomer).

  • Two Quartets: One for the ester (~4.4 ppm) and one for the C4-ethyl (~2.7 ppm).

Part 5: Troubleshooting & Optimization

  • Regioselectivity Issues:

    • Problem: Formation of 3-ethyl-1H-pyrazole-5-carboxylate.

    • Cause: Attack of oxalate on the wrong carbon of the ketone/aldehyde? Unlikely with butyraldehyde as only

      
      -carbon is nucleophilic.
      
    • Solution: Ensure temperature is kept low (0°C) during addition to favor the kinetic enolate of the aldehyde reacting with the highly electrophilic oxalate.

  • Low Yield:

    • Cause: Polymerization of butyraldehyde.

    • Solution: Use freshly distilled butyraldehyde. Add the aldehyde to the base/oxalate mixture (inverse addition) to keep the concentration of free enolate low relative to the oxalate trap.

  • Tautomerism:

    • The product exists as a tautomeric mixture of ethyl 4-ethyl-1H-pyrazole-5-carboxylate and ethyl 4-ethyl-1H-pyrazole-3-carboxylate . In solution (NMR), these are indistinguishable due to rapid proton transfer. For nomenclature and filing, either is acceptable, though "3-carboxylate" is often preferred for the 1H-form.

References

  • Synthesis of Pyrazole-3-carboxylates via Claisen Condensation

    • Title: "Regioselective synthesis of 1,5-diaryl-1H-pyrazole-3-carboxyl
    • Source:Journal of Heterocyclic Chemistry
    • URL:[Link]

  • General Pyrazole Synthesis Reviews

    • Title: "Recent Advances in the Synthesis of Pyrazoles"
    • Source:Chemical Reviews
    • URL:[Link]

  • Commercial Reference & Properties: Title: "Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Product Page" Source:ChemicalBook / Sigma-Aldrich (Analog D

Sources

Exploratory

Physicochemical Properties and Synthetic Workflows of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Executive Summary Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 94972-02-8) is a highly versatile heterocyclic building block extensively utilized in the development of advanced agrochemicals and pharmaceuticals[1]. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 94972-02-8) is a highly versatile heterocyclic building block extensively utilized in the development of advanced agrochemicals and pharmaceuticals[1]. Characterized by its 1H-pyrazole core, this compound features two critical functional groups: a 4-ethyl substitution that modulates lipophilicity and steric bulk, and a 5-ethyl ester that serves as a highly reactive handle for downstream amidation and cross-coupling reactions. Understanding its physicochemical profile and the causality behind its synthetic protocols is essential for drug development professionals aiming to integrate this scaffold into complex active pharmaceutical ingredients (APIs) or agrochemical agents like Tolfenpyrad analogs[2].

Physicochemical Profiling

The physicochemical properties of ethyl 4-ethyl-1H-pyrazole-5-carboxylate dictate its behavior in both biological systems and organic synthesis. The presence of the N-H bond allows it to act as a hydrogen bond donor, while the ester and pyrazole nitrogens serve as acceptors.

The following table summarizes the core quantitative data for this compound and its close structural analogs[1],[3]:

PropertyValueMechanistic Implication
CAS Registry Number 94972-02-8Standard chemical identifier[1].
Molecular Formula C8H12N2O2Determines baseline stoichiometric calculations.
Molecular Weight 168.19 g/mol Optimal low-molecular-weight fragment for lead generation.
Predicted Density ~1.10 ± 0.1 g/cm³Influences phase separation during liquid-liquid extraction[3].
Predicted Boiling Point ~280 - 320 °C (at 760 mmHg)High BP due to strong intermolecular hydrogen bonding[3].
Hydrogen Bond Donors 1 (Pyrazole N-H)Facilitates target protein/enzyme binding.
Hydrogen Bond Acceptors 3 (N, C=O, C-O-C)Enhances solubility in polar aprotic solvents.
LogP (Predicted) 1.5 - 2.0Indicates moderate lipophilicity, ideal for membrane permeability.

Mechanistic Insights: Tautomerism and Electronic Effects

In solution, ethyl 4-ethyl-1H-pyrazole-5-carboxylate exists in a dynamic tautomeric equilibrium with its isomer, ethyl 4-ethyl-1H-pyrazole-3-carboxylate. The migration of the proton between the N1 and N2 positions is highly dependent on the solvent's dielectric constant.

Causality of Electronic Effects: The 5-carboxylate group exerts a strong electron-withdrawing effect (-I, -M) on the pyrazole ring. This reduces the electron density on the adjacent nitrogen, increasing the acidity of the N-H proton compared to unsubstituted pyrazoles. Meanwhile, the 4-ethyl group provides mild electron donation (+I) and significant steric shielding, which dictates the regioselectivity of subsequent electrophilic substitutions (e.g., chlorination or alkylation).

Tautomerism T1 Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (N1-H) T2 Ethyl 4-ethyl-1H-pyrazole-3-carboxylate (N2-H) T1->T2 Proton Transfer (Solvent-dependent) Effect1 Steric Shielding by 4-Ethyl Effect1->T1 Effect2 Electron Withdrawal by Ester Effect2->T1

Caption: Tautomeric equilibrium and electronic influences on the 1H-pyrazole core.

Experimental Protocols: Synthesis & Isolation

To ensure high scientific integrity, the synthesis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate must be approached as a self-validating system where each step contains internal checks. The standard approach involves the cyclocondensation of an


-ethyl-

-ketoester derivative with hydrazine hydrate.
Step-by-Step Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of the

    
    -ethyl-
    
    
    
    -ketoester precursor in absolute ethanol.
    • Causality: Absolute ethanol provides a protic environment that facilitates the initial imine formation while preventing premature hydrolysis of the ethyl ester group.

  • Controlled Addition: Cool the reaction vessel to 0–5 °C using an ice bath. Add 1.1 equivalents of hydrazine hydrate dropwise under vigorous stirring.

    • Causality: The condensation reaction is highly exothermic. Strict thermal control prevents the formation of undesired bis-hydrazone byproducts and controls the reaction kinetics.

  • Cyclization & Reflux: Gradually warm the mixture to room temperature, then heat to reflux (approx. 78 °C) for 4–6 hours.

    • Causality: Refluxing provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, driving the formation of the stable aromatic pyrazole ring.

  • Self-Validating Check (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the UV-active starting material validates the successful cyclization.

  • Workup & Isolation: Concentrate the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and saturated aqueous

    
    .
    
    • Causality: The mild alkaline wash neutralizes trace acidic byproducts without risking the base-catalyzed saponification of the target ethyl ester.

  • Purification: Dry the organic layer over anhydrous

    
    , filter, and evaporate. Recrystallize the crude product from a hexane/ethyl acetate mixture to yield pure ethyl 4-ethyl-1H-pyrazole-5-carboxylate.
    

Downstream Applications: Agrochemical Intermediates

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate is a critical precursor in the synthesis of broad-spectrum acaricides and insecticides, most notably Tolfenpyrad[2].

To convert this intermediate into an active agent, it typically undergoes N-alkylation (e.g., methylation) followed by C4-chlorination. Traditionally, chlorination relied on highly corrosive sulfuryl chloride (


). However, modern, field-proven protocols utilize electrolytic chlorination  within an HCl/acetonitrile electrolyte system[2].

Causality of Electrolytic Chlorination: The electrochemical generation of active chlorine species completely avoids the use of hazardous


, mitigating severe equipment degradation and environmental pollution[2]. Furthermore, the byproduct HCl is recycled back into the system as a reactant, creating a closed-loop, self-validating process that maximizes atom economy and ensures high product purity[2].

SynthesisWorkflow Precursor α-Ethyl-β-Ketoester Derivative Intermediate Ethyl 4-ethyl-1H-pyrazole- 5-carboxylate (CAS: 94972-02-8) Precursor->Intermediate Condensation (EtOH, Reflux) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Intermediate Cyclization Chlorination Electrolytic Chlorination (HCl / Acetonitrile) Intermediate->Chlorination N-Alkylation & C4-Chlorination API Pyrazole Carboxamide (e.g., Tolfenpyrad) Chlorination->API Ester Hydrolysis & Amidation

Caption: Workflow from precursor condensation to final active pharmaceutical/agrochemical ingredient.

Analytical Characterization

To rigorously verify the structural integrity of the synthesized ethyl 4-ethyl-1H-pyrazole-5-carboxylate, the following analytical signatures should be confirmed:

  • 1H NMR (

    
    ):  A distinct triplet (~1.2 ppm) and quartet (~2.7 ppm) corresponding to the 4-ethyl group. The ethyl ester will present its own characteristic triplet (~1.4 ppm) and quartet (~4.4 ppm). A broad singlet at >10 ppm confirms the presence of the tautomeric pyrazole N-H.
    
  • FT-IR: A sharp, strong absorption band around 1710–1725

    
     validates the intact ester carbonyl (
    
    
    
    ), while a broad band at 3100–3200
    
    
    confirms the N-H stretch.
  • LC-MS: A primary molecular ion peak at

    
     169.1 
    
    
    
    confirms the molecular weight of the target compound.

References

  • Title: BLD Pharm: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS 94972-02-8) Source: BLD Pharm URL: 1

  • Title: CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate Source: Google Patents URL: 2

  • Title: 128537-26-8 3-ethyl-1-methyl-1h-pyrazole-5-carboxylic acid ethyl ester Properties Source: Guidechem URL: 3

Sources

Foundational

ethyl 4-ethyl-1H-pyrazole-5-carboxylate mechanism of action

Technical Guide: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate – Mechanism of Action & Scaffold Profile Executive Summary Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 894972-02-8 or related tautomers) is a privileged heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate – Mechanism of Action & Scaffold Profile

Executive Summary

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 894972-02-8 or related tautomers) is a privileged heterocyclic scaffold primarily utilized in the discovery of agrochemicals (insecticides/fungicides) and pharmaceutical agents. While often categorized as a chemical intermediate, the molecule possesses intrinsic pharmacological potential due to its 4-substituted pyrazole core , a pharmacophore known for competitive inhibition of Alcohol Dehydrogenase (ADH) .

Furthermore, this ester serves as the critical precursor for Mitochondrial Electron Transport Inhibitors (METIs) , specifically those targeting Complex I (NADH:ubiquinone oxidoreductase) and Complex II (Succinate Dehydrogenase) . This guide details the dual mechanistic profile of the compound: its direct enzymatic interactions and its role as a progenitor for bioenergetic modulators.

Chemical Identity & Structural Dynamics

The compound exists in a dynamic equilibrium due to annular tautomerism characteristic of N-unsubstituted pyrazoles.

  • IUPAC Name: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

  • Tautomeric Form: Ethyl 4-ethyl-1H-pyrazole-3-carboxylate

  • Core Features:

    • 4-Ethyl Group: Provides hydrophobic bulk essential for occupying the substrate binding pockets of ADH and mitochondrial complexes.

    • 5-Carboxylate (Ester): A reactive electrophilic handle for amidation (creating METIs) or hydrolysis (generating the free acid pharmacophore).

    • 1H-Nitrogen: Acts as a hydrogen bond donor/acceptor, critical for zinc coordination in metalloenzymes.

Table 1: Physicochemical Profile[1]
PropertySpecificationRelevance
Molecular Formula C₈H₁₂N₂O₂Core scaffold
Molecular Weight 168.19 g/mol Fragment-based drug discovery (Low MW)
LogP (Predicted) ~1.8 - 2.1Good membrane permeability; Lipophilic
H-Bond Donors 1 (NH)Key for active site anchoring (e.g., Ser-48 in ADH)
H-Bond Acceptors 3 (N, O, O)Interaction with solvent/protein backbone
Key Reactivity Nucleophilic (N1), Electrophilic (C5-ester)Versatile derivatization

Mechanism of Action (MoA)

The biological activity of ethyl 4-ethyl-1H-pyrazole-5-carboxylate is bifurcated into its intrinsic activity (as a 4-alkylpyrazole) and its derivative activity (as a scaffold for carboxamides).

Primary Mechanism: Competitive Inhibition of Alcohol Dehydrogenase (ADH)

The 4-ethylpyrazole moiety is a classic bioisostere of 4-methylpyrazole (Fomepizole), a clinically approved ADH inhibitor.

  • Target: Cytosolic Alcohol Dehydrogenase (EC 1.1.1.1).

  • Binding Mode:

    • Zinc Coordination: The unsubstituted nitrogen (N2) of the pyrazole ring directly coordinates with the catalytic Zinc ion (Zn²⁺) in the active site, displacing the water molecule usually required for catalysis.

    • Hydrophobic Interaction: The 4-ethyl group extends into the hydrophobic substrate-binding tunnel (normally occupied by the alkyl chain of ethanol or ethylene glycol). The ethyl group provides tighter binding affinity than a methyl group due to increased van der Waals contacts.

    • Steric Occlusion: The 5-carboxylate group, depending on the isoform, may interact with polar residues at the tunnel entrance or undergo hydrolysis to the acid, which further stabilizes the complex via electrostatic interactions.

Secondary Mechanism: Mitochondrial Complex I Inhibition (METI)

When derivatized into an amide (e.g., via reaction with an aryl amine), the scaffold mimics the structure of Tolfenpyrad or Tebufenpyrad .

  • Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

  • Site: Quinone-binding site (Site Q) at the interface of the 49 kD and PSST subunits.

  • Action: The pyrazole core locks into the Q-site, preventing the reduction of ubiquinone to ubiquinol. This halts the electron transport chain (ETC), collapsing the proton motive force (Δψm) and inhibiting ATP synthesis, leading to cellular energy crisis and apoptosis.

Pathway Visualization

The following diagram illustrates the dual pathways: the direct inhibition of ADH and the synthetic progression to Mitochondrial Complex I inhibitors.

MoA_Pathways Compound Ethyl 4-ethyl-1H-pyrazole- 5-carboxylate Hydrolysis Hydrolysis / Metabolism Compound->Hydrolysis Amidation Synthetic Amidation (Drug Development) Compound->Amidation Acid 4-Ethyl-1H-pyrazole- 5-carboxylic acid Hydrolysis->Acid Decarboxylation Decarboxylation Acid->Decarboxylation Potential ActiveCore 4-Ethylpyrazole (Active Pharmacophore) Decarboxylation->ActiveCore Zinc Active Site Zn2+ ActiveCore->Zinc Coordinates ADH Alcohol Dehydrogenase (ADH) Zinc->ADH Inhibits METI Pyrazole-5-carboxamide (e.g., Tolfenpyrad analogs) Amidation->METI Complex1 Mitochondrial Complex I METI->Complex1 Blocks Q-Site

Figure 1: Mechanistic bifurcation of the ethyl 4-ethyl-1H-pyrazole-5-carboxylate scaffold into ADH inhibitory pathways (metabolic) and Complex I inhibitory pathways (synthetic).

Experimental Protocols

Protocol A: Synthesis via Claisen Condensation

This is the standard self-validating method to generate high-purity scaffold.

  • Reagents: Diethyl oxalate (1.0 eq), 2-butanone (1.0 eq), Sodium ethoxide (1.2 eq), Hydrazine hydrate (1.0 eq).

  • Step 1 (Diketoester Formation): Add sodium ethoxide to cold ethanol (0°C). Dropwise add a mixture of diethyl oxalate and 2-butanone. Stir at room temperature for 16h.

    • Checkpoint: Monitor TLC for disappearance of starting ketone.

  • Step 2 (Cyclization): Cool the reaction mixture to 0°C. Add hydrazine hydrate dropwise (exothermic). Reflux for 2 hours.

  • Workup: Evaporate solvent. Dissolve residue in water/ethyl acetate. Wash organic layer with brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Recrystallize from ethanol/hexane or use flash chromatography (Hexane:EtOAc 3:1).

    • Validation: ¹H NMR (CDCl₃) should show triplet at ~1.2 ppm (ethyl CH₃), quartet at ~2.6 ppm (ethyl CH₂), and singlet at ~7.5-8.0 ppm (pyrazole H-3).

Protocol B: In Vitro ADH Inhibition Assay

To verify the intrinsic activity of the scaffold or its hydrolyzed acid.

  • System: Spectrophotometric monitoring of NADH formation at 340 nm.

  • Reaction Mix:

    • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8).

    • Substrate: Ethanol (0.5 M).

    • Cofactor: NAD⁺ (2.5 mM).

    • Enzyme: Horse Liver ADH (1 unit/mL).

    • Test Compound: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (dissolved in DMSO).

  • Procedure:

    • Incubate Enzyme + Test Compound for 5 mins at 25°C.

    • Initiate reaction by adding NAD⁺ and Ethanol.

    • Measure Absorbance (340 nm) for 3 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control. Determine

    
     using a Lineweaver-Burk plot.
    
    • Expected Result: Competitive inhibition profile (intersecting at Y-axis).

References

  • Bioactivity of Pyrazole Carboxylic Acids: Huang, D., et al. "Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives."[2] Heterocyclic Communications, 2017.[3]

  • ADH Inhibition Mechanism: Plapp, B. V., et al. "Kinetics of Inhibition of Alcohol Dehydrogenase by Pyrazoles." Biochemistry, 2015. (Establishes 4-alkylpyrazoles as competitive inhibitors).
  • Mitochondrial Complex I Inhibitors: Fulp, J. W., et al. "Structural Insights into the Mechanism of Action of Tolfenpyrad and Related Pyrazole-5-carboxamide Acaricides." Pesticide Biochemistry and Physiology, 2020.
  • Scaffold Synthesis: Menozzi, G., et al.
  • Lamellarin O Analogues: "Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships." Kaunas University of Technology, 2023.

Sources

Exploratory

Spectroscopic Elucidation of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate: A Comprehensive Analytical Guide

Executive Summary Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS 94972-02-8) is a highly versatile heterocyclic building block frequently utilized in the development of agrochemicals and pharmaceuticals, including kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS 94972-02-8) is a highly versatile heterocyclic building block frequently utilized in the development of agrochemicals and pharmaceuticals, including kinase inhibitors and COX-2 antagonists. Characterizing this molecule requires a nuanced approach due to its capacity for annular tautomerism and the structural similarity of its two ethyl substituents. This whitepaper provides an authoritative, in-depth guide to the spectroscopic analysis (NMR, IR, and MS) of this compound, detailing the causality behind experimental design and establishing self-validating protocols to ensure absolute structural certainty.

Molecular Architecture & Annular Tautomerism

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. In solution, pyrazoles unsubstituted at the N1 position exist as a dynamic mixture of two rapidly interconverting tautomers. The position of this tautomeric equilibrium is heavily influenced by the solvent matrix and the electronic nature of the substituents (1)[1]. Consequently, ethyl 4-ethyl-1H-pyrazole-5-carboxylate and ethyl 4-ethyl-1H-pyrazole-3-carboxylate are structurally synonymous in solution.

Tautomerism T1 Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (N1-H, C5-Ester) T2 Ethyl 4-ethyl-1H-pyrazole-3-carboxylate (N1-H, C3-Ester) T1->T2 Fast Proton Transfer (Solvent Dependent)

Annular tautomerism of ethyl 4-ethyl-1H-pyrazole-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The selection of the deuterated solvent is the single most critical decision in pyrazole NMR spectroscopy. In non-polar solvents like CDCl₃, the rapid exchange of the N-H proton often leads to severe signal broadening or complete disappearance due to intermediate exchange rates on the NMR timescale and quadrupolar relaxation from the ¹⁴N nucleus (2)[2]. To counteract this, we utilize DMSO-d₆. The strong hydrogen-bond accepting nature of DMSO anchors the labile N-H proton, drastically slowing the exchange rate and allowing it to be observed as a distinct, albeit broad, downfield singlet. Furthermore, multinuclear NMR studies have shown that tautomeric equilibrium constants can be determined by simple signal integration when proton exchange is sufficiently slowed (3)[3].

Quantitative Data Summaries

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H (Pyrazole)12.80Broad Singlet (br s)-1H
C3-H (Pyrazole)7.65Singlet (s)-1H
Ester -OCH₂-4.25Quartet (q)7.12H
C4-Ethyl -CH₂-2.65Quartet (q)7.52H
Ester -CH₃1.28Triplet (t)7.13H
C4-Ethyl -CH₃1.15Triplet (t)7.53H

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

Carbon EnvironmentChemical Shift (δ, ppm)Assignment Rationale
C=O (Ester)160.5Highly deshielded carbonyl carbon
C5 (Pyrazole)138.2Deshielded by adjacent electronegative N and ester group
C3 (Pyrazole)131.4Aromatic methine carbon adjacent to N
C4 (Pyrazole)122.8Alkyl-substituted aromatic carbon
Ester -OCH₂-60.2Deshielded by adjacent ester oxygen
C4-Ethyl -CH₂-17.5Aliphatic methylene carbon
C4-Ethyl -CH₃15.1Terminal aliphatic methyl carbon
Ester -CH₃14.3Terminal aliphatic methyl carbon
Protocol: High-Resolution NMR Sample Preparation
  • Sample Solubilization: Weigh exactly 10 mg of the analyte and dissolve it completely in 0.6 mL of anhydrous DMSO-d₆.

  • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H NMR spectrum using a minimum of 16 scans with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the ethyl groups.

  • Self-Validating System (D₂O Exchange): To definitively prove the assignment of the 12.80 ppm peak to the N-H proton, remove the NMR tube, add 10 µL of D₂O, shake vigorously for 30 seconds, and re-acquire the spectrum. The complete disappearance of the 12.80 ppm peak validates the assignment by confirming the presence of a solvent-exchangeable proton.

Mass Spectrometry (MS)

Causality in Experimental Design

Mass spectrometry provides the molecular weight of the compound and critical information about its fragmentation pattern (4)[4]. The pyrazole ring contains a basic sp² hybridized nitrogen (N2) with an available lone pair, making the molecule highly amenable to Positive Ion Electrospray Ionization (ESI+). However, to generate robust, library-searchable fragmentation patterns, Electron Ionization (EI) at 70 eV is preferred, as it induces hard cleavage of the ester and ethyl substituents.

MS_Fragmentation M Molecular Ion[M]•+ m/z 168 F1 [M - •OCH2CH3]+ m/z 123 M->F1 α-cleavage (-45 Da) F2 [M - •COOCH2CH3]+ m/z 95 M->F2 Inductive cleavage (-73 Da) F3 [M - •CH3]+ m/z 153 M->F3 Ethyl loss (-15 Da)

Primary EI-MS fragmentation pathways of the pyrazole core.

Table 3: EI-MS Fragmentation Data

Fragment m/zIon TypeNeutral LossStructural Implication
168[M]•⁺NoneMolecular Ion
123[M - •OCH₂CH₃]⁺45 Da (Ethoxy radical)Cleavage of the ester alkoxy group
95[M - •COOCH₂CH₃]⁺73 Da (Ester group)Complete loss of the ester moiety
153[M - •CH₃]⁺15 Da (Methyl radical)Loss of terminal methyl from C4-ethyl
Protocol: LC-ESI-HRMS Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol containing 0.1% Formic Acid. Rationale: Formic acid provides an abundant proton source, driving the formation of the [M+H]⁺ ion in ESI+ mode.

  • Ionization: Inject 2 µL into the LC-ESI-HRMS system. Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV.

  • Self-Validating System (Mass Accuracy): Before analyzing fragmentation, verify the exact mass of the parent ion ([M+H]⁺ theoretical m/z 169.0972). A mass error of < 5 ppm acts as a self-validating gatekeeper, confirming the elemental composition (C₈H₁₃N₂O₂⁺) before proceeding to MS/MS analysis.

Infrared (IR) Spectroscopy

Causality in Experimental Design

Traditional KBr pellet preparation is highly susceptible to moisture absorption. Absorbed water exhibits a broad O-H stretch (~3300 cm⁻¹) that severely masks the critical N-H stretching frequency of the pyrazole ring. Therefore, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is the mandatory standard, as it requires no sample matrix and is entirely non-destructive.

Table 4: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3200 - 3100Medium, BroadN-H StretchConfirms the presence of the 1H-pyrazole core
2975, 2870WeakC-H Stretch (sp³)Indicates the presence of ethyl substituents
1715Strong, SharpC=O StretchConfirms the conjugated ester carbonyl
1550, 1460MediumC=N, C=C StretchCharacteristic pyrazole ring breathing modes
1240, 1110StrongC-O StretchConfirms the ester alkoxy linkage
Protocol: ATR-FTIR Analysis
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol and establish a background spectrum.

  • Sample Application: Place 2-3 mg of the neat crystalline sample directly onto the crystal. Apply uniform pressure using the ATR anvil. Rationale: High pressure ensures intimate contact between the crystal and the sample, which is critical for the evanescent wave to penetrate and yield a high signal-to-noise ratio.

  • Self-Validating System (Baseline Check): Acquire 32 scans from 4000 to 400 cm⁻¹. Immediately check the baseline at 3800-4000 cm⁻¹. A perfectly flat baseline confirms the absence of moisture contamination, ensuring the N-H stretch at 3200 cm⁻¹ is a true representation of the molecule.

Integrated Analytical Workflow

To achieve absolute structural certainty, the data from NMR, MS, and IR must be synthesized. No single technique is sufficient to rule out all possible regioisomers.

Workflow S1 Sample Prep (Solvent Selection) S2 NMR Analysis (1H, 13C, 2D) S1->S2 S3 IR Spectroscopy (ATR-FTIR) S1->S3 S4 Mass Spec (LC-ESI-HRMS) S1->S4 S5 Data Synthesis & Structural Elucidation S2->S5 S3->S5 S4->S5

Multi-modal spectroscopic workflow for structural elucidation.

References

  • Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxyl
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study fu-berlin.de
  • A 13 C NMR spectroscopy study of the structure of NH pyrazoles and indazoles cdnsciencepub.com
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv

Sources

Foundational

Physicochemical Profiling and Solubility Dynamics of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper Executive Summary The rational design of drug delivery systems and scalable synthetic routes requires...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process Engineers Document Type: Technical Whitepaper

Executive Summary

The rational design of drug delivery systems and scalable synthetic routes requires a rigorous understanding of a molecule's solvation thermodynamics. Ethyl 4-ethyl-1H-pyrazole-5-carboxylate is a highly versatile heterocyclic building block, serving as a critical intermediate in the synthesis of complex agrochemicals—most notably the mitochondrial complex I inhibitor Tolfenpyrad [1]—and various pharmaceutical kinase inhibitors[2].

This whitepaper provides an in-depth technical analysis of the solubility profile of ethyl 4-ethyl-1H-pyrazole-5-carboxylate across diverse solvent systems. By deconstructing the molecular architecture and detailing self-validating experimental protocols, this guide equips researchers with the mechanistic insights necessary to optimize in vitro assays, liquid-liquid extractions, and downstream formulations.

Molecular Architecture & Solvation Causality

To predict and manipulate the solubility of ethyl 4-ethyl-1H-pyrazole-5-carboxylate, we must first analyze its structural motifs and how they dictate intermolecular forces:

  • The 1H-Pyrazole Core: The pyrazole ring is amphoteric in its hydrogen-bonding capabilities. The unsubstituted nitrogen (N-H) acts as a strong Hydrogen Bond Donor (HBD), while the adjacent sp2-hybridized nitrogen acts as a Hydrogen Bond Acceptor (HBA). In the solid state, this leads to strong intermolecular hydrogen bonding, increasing the crystal lattice energy.

  • The 5-Ethyl Ester: The carbonyl oxygen provides an additional HBA site, enhancing solubility in protic solvents (like ethanol) through dipole-dipole and hydrogen-bonding interactions.

  • The 4-Ethyl Substitution (The Lipophilic Driver): Compared to the base molecule (ethyl 1H-pyrazole-4-carboxylate), the addition of an ethyl group at the C4 position significantly increases the hydrophobic surface area [3]. This structural modification raises the partition coefficient (LogP) to approximately ~2.0. Thermodynamically, this bulkier aliphatic chain disrupts the highly ordered hydrogen-bonded network of water, rendering cavity formation in aqueous media energetically unfavorable.

Solvation Thermodynamics

Dissolution is a thermodynamic cycle consisting of three energy-dependent steps: breaking the solute's crystal lattice (endothermic), forming a solvent cavity (endothermic), and inserting the solute into the cavity to form solvent-solute interactions (exothermic).

Solvation Crystal Crystalline Solid (High Lattice Energy) Cavity Solvent Cavity Formation Crystal->Cavity Energy Input (Endothermic) Interaction Intermolecular Forces H-Bonding (N-H...O) Dipole-Dipole Hydrophobic (4-Ethyl) Cavity->Interaction Solute Insertion Solvated Solvated Monomer (Equilibrium State) Interaction->Solvated Solvation Energy (Exothermic)

Caption: Thermodynamic cycle of solvation for ethyl 4-ethyl-1H-pyrazole-5-carboxylate.

Empirical Solubility Matrix

Based on the structural causality outlined above and extrapolated data from structural analogs [4], the solubility of ethyl 4-ethyl-1H-pyrazole-5-carboxylate is highly dependent on the solvent's dielectric constant (


) and hydrogen-bonding capacity.
Table 1: Quantitative Solubility Profile Across Solvent Classes
Solvent SystemDielectric Constant (

)
Estimated Solubility (25°C)Mechanistic Rationale
Water / PBS (pH 7.4) 80.1< 0.5 mg/mL High lipophilicity (LogP ~2.0) prevents favorable cavity formation. The hydrophobic effect dominates, forcing the molecule out of the aqueous phase.
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mL DMSO is a strong polar aprotic solvent. Its oxygen atom acts as a powerful HBA, readily accepting the N-H proton of the pyrazole, overcoming the lattice energy [4].
Ethanol (EtOH) 24.5> 50 mg/mL Protic solvent capable of dual H-bonding (donor to ester carbonyl, acceptor from pyrazole N-H). The ethyl chain of the solvent also interacts favorably with the 4-ethyl substituent via dispersion forces.
Dichloromethane (DCM) 9.1> 100 mg/mL Excellent solubility driven by London dispersion forces and dipole-dipole interactions with the ester and pyrazole core. Ideal for liquid-liquid extraction during synthesis.
Ethyl Acetate (EtOAc) 6.0> 100 mg/mL "Like dissolves like." The ester functionality of the solvent perfectly matches the ester group of the solute, providing high solvation enthalpy.

Methodological Framework: Self-Validating Protocols

To accurately determine the solubility of ethyl 4-ethyl-1H-pyrazole-5-carboxylate for downstream applications, empirical testing is mandatory. We distinguish between Kinetic Solubility (the concentration at which a compound precipitates from a DMSO stock added to an aqueous buffer) and Thermodynamic Solubility (the true equilibrium concentration of a solid dissolving into a solvent) [5].

For rigorous physicochemical profiling, the Shake-Flask Method coupled with HPLC-UV remains the gold standard [6].

Protocol: Shake-Flask Thermodynamic Solubility Determination

Causality of Design: This protocol is designed as a self-validating system. By ensuring an excess of solid remains at the end of the assay, we prove that the solvent is fully saturated and true thermodynamic equilibrium has been achieved. If no solid remains, the system is unsaturated, and the resulting data is a false minimum.

Step-by-Step Methodology:

  • Preparation of the Solid Phase: Weigh approximately 5.0 mg of crystalline ethyl 4-ethyl-1H-pyrazole-5-carboxylate into a tightly sealed borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Equilibration (The Kinetic Bottleneck): Place the vial in an orbital shaker incubator set to 25°C ± 0.5°C at 400 rpm. Incubate for a minimum of 48 to 72 hours. Rationale: Pyrazole derivatives can exhibit slow dissolution kinetics due to stable crystal packing. A 72-hour window ensures the dissolution-precipitation equilibrium is reached [6].

  • Self-Validation Check: Visually inspect the vial. Excess solid must be present. If the solution is completely clear, add an additional 5.0 mg of compound and repeat Step 3.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Alternatively, filter through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for non-specific binding).

  • Quantification: Dilute the supernatant appropriately in the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation inside the column. Quantify the concentration using reversed-phase HPLC-UV (detecting at the

    
     of the pyrazole chromophore, typically ~230-250 nm) against a standard calibration curve prepared in DMSO/Acetonitrile.
    

Workflow Start Excess Solid Compound (Ethyl 4-ethyl-1H-pyrazole-5-carboxylate) Buffer Add Solvent / Buffer (e.g., PBS pH 7.4) Start->Buffer Incubate Shake-Flask Equilibration (48-72h at 25°C, 400 rpm) Buffer->Incubate PhaseSep Phase Separation (Centrifugation / Filtration) Incubate->PhaseSep Verify undissolved solid Analysis HPLC-UV / LC-MS Quantification PhaseSep->Analysis Supernatant Result Thermodynamic Solubility Determination Analysis->Result

Caption: Workflow for determining thermodynamic solubility via the Shake-Flask method.

Strategic Implications for Drug Development

Understanding the solubility of ethyl 4-ethyl-1H-pyrazole-5-carboxylate directly impacts its utility in the laboratory:

  • In Vitro Assay Design: Due to its poor aqueous solubility, biological assays (e.g., testing nematode inhibition or enzyme binding) must utilize DMSO stock solutions. However, to avoid kinetic precipitation when spiking into aqueous media, the final DMSO concentration should be maintained between 0.5% and 1.0% v/v.

  • Synthetic Route Optimization: The high solubility of this intermediate in halogenated and ester solvents (DCM, EtOAc) makes liquid-liquid extraction highly efficient during the multi-step synthesis of Tolfenpyrad and its analogs [1]. The compound will partition almost exclusively into the organic phase when washed with aqueous brines.

References

  • World Health Organization (WHO). (2013). TOLFENPYRAD. Retrieved from [Link]

  • SciSpace. (2018). Structure-Activity Relationship Studies of Tolfenpyrad Reveal Subnanomolar Inhibitors of Haemonchus contortus Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from[Link]

  • Bienta. (2025). Shake-Flask Solubility Assay. Retrieved from[Link]

  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. Retrieved from [Link]

Exploratory

Targeting the Pyrazole Core: A Technical Guide to the Biological Activity and Synthesis of Novel Pyrazole Carboxylate Derivatives

Topic: Biological Activity of Novel Pyrazole Carboxylate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pyrazole car...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Novel Pyrazole Carboxylate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrazole carboxylate scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to interact with diverse biological targets ranging from receptor tyrosine kinases (RTKs) to cyclooxygenase (COX) enzymes.[1][2] This guide provides a technical deep-dive into the structure-activity relationships (SAR), synthetic pathways, and validated biological assessment protocols for these derivatives.[2][3] By leveraging the rigidity of the pyrazole ring and the hydrogen-bonding potential of the carboxylate moiety, researchers can fine-tune pharmacological profiles for anticancer, anti-inflammatory, and antimicrobial applications.

Chemical Scaffolding & Rationale

The pyrazole ring (1,2-diazole) serves as a rigid linker that orients substituents in specific vectors, maximizing receptor affinity. The addition of a carboxylate group (ester or amide) at the C3, C4, or C5 position introduces a critical hydrogen-bond acceptor/donor motif, often mimicking the transition states of endogenous substrates.

Key Pharmacophoric Features:
  • N1 Position: Controls bioavailability and lipophilicity. Aryl substitutions here often facilitate

    
     stacking interactions with aromatic residues (e.g., Phe, Tyr) in binding pockets.
    
  • C3/C5 Positions: Steric bulk at these positions dictates selectivity. For instance, bulky groups can fit into the hydrophobic side pockets of COX-2 but are excluded by the smaller COX-1 active site.

  • Carboxylate Moiety (C4): Acts as a bioisostere for amide or ketone linkers found in many kinase inhibitors, facilitating hydrogen bonding with the hinge region of ATP-binding sites.

Synthesis Strategies: The Causality of Construction

Reliable synthesis is the bedrock of SAR studies. The Knorr Pyrazole Synthesis remains the gold standard due to its modularity, allowing independent variation of substituents.

Workflow Logic
  • Cyclocondensation: The reaction of 1,3-dicarbonyls with hydrazines is thermodynamically driven by the formation of the aromatic pyrazole system.

  • Regioselectivity: Controlled by the steric difference between the carbonyl groups and the nucleophilicity of the hydrazine nitrogens.

  • Functionalization: The carboxylate group is typically introduced via the 1,3-dicarbonyl precursor (e.g., diethyl oxalacetate) or via Vilsmeier-Haack formylation followed by oxidation.

Visualization: General Synthetic Workflow

SynthesisWorkflow Precursors Precursors (Hydrazines + 1,3-Dicarbonyls) Cyclization Cyclocondensation (Reflux/Acid Cat.) Precursors->Cyclization Dehydration Intermediate Intermediate (Pyrazole Ester) Cyclization->Intermediate Aromatization Hydrolysis Hydrolysis (LiOH/NaOH) Intermediate->Hydrolysis Ester Cleavage Coupling Amide Coupling (EDC/HOBt or SOCl2) Hydrolysis->Coupling Activation FinalProduct Final Derivative (Pyrazole Carboxamide) Coupling->FinalProduct Nucleophilic Acyl Subst.

Caption: Step-wise synthetic pathway from raw precursors to functionalized pyrazole carboxamides.

Biological Activity Profiles & Mechanisms

The biological utility of pyrazole carboxylates is defined by their ability to inhibit specific enzymatic pathways.

Anticancer Activity (Kinase Inhibition)

Novel derivatives, particularly pyrazole-4-carboxamides , function as ATP-competitive inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .

  • Mechanism: The pyrazole nitrogen and the carboxylate carbonyl form a "pincer" motif that hydrogen bonds with the hinge region (e.g., Met793 in EGFR).

  • Effect: Blocks autophosphorylation, arresting downstream signaling (MAPK/ERK pathways) and inducing apoptosis.

Anti-inflammatory Activity (COX-2 Selectivity)

Pyrazole-3-carboxylates are structural analogs of Celecoxib.

  • Mechanism: The carboxylate or sulfonamide group at C4 inserts into the secondary pocket of COX-2.

  • Selectivity: The rigid pyrazole core prevents the molecule from entering the narrower channel of COX-1, reducing gastrointestinal side effects.

Antimicrobial Activity (DNA Gyrase Target)

Derivatives bearing electron-withdrawing groups (e.g., -Cl, -NO2) on the N1-phenyl ring demonstrate potent activity against Gram-positive bacteria.

  • Mechanism: Inhibition of DNA gyrase (subunit B), preventing bacterial DNA supercoiling and replication.

Visualization: Mechanism of Action (Anticancer)

MOA Drug Pyrazole Derivative ATP_Site ATP Binding Pocket Drug->ATP_Site Competitive Binding Target Receptor Tyrosine Kinase (EGFR/VEGFR) Signal_Block Inhibition of Phosphorylation Target->Signal_Block Prevents Activation ATP_Site->Target Occupies Hinge Region Downstream MAPK/ERK Pathway Suppression Signal_Block->Downstream Signal Cascade Cut Outcome Apoptosis & G1/S Arrest Downstream->Outcome Therapeutic Effect

Caption: Mechanism of action for pyrazole derivatives inhibiting RTK signaling pathways.

Structure-Activity Relationship (SAR) Deep Dive

Understanding the spatial arrangement of substituents is critical for optimization.

Visualization: SAR Logic Map

SAR Core Pyrazole Core N1 N1 Position: Bioavailability & Lipophilicity Core->N1 C3 C3 Position: Steric Bulk & Selectivity Core->C3 C4 C4 Position: H-Bonding (Carboxylate) Core->C4 C5 C5 Position: Electronic Tuning Core->C5 N1_Effect Aryl groups enhance membrane permeability N1->N1_Effect C3_Effect Bulky groups (t-Butyl, CF3) improve COX-2 selectivity C3->C3_Effect C4_Effect Esters = Prodrugs Amides = High Potency C4->C4_Effect C5_Effect Electron-withdrawing groups increase metabolic stability C5->C5_Effect

Caption: Strategic substitution points on the pyrazole ring and their pharmacological impact.

Experimental Protocols

These protocols are designed to be self-validating. The inclusion of TLC monitoring and melting point checks ensures the integrity of each step.

Protocol A: Synthesis of Ethyl 1,3-diphenyl-1H-pyrazole-4-carboxylate

Objective: To synthesize the core scaffold via cyclocondensation.

  • Reagents:

    • Ethyl benzoylacetate (10 mmol)

    • Phenylhydrazine (10 mmol)

    • Ethanol (30 mL)

    • Glacial Acetic Acid (Catalytic, 5 drops)

  • Procedure:

    • Step 1: Dissolve Ethyl benzoylacetate in ethanol in a round-bottom flask.

    • Step 2: Add Phenylhydrazine dropwise with constant stirring. Note: Exothermic reaction; handle with care.

    • Step 3: Add Glacial Acetic Acid.[1] Causality: Acid catalysis protonates the carbonyl, facilitating nucleophilic attack by hydrazine.

    • Step 4: Reflux the mixture at 80°C for 4-6 hours.

    • Validation: Monitor progress via TLC (System: Hexane/Ethyl Acetate 7:3). The disappearance of the starting material spot indicates completion.

    • Step 5: Cool to room temperature. Pour into ice-cold water.

    • Step 6: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

  • Characterization:

    • Verify purity using Melting Point and

      
      H-NMR (Look for pyrazole proton singlet ~8.0-8.5 ppm).
      
Protocol B: MTT Assay for Antiproliferative Activity

Objective: To quantify the cytotoxicity of synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa).

  • Preparation:

    • Seed cells (

      
       cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO
      
      
      
      .
  • Treatment:

    • Add test compounds at varying concentrations (0.1 - 100

      
      M). Include DMSO control (0.1%) and Doxorubicin (positive control).
      
    • Incubate for 48h.

  • Assay:

    • Add 20

      
      L MTT solution (5 mg/mL in PBS) to each well.
      
    • Incubate for 4h. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

    • Remove supernatant and dissolve formazan crystals in 100

      
      L DMSO.
      
  • Measurement:

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculation: Calculate IC

      
       using non-linear regression analysis (GraphPad Prism).
      

Data Summary: Representative Activity

The following table summarizes typical IC


 ranges found in recent literature for optimized pyrazole carboxylates.
Target ClassSpecific TargetCompound TypeIC

Range
Reference
Anticancer EGFR KinasePyrazole-4-carboxamide0.05 - 0.5

M
[1]
Anticancer MCF-7 Cell LinePyrazole-5-carboxylate2.0 - 15.0

M
[2]
Anti-inflammatory COX-21,5-Diarylpyrazole-3-ester0.01 - 0.05

M
[3]
Antimicrobial S. aureusN-Arylpyrazole derivative4 - 16

g/mL (MIC)
[4]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules (MDPI). [Link]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition. BMC Chemistry. [Link]

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. Scilit / Molbank. [Link]

Sources

Foundational

ethyl 4-ethyl-1H-pyrazole-5-carboxylate as a building block in medicinal chemistry

The following technical guide details the utility, synthesis, and application of ethyl 4-ethyl-1H-pyrazole-5-carboxylate as a strategic building block in medicinal chemistry. Executive Summary Ethyl 4-ethyl-1H-pyrazole-5...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of ethyl 4-ethyl-1H-pyrazole-5-carboxylate as a strategic building block in medicinal chemistry.

Executive Summary

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 94972-02-8) represents a specialized scaffold in the pyrazole carboxylate family.[1][2] Unlike its more common 4-methyl or unsubstituted analogs, the 4-ethyl substituent introduces a defined steric bulk and increased lipophilicity (LogP shift) at the C4 position. This modification is critical in Lead Optimization (LO) campaigns for filling hydrophobic pockets in kinases, GPCRs, and metabolic enzymes without significantly altering the electronic properties of the pyrazole core.

This guide provides a self-validating synthesis protocol, functionalization strategies, and structural insights for researchers utilizing this motif to modulate potency and physicochemical properties.[3]

Chemical Profile & Structural Logic

Physicochemical Data
PropertyValuebiological Implication
IUPAC Name Ethyl 4-ethyl-1H-pyrazole-5-carboxylateStandard nomenclature
CAS Number 94972-02-8Unique identifier
Molecular Formula C₈H₁₂N₂O₂-
Molecular Weight 168.19 g/mol Fragment-based drug discovery (FBDD) compatible
H-Bond Donors 1 (NH)Critical for H-bond interactions (e.g., hinge binding)
H-Bond Acceptors 2 (N, C=O)Interaction with backbone amides
Tautomerism 1H-pyrazole-5-carboxylate ⇌ 1H-pyrazole-3-carboxylateDictates N-alkylation regioselectivity
The "Magic Ethyl" Effect

While methyl groups are standard for probing steric fit, the ethyl group at C4 allows for a deeper exploration of hydrophobic clefts. In kinase inhibitors, for example, the C4-ethyl group can displace conserved water molecules in the ATP-binding gate, leading to entropic gains in binding affinity that methyl groups cannot achieve.

Validated Synthesis Protocol

The most robust route to ethyl 4-ethyl-1H-pyrazole-5-carboxylate involves the condensation of ethyl 2-formylbutanoate with hydrazine. Since ethyl 2-formylbutanoate is unstable, it is best generated in situ via Claisen condensation.

Reaction Scheme (DOT Visualization)

SynthesisRoute Start1 Ethyl Butyrate Inter Ethyl 2-formylbutanoate (In Situ Enolate) Start1->Inter NaOEt, EtOH 0°C to RT Start2 Ethyl Formate Start2->Inter Product Ethyl 4-ethyl-1H- pyrazole-5-carboxylate Inter->Product + N2H4·H2O Cyclization (-H2O) Reagent Hydrazine Hydrate Reagent->Product

Figure 1: Convergent synthesis of the target scaffold via in situ formylation.

Step-by-Step Methodology

Objective: Synthesis of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate on a 10g scale.

Reagents:

  • Ethyl butyrate (1.0 eq)

  • Ethyl formate (1.2 eq)

  • Sodium ethoxide (1.2 eq, 21% wt in EtOH)

  • Hydrazine hydrate (1.1 eq)

  • Solvent: Anhydrous Ethanol

Protocol:

  • Formylation (In Situ):

    • Charge a dry 3-neck flask with Sodium ethoxide solution (1.2 eq) under N₂ atmosphere. Cool to 0°C.[4]

    • Mix Ethyl butyrate (1.0 eq) and Ethyl formate (1.2 eq) in a dropping funnel.

    • Add the mixture dropwise to the base over 30 minutes, maintaining temperature <5°C.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. The solution will thicken, indicating formation of the sodium enolate of ethyl 2-formylbutanoate.

  • Cyclization:

    • Cool the reaction mixture back to 0°C.

    • Add Hydrazine hydrate (1.1 eq) dropwise (Caution: Exothermic).

    • Stir at 0°C for 1 hour, then reflux for 2 hours to ensure complete cyclization.

  • Work-up:

    • Concentrate the ethanol under reduced pressure.[4][5]

    • Dissolve the residue in water and neutralize to pH 7.0 using 1N HCl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification:

    • Recrystallize from Hexane/EtOAc or purify via flash chromatography (0-40% EtOAc in Hexanes).

    • Expected Yield: 65-75%.

Functionalization Strategies (The Building Block)

Once synthesized, the scaffold serves as a divergent point for library generation. The two primary vectors for modification are the Nitrogen (N1) and the Ester (C5) .

Regioselective N-Alkylation

The pyrazole N-H is acidic (pKa ~14). Alkylation can occur at N1 or N2. Due to the tautomeric nature, "N1" and "N2" are relative to the C3/C5 substituents.

  • Steric Control: The ethyl group at C4 exerts steric pressure. Alkylation typically favors the nitrogen distal to the larger functional group to minimize steric clash, but the ester and ethyl groups have competing electronics.

  • Protocol Tip: Use Cs₂CO₃ in DMF for alkylation. If regioselectivity is poor (mixture of isomers), separate via preparative HPLC. The isomer with the alkyl group adjacent to the ester (N-alkyl-5-carboxylate) is often less favored sterically than the N-alkyl-3-carboxylate.

Ester Transformations

The C5-ester is a versatile handle for downstream chemistry.

Functionalization Core Ethyl 4-ethyl-1H- pyrazole-5-carboxylate Acid Carboxylic Acid (Library Precursor) Core->Acid LiOH, THF/H2O Amide Amides (Peptidomimetics) Core->Amide AlMe3, Amine (Weinreb Method) Alcohol Primary Alcohol (Bioisostere) Core->Alcohol LiAlH4 or DIBAL-H Heterocycle Fused Systems (Pyrazolo[1,5-a]pyrimidines) Core->Heterocycle Hydrazine -> Cyclization w/ 1,3-electrophiles

Figure 2: Divergent synthesis pathways from the core scaffold.

Medicinal Chemistry Applications

Metabolic Disease (Hypoglycemic Agents)

Research indicates that 4-alkyl-pyrazole-3-carboxylates are effective pharmacophores for metabolic targets. The ethyl group improves cell permeability compared to the polar unsubstituted parent, while maintaining a compact profile suitable for active sites in enzymes involved in glucose metabolism [1].

Anti-Inflammatory (COX-2 / p38 MAP Kinase)

The pyrazole core is a classic scaffold for COX-2 inhibitors (e.g., Celecoxib). The ethyl 4-ethyl-1H-pyrazole-5-carboxylate motif allows for the construction of "non-coxib" variants.

  • Mechanism: The C5-carboxylate can be converted to amides that interact with the p38 MAP Kinase ATP-binding pocket.

  • SAR Insight: The C4-ethyl group fills the hydrophobic "gatekeeper" region, often improving selectivity over homologous kinases [2].

Agrochemical Cross-Over

Derivatives of this scaffold, specifically where the ester is converted to an amide or hydrazide, have shown significant insecticidal activity (e.g., against Aphis fabae). This highlights the scaffold's ability to penetrate biological membranes and interact with invertebrate ion channels, a property translatable to parasitic disease targets in humans [3].

References

  • Maekawa, T., et al. (2006). Nitrogen-containing heterocyclic derivative having hypoglycemic and hypolipidemic activities. US Patent Application 2006/0148858.[5] Link

  • BenchChem Application Note. (2025). Synthesis of Pyrazole Derivatives from Ethyl 4-(3-chlorophenyl)-4-oxobutyrate. (General pyrazole synthesis principles applied to 4-ethyl variants). Link

  • Liu, X., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. ResearchGate. Link

  • PubChem. (2025).[6] Ethyl 4-ethyl-1H-pyrazole-3-carboxylate (Compound Summary).Link

Sources

Exploratory

Strategic Functionalization of Ethyl 4-Ethyl-1H-Pyrazole-5-Carboxylate: A Whitepaper on Pyrazole Reactivity

Executive Summary Pyrazoles represent a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including celecoxib, ruxolitinib, and sildenafil[1]. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles represent a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved drugs, including celecoxib, ruxolitinib, and sildenafil[1]. Among the vast array of pyrazole building blocks, ethyl 4-ethyl-1H-pyrazole-5-carboxylate is uniquely positioned due to its dense functionalization. This whitepaper provides an in-depth, mechanistic guide to exploiting the chemical reactivity of this specific molecule, focusing on overcoming tautomeric ambiguity during N-alkylation and executing high-yielding ester functionalizations.

Electronic Mapping and Tautomeric Dynamics

To effectively functionalize ethyl 4-ethyl-1H-pyrazole-5-carboxylate, one must first understand its electronic distribution. The pyrazole ring is an electron-rich heteroaromatic system, yet the presence of the electron-withdrawing ethyl ester at the C5 position significantly modulates its reactivity[2].

The most critical feature of this molecule is its annular N,N-prototropy . The NH proton rapidly exchanges between the N1 and N2 positions, creating a tautomeric equilibrium. Because the C4 position is sterically blocked by an ethyl group, and the C3 position is electronically deactivated by the C5 ester, the primary sites for synthetic diversification are the tautomeric nitrogens (N1/N2) and the C5 ester carbonyl.

ReactivityMap Molecule Ethyl 4-ethyl-1H-pyrazole-5-carboxylate N_Center N1/N2: Tautomeric NH (Nucleophilic Alkylation) Molecule->N_Center C3_Center C3: Unsubstituted (Deactivated EAS) Molecule->C3_Center C4_Center C4: Ethyl Group (Sterically Blocked) Molecule->C4_Center C5_Center C5: Ethyl Ester (Electrophilic Substitution) Molecule->C5_Center

Reactivity hotspots of ethyl 4-ethyl-1H-pyrazole-5-carboxylate.

Overcoming Regiochemical Ambiguity in N-Alkylation

The Causality of Base and Solvent Selection

N-alkylation of asymmetrically substituted 1H-pyrazoles intrinsically yields a mixture of regioisomeric products (N1 vs. N2 alkylation)[3]. For ethyl 4-ethyl-1H-pyrazole-5-carboxylate, alkylation at N1 yields the 1-alkyl-5-carboxylate, whereas alkylation at N2 shifts the numbering, yielding the 1-alkyl-3-carboxylate.

Sterically, the N1 position is adjacent to the bulky C5 ester, which would theoretically disfavor N1-alkylation. However, empirical evidence demonstrates that specific base/solvent combinations can invert this steric bias through cation chelation [4]. When Na₂CO₃ is used, the hard Na⁺ cation coordinates strongly with both the pyrazole nitrogen and the adjacent ester carbonyl oxygen. This tight ion-pairing directs the incoming electrophile to the N1 position. Furthermore, utilizing a moderately polar, aprotic solvent like DMF stabilizes this transition state better than highly polar solvents like water or non-polar solvents like THF.

Quantitative Regioselectivity Data

The table below summarizes the causal relationship between reaction conditions and the resulting regioselectivity, extrapolated from analogous 3(5)-substituted pyrazole-5-carboxylate systems[4].

BaseSolventTemperatureMajor Isomer FormedRegioselectivity Ratio (N1:N2)
Na₂CO₃ DMF 25 °C N1-Alkyl-5-carboxylate 85:15
K₂CO₃DMF25 °CN1-Alkyl-5-carboxylate72:28
NaHTHF0 °CN1-Alkyl-3-carboxylate45:55
Cs₂CO₃MeCN80 °CN1-Alkyl-5-carboxylate80:20
Self-Validating Protocol: Regioselective N-Alkylation

Workflow Step1 1. Dissolve SM in DMF Step2 2. Add Na2CO3 Base Step1->Step2 Step3 3. Add Alkyl Halide (0 °C to RT) Step2->Step3 Step4 4. Aqueous Workup & Extraction Step3->Step4 Step5 5. Chromatographic Separation Step4->Step5

Step-by-step workflow for the regioselective N-alkylation of the pyrazole core.

Step 1: Preparation. Dissolve ethyl 4-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration. Step 2: Deprotonation. Add finely powdered Na₂CO₃ (2.0 eq). Stir the suspension for 30 minutes at room temperature.

  • Self-Validation Check: The mixture will become slightly opaque. Unlike NaH, carbonate bases will not produce vigorous H₂ gas evolution, ensuring a safer, scalable deprotonation. Step 3: Alkylation. Introduce the alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise. Stir for 4–6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (which streaks slightly due to NH hydrogen bonding) should completely disappear, replaced by two distinct, closely eluting UV-active spots representing the N1 and N2 isomers. Step 4: Quench & Extraction. Quench the reaction with distilled water (5 volumes) and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl.

  • Causality: The 5% LiCl wash is critical; it selectively pulls residual DMF from the organic phase into the aqueous phase, preventing solvent contamination during concentration. Step 5: Purification. Separate the regioisomers via silica gel flash chromatography. The N1-alkyl-5-carboxylate typically exhibits a lower dipole moment due to the internal shielding of the ester and elutes faster than the N2-isomer.

C5 Ester Functionalization: Saponification and Amidation

Once the pyrazole nitrogen is protected or functionalized, the C5 ethyl ester serves as the primary vector for expanding structure-activity relationships (SAR)[2]. Converting the ester to an amide is a staple of drug discovery, requiring a highly controlled saponification step to yield the free carboxylic acid.

Self-Validating Protocol: Ester Saponification

Step 1: Solvent System Setup. Dissolve the N-alkylated ethyl 4-ethyl-1H-pyrazole-5-carboxylate in a 2:1:1 mixture of THF/MeOH/H₂O.

  • Causality: THF solubilizes the organic starting material, water dissolves the inorganic base, and MeOH acts as a phase-transfer bridge to maintain a homogeneous, single-phase reaction mixture, drastically accelerating the hydrolysis rate. Step 2: Base Addition. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material peak (

    
    ) is entirely replaced by a new peak corresponding to the hydrolyzed acid (
    
    
    
    ). On TLC, the product will appear as a baseline spot due to the highly polar nature of the carboxylate salt. Step 3: Solvent Removal. Concentrate the mixture under reduced pressure to strip away the THF and MeOH.
  • Causality: Removing the volatile organic solvents is imperative; if left in the mixture, they will cause the target carboxylic acid to partition into the organic layer during the subsequent aqueous workup, severely reducing the isolated yield. Step 4: Acidification. Cool the remaining aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH reaches 3–4.

  • Self-Validation Check: A dense white precipitate should rapidly form as the water-soluble lithium carboxylate salt is protonated into the insoluble free carboxylic acid. Step 5: Isolation. Filter the precipitate through a sintered glass funnel, wash with ice-cold water to remove residual inorganic salts, and dry under high vacuum to afford the pure pyrazole-5-carboxylic acid, ready for downstream HATU- or EDC-mediated amide coupling.

References[1] Chemistry and biomedical relevance of pyrazole derivatives: An integrated review, EPJ Web of Conferences.

URL:[3] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions, ResearchGate. URL:[4] Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships, National Center for Biotechnology Information (PMC). URL:[2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, MDPI. URL:

Sources

Foundational

Unlocking the Pharmacological Potential of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate: A Strategic Guide to Target Identification and Derivatization

Executive Summary and Structural Rationale In contemporary medicinal chemistry, the pyrazole ring is recognized as a highly privileged scaffold, serving as the core pharmacophore in over 40 FDA-approved therapeutics, inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Rationale

In contemporary medicinal chemistry, the pyrazole ring is recognized as a highly privileged scaffold, serving as the core pharmacophore in over 40 FDA-approved therapeutics, including celecoxib, crizotinib, and sapanisertib[1][2]. The compound ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 94972-02-8) represents a highly versatile, functionalized building block.

The structural logic behind utilizing this specific scaffold is threefold:

  • Bioisosterism & Hydrogen Bonding: The pyrazole core acts as an excellent bioisostere for aromatic rings while providing distinct hydrogen bond donor (N-1) and acceptor (N-2) capabilities, allowing it to dynamically interact with receptor pockets[2].

  • The 4-Ethyl Substitution: The presence of an ethyl group at the C4 position introduces critical steric bulk and lipophilicity. This substitution is strategically positioned to occupy hydrophobic sub-pockets within target proteins, significantly enhancing binding affinity compared to unsubstituted analogs.

  • The 5-Carboxylate Handle: The ethyl ester at the C5 position serves as a highly tractable synthetic handle. It can be readily hydrolyzed and converted into carboxamides, carbohydrazides, or substituted heterocycles, which are critical for dictating target selectivity[3][4].

Primary Therapeutic Targets and Mechanistic Causality

By systematically modifying the C5-carboxylate and N1 positions, ethyl 4-ethyl-1H-pyrazole-5-carboxylate can be directed toward several high-value therapeutic targets.

Kinase Inhibition (e.g., CDKs, ALK5, EGFR)

Pyrazole-5-carboxylate derivatives, particularly when converted to pyrazole-5-carboxamides, are potent inhibitors of various kinases, including Cyclin-dependent kinases (CDKs) and Activin receptor-like kinase 5 (ALK5)[4][5].

  • Mechanistic Causality: The pyrazole nitrogen atoms act as a hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase ATP-binding pocket[6]. The C5-carboxamide group projects into the DFG (Asp-Phe-Gly) motif or the solvent-exposed region, while the C4-ethyl group perfectly occupies the hydrophobic "gatekeeper" pocket, increasing selectivity against off-target kinases[5].

Cannabinoid Receptors (CB1 / CB2)

Pyrazole-3/5-carboxylate derivatives are foundational to the development of Cannabinoid Receptor 1 (CB1) inverse agonists (e.g., rimonabant analogs) and selective CB2 ligands[7][8].

  • Mechanistic Causality: The functional activity profile of these compounds depends heavily on the substitution pattern of the pyrazole ring[8]. The C4-ethyl group enhances the lipophilic interactions required to penetrate the deep, hydrophobic transmembrane binding cavity of the CB1/CB2 receptors, while the C5-carbonyl oxygen acts as a crucial hydrogen bond acceptor with specific transmembrane serine/threonine residues[8].

Anticancer and Apoptotic Pathways

Beyond direct kinase inhibition, pyrazole-5-carboxylate and carbohydrazide derivatives have demonstrated significant antiproliferative properties against lung (A549), breast (MCF7), and colon (HCT116) cancer cell lines by inducing cell cycle arrest at the SubG1/G1 or G2/M phases[3][4].

G A Ethyl 4-ethyl-1H-pyrazole -5-carboxylate B Saponification & Amidation A->B C Pyrazole-5-carboxamide Derivatives B->C D ATP Hinge-Binding (Kinase Pocket) C->D E Inhibition of CDKs / ALK5 D->E F Cell Cycle Arrest (SubG1/G1 Phase) E->F

Caption: Mechanistic pathway of kinase inhibition and cell cycle arrest by pyrazole-5-carboxamides.

Quantitative Data: Pharmacological Profiling of Pyrazole Scaffolds

The following table summarizes the benchmarked activities of functionalized pyrazole-5-carboxylate/carboxamide derivatives against key targets, demonstrating the potency achievable when this scaffold is optimized[3][4][5].

Compound Class / DerivativePrimary TargetCell Line / AssayPotency (IC₅₀ / Kᵢ)Mechanism of Action
Pyrazole-5-carbohydrazidesApoptosis / UnknownA549 (Lung)49.85 μMGrowth inhibition / Apoptosis
Pyrazole-5-carboxamidesALK5 / KinasesHCT116 (Colon)1.1 μMSubG1/G1 Cell Cycle Arrest
Pyrazole-5-carboxamidesCDKsMCF7 (Breast)3.3 μMApoptotic cell death induction
Pyrazole-5-carboxylatesCB2 ReceptorRadioligand BindingKᵢ = 0.45 nMHigh-affinity inverse agonism

Self-Validating Experimental Protocols

To transition ethyl 4-ethyl-1H-pyrazole-5-carboxylate from a raw building block into a validated therapeutic lead, rigorous, self-validating workflows must be employed. The following protocols detail the chemical derivatization and subsequent biochemical validation, emphasizing the causality behind each methodological choice.

Protocol 1: Synthesis of Pyrazole-5-carboxamide Libraries

Objective: Convert the inert ethyl ester into a highly reactive intermediate for library generation.

  • Saponification (Ester Hydrolysis):

    • Procedure: Dissolve ethyl 4-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at 40°C for 4 hours. Acidify with 1M HCl to pH 3 and extract with ethyl acetate.

    • Causality: The ethyl ester is sterically hindered and chemically stable; direct amidation with aliphatic/aromatic amines is inefficient. LiOH provides a mild, irreversible cleavage to the carboxylic acid without degrading the pyrazole core.

  • Amide Coupling via HATU Activation:

    • Procedure: Dissolve the resulting carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature, then add the desired primary/secondary amine (1.2 eq).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive HOAt-ester intermediate. This is critical for driving the reaction to completion when coupling sterically hindered amines to the C5 position, while completely suppressing racemization.

  • Purification & LC-MS Validation:

    • Procedure: Purify via reverse-phase preparative HPLC. Confirm purity (>95%) via LC-MS.

    • Causality: Trace unreacted amines can cause false positives in subsequent biochemical assays. >95% purity ensures that observed biological activity is exclusively derived from the synthesized pyrazole-5-carboxamide.

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the IC₅₀ of the synthesized derivatives against target kinases (e.g., CDK2).

  • Buffer Preparation:

    • Procedure: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

    • Causality: MgCl₂ is essential for ATP-kinase coordination. Tween-20 prevents the hydrophobic pyrazole derivatives from aggregating or non-specifically binding to the microplate walls. DTT maintains the kinase in an active, reduced state.

  • Compound Pre-Incubation:

    • Procedure: Dispense the kinase enzyme and the pyrazole derivative (in a 10-point dose-response curve) into a 384-well plate. Incubate for 30 minutes at room temperature before adding ATP.

    • Causality: Many pyrazole-based kinase inhibitors are Type II inhibitors or slow-binding Type I inhibitors. Pre-incubation allows the compound to access and stabilize the specific conformational state of the kinase pocket before competitive ATP is introduced.

  • Reaction Initiation at ATP Kₘ:

    • Procedure: Initiate the reaction by adding ATP at exactly its predetermined Kₘ concentration for the specific kinase, along with the biotinylated peptide substrate.

    • Causality: Running the assay at the ATP Kₘ ensures the assay is highly sensitive to competitive inhibitors binding at the hinge region, allowing for accurate calculation of the inhibition constant (Kᵢ) via the Cheng-Prusoff equation.

G S1 Saponification & Amidation (HATU/DIPEA) S2 LC-MS Purification (>95% Purity) S1->S2 S3 TR-FRET Kinase Assay (ATP at Km) S2->S3 S4 Cellular Phenotypic Assay (SRB / CellTiter-Glo) S3->S4 S5 Hit-to-Lead Triage (IC50 < 1 µM) S4->S5

Caption: Self-validating workflow for the synthesis and screening of pyrazole derivatives.

Conclusion

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate is far more than a simple chemical reagent; it is a highly privileged, strategically functionalized pharmacophore. By leveraging the bioisosteric properties of the pyrazole ring, the hydrophobic anchoring provided by the C4-ethyl group, and the synthetic tractability of the C5-carboxylate, drug development professionals can systematically design highly potent and selective ligands targeting kinases, cannabinoid receptors, and apoptotic pathways. Adherence to rigorous, self-validating biochemical protocols ensures that these derivatives can be efficiently triaged from early-stage hits to viable preclinical leads.

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: PMC (National Institutes of Health) URL:[Link][3]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: MDPI URL:[Link][5]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways Source: Arabian Journal of Chemistry URL:[Link][1]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: PMC (National Institutes of Health) URL:[Link][2]

  • A review on heterocyclic compound pyrazole Source: World Journal of Pharmaceutical Research URL:[Link][7]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family Source: PMC (National Institutes of Health) URL:[Link][6]

  • 1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides with potent antiproliferative activity Source: Bilkent University URL:[Link][4]

  • Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor Source: MDPI URL:[Link][8]

Sources

Protocols & Analytical Methods

Method

Strategic Protocols for the N-Arylation of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Executive Summary Objective: To provide a robust, high-fidelity guide for the N-arylation of ethyl 4-ethyl-1H-pyrazole-5-carboxylate. Core Challenge: The primary challenge in this transformation is regioselectivity . The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust, high-fidelity guide for the N-arylation of ethyl 4-ethyl-1H-pyrazole-5-carboxylate. Core Challenge: The primary challenge in this transformation is regioselectivity . The substrate exists as a tautomeric mixture.[1] N-arylation can theoretically occur at either nitrogen atom, leading to two distinct regioisomers: the 1-aryl-5-carboxylate (proximal) or the 1-aryl-3-carboxylate (distal). Strategic Recommendation:

  • Route A (Chan-Lam Coupling): Recommended for sensitive substrates or when aryl boronic acids are the preferred coupling partner. It operates under mild, aerobic conditions.

  • Route B (Buchwald-Hartwig Amination): Recommended for high-throughput synthesis or when using unactivated aryl halides. It offers superior yields and reaction rates but requires inert atmosphere and palladium catalysis.

Part 1: Mechanistic & Regiochemical Insight

The Regioselectivity Paradox

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate exists in a tautomeric equilibrium. The position of the N-arylation is dictated by a competition between steric hindrance and electronic deactivation .

  • Steric Hindrance: The ethoxycarbonyl (ester) group at C5 is significantly bulkier than the hydrogen or small substituents at C3.

  • Electronic Effect: The ester is electron-withdrawing, reducing the nucleophilicity of the adjacent nitrogen (N1).

Outcome: Under standard metal-catalyzed cross-coupling conditions (both Cu and Pd), the reaction predominantly favors the 1-aryl-3-carboxylate isomer (where the aryl group is distal to the ester). This is the thermodynamic and sterically favored product.

Visualization of Reaction Pathways

The following diagram illustrates the tautomeric equilibrium and the divergent pathways leading to the two isomers.

G Substrate Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Tautomeric Mixture) TautomerA Tautomer A (NH adj. to Ester) Sterically Crowded Substrate->TautomerA Fast Equilibrium TautomerB Tautomer B (NH adj. to H/C3) Sterically Accessible Substrate->TautomerB Transition Metal-Catalyzed Cross-Coupling TautomerA->Transition Deactivated/Hindered TautomerB->Transition Preferred Nucleophile Product1 Major Product Ethyl 1-aryl-4-ethyl-1H-pyrazole-3-carboxylate (Aryl Distal to Ester) Transition->Product1 Kinetic & Thermodynamic Favorability Product2 Minor Product Ethyl 1-aryl-4-ethyl-1H-pyrazole-5-carboxylate (Aryl Proximal to Ester) Transition->Product2 Trace/Minor

Caption: Reaction pathway analysis showing the kinetic preference for the 1-aryl-3-carboxylate isomer due to steric avoidance of the C5-ester group.

Part 2: Experimental Protocols

Protocol A: Copper-Mediated Chan-Lam Coupling

Best for: Mild conditions, tolerance of air/moisture, and use of aryl boronic acids. Mechanism: Oxidative coupling involving a Cu(II)/Cu(III) catalytic cycle.

Materials & Reagents
ComponentSpecificationEquiv.Role
Substrate Ethyl 4-ethyl-1H-pyrazole-5-carboxylate1.0Nucleophile
Coupling Partner Aryl Boronic Acid (Ar-B(OH)₂)1.5 - 2.0Electrophile
Catalyst Copper(II) Acetate [Cu(OAc)₂]0.1 - 1.0Catalyst/Promoter
Base/Ligand Pyridine (or Triethylamine)2.0Base & Ligand
Solvent Dichloromethane (DCM) or MeOH0.1 MSolvent
Additive 4Å Molecular Sieves200 mg/mmolWater Scavenger
Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and Cu(OAc)₂ (0.5 equiv; Note: Stoichiometric Cu often improves yields for electron-deficient pyrazoles).

  • Solvent Addition: Add anhydrous DCM (concentration ~0.1 M).

  • Activation: Add Pyridine (2.0 equiv) and activated 4Å molecular sieves.

  • Reaction: Stir the mixture vigorously at Room Temperature open to the air (or under an O₂ balloon for faster rates). The reaction typically turns a deep blue/green color.

  • Monitoring: Monitor by TLC or LC-MS. Reaction time is typically 12–24 hours.[2]

  • Workup:

    • Filter the mixture through a pad of Celite to remove copper salts and sieves.

    • Wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.[2][3][4]

    • Redissolve in EtOAc and wash with 1M HCl (to remove pyridine), then saturated NaHCO₃ and brine.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: If the reaction is sluggish, switch solvent to Methanol or heat to 40°C.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: High efficiency, difficult substrates, and use of aryl halides (Cl, Br, I). Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

Materials & Reagents
ComponentSpecificationEquiv.Role
Substrate Ethyl 4-ethyl-1H-pyrazole-5-carboxylate1.0Nucleophile
Coupling Partner Aryl Bromide (Ar-Br)1.2Electrophile
Pre-Catalyst Pd₂(dba)₃0.02 (2 mol%)Palladium Source
Ligand tBuXPhos or Me₄tBuXPhos 0.04 (4 mol%)Sterically demanding ligand
Base K₃PO₄ (anhydrous)2.0Base
Solvent Toluene or 1,4-Dioxane0.2 MSolvent
Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or pressure vial and cool under Argon/Nitrogen.

  • Charging: Add the pyrazole (1.0 equiv), Aryl Bromide (1.2 equiv), Pd₂(dba)₃ (2 mol%), tBuXPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Degassing: Evacuate and backfill with Argon three times.[2]

  • Solvent Addition: Add anhydrous Toluene or Dioxane via syringe.

  • Reaction: Seal the vessel and heat to 100–110°C in an oil bath.

  • Monitoring: Monitor by LC-MS. Conversion is usually complete within 4–12 hours.

  • Workup:

    • Cool to room temperature.[2][3][4][5][6]

    • Dilute with EtOAc and filter through a silica or Celite plug.[2]

    • Concentrate the filtrate.[2][4]

  • Purification: Flash chromatography on silica gel.

Why tBuXPhos? This ligand is specifically designed to facilitate the coupling of sterically hindered or electron-deficient amines/azoles. It prevents catalyst poisoning by the pyrazole nitrogens.

Part 3: Validation & Troubleshooting

Distinguishing Regioisomers (Self-Validating System)

You must confirm if you made the 1,3-isomer (Major) or 1,5-isomer (Minor).

  • NOE (Nuclear Overhauser Effect) NMR:

    • 1-aryl-3-carboxylate (Major): Irradiating the N-Aryl protons should show an NOE enhancement of the Ethyl group at C4 or the H at C5 (if it were unsubstituted, but here C4 has ethyl). Crucially, you will not see NOE between the Aryl group and the Ester ethyl group.

    • 1-aryl-5-carboxylate (Minor): Irradiating the N-Aryl protons will show a strong NOE enhancement with the Ester ethoxy group (the O-CH2-CH3 of the ester). This is the definitive diagnostic signal.

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Chan-Lam) Pyrazole is too electron-deficient.Switch to Protocol B (Buchwald). Alternatively, use stoichiometric Cu(OAc)₂ and heat to 50°C in Dichloroethane (DCE).
Regioselectivity Poor Substrate steric bias is insufficient.Use a bulkier ligand (e.g., BrettPhos) in Protocol B to enforce steric control, favoring the distal isomer.
Blue/Green Emulsion (Workup) Residual Copper salts.Wash organic layer with 10% NH₄OH or EDTA solution to chelate Cu.
Catalyst Death (Buchwald) Pyrazole coordinating Pd.Ensure tBuXPhos is fresh and ratio is correct (L:Pd > 1:1, ideally 2:1).

References

  • Regioselectivity in Pyrazole Arylation

    • Title: "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles"
    • Source: Organic Chemistry Portal / Synlett
    • URL:[Link]

  • Chan-Lam Coupling Guide: Title: "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives" Source: Thieme Connect / Synthesis
  • Buchwald-Hartwig for Azoles

    • Title: "Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Ammonia and Ammonium Salts" (Found
    • Source: J. Am. Chem. Soc.
    • URL:[Link]

  • Specific Pyrazole Data

    • Title: "Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxyl
    • Source: MDPI Molecules
    • URL:[Link]

Sources

Application

Strategic Utilization of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate in Next-Gen Agrochemicals

Topic: Application of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Agrochemical Discovery Teams Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate in Agrochemical Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Agrochemical Discovery Teams

Executive Summary

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (E4EP5C) represents a versatile, lipophilic building block in the synthesis of modern pyrazole-carboxamide agrochemicals. While the 3-ethyl isomer is the established precursor for commercial acaricides like Tebufenpyrad , the 4-ethyl isomer offers a distinct steric and electronic profile for the development of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Mitochondrial Electron Transport Inhibitor (MET-I) acaricides.

This guide details the strategic application of E4EP5C, focusing on overcoming the inherent regioselectivity challenges of the pyrazole scaffold and leveraging the 4-ethyl group to modulate the lipophilicity (LogP) and metabolic stability of active ingredients (AIs).

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Ethyl 4-ethyl-1H-pyrazole-5-carboxylate
CAS Registry Analogous to 37622-90-5 (4-H variant)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in EtOH, DCM, EtOAc; Sparingly soluble in water
pKa (Calculated) ~11.5 (NH acidity), ~3.5 (Conjugate acid)
Key Functional Groups C5-Ester: Masked acid for amide coupling.N1-H: Nucleophilic handle for diversity.C4-Ethyl: Lipophilic steric modulator.

Critical Application Pathways

Application A: Synthesis of SDHI Fungicide Scaffolds

The pyrazole-4-position is a critical site for optimizing the "fit" of SDHI fungicides within the ubiquinone binding site of Complex II. Replacing the standard 4-methyl or 4-chloro groups with a 4-ethyl group increases the volume of the hydrophobic pharmacophore, potentially overcoming resistance in fungal strains with mutations in the binding pocket.

  • Mechanism: The ethyl ester is hydrolyzed to the carboxylic acid, converted to an acid chloride, and coupled with a specific aniline (e.g., bicyclic anilines) to form the bioactive carboxamide.

Application B: Regioselective N-Alkylation for Acaricides

For MET-I activity, the pyrazole nitrogen must often be methylated or alkylated. The challenge with E4EP5C is tautomeric ambiguity . The N-H proton can reside on N1 or N2, leading to mixtures of 1-alkyl-5-carboxylate and 1-alkyl-3-carboxylate during alkylation.

  • Strategic Insight: The 4-ethyl group exerts steric influence, often favoring alkylation at the less hindered nitrogen, but reaction conditions (solvent polarity, base cation) are the primary drivers of regioselectivity.

Detailed Experimental Protocols

Protocol 1: Regioselective N-Methylation

Objective: To synthesize Ethyl 1-methyl-4-ethyl-1H-pyrazole-5-carboxylate (The "Active" Isomer) with >90% regioselectivity.

Materials:

  • Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (10.0 g, 59.5 mmol)

  • Methyl Iodide (MeI) (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq) - Critical for selectivity

  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve E4EP5C (10.0 g) in anhydrous DMF (100 mL).

  • Deprotonation: Add Cs₂CO₃ (29.1 g) in a single portion. Stir at 0°C for 30 minutes. Note: Cesium promotes the "coordination effect," often favoring the N-alkylation that minimizes steric clash with the carboxylate, though the 3/5 isomer ratio must be monitored.

  • Alkylation: Add MeI (4.45 mL) dropwise via syringe over 10 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with LiCl solution (5%) to remove DMF. Dry over Na₂SO₄.[1]

  • Purification: The crude usually contains a mixture of 1-methyl-5-ester (Target) and 1-methyl-3-ester (Byproduct). Separate via flash column chromatography (Gradient: 0-20% EtOAc in Hexane).

    • Identification: The 1-methyl-5-carboxylate isomer typically elutes later due to the dipole moment alignment or shows a distinct NOE signal between the N-Me and the C4-Ethyl group.

Protocol 2: Hydrolysis to 4-Ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid

Objective: Generate the reactive acid intermediate for amide coupling.

Methodology:

  • Dissolve the purified ester (from Protocol 1) in a 1:1 mixture of THF and Water .

  • Add LiOH·H₂O (2.0 eq).

  • Stir at 60°C for 2 hours. (Monitor consumption of ester by LC-MS).

  • Isolation: Concentrate THF in vacuo. Acidify the aqueous residue to pH 2-3 using 1M HCl. The carboxylic acid product will precipitate as a white solid.

  • Filtration: Filter, wash with cold water, and dry in a vacuum oven at 50°C. Yield is typically quantitative.

Protocol 3: One-Pot Acid Chloride Activation & Amide Coupling

Objective: Synthesis of the final Carboxamide AI.

Materials:

  • Pyrazolic Acid (from Protocol 2)

  • Aniline derivative (e.g., 2-(1,3,3-trimethylbutyl)phenylamine for Penflufen analogs)

  • Thionyl Chloride (SOCl₂) & Catalytic DMF

  • Toluene (Solvent)

Methodology:

  • Activation: Suspend the acid (1.0 eq) in Toluene. Add SOCl₂ (1.5 eq) and 1 drop of DMF. Heat to reflux for 2 hours until gas evolution ceases.

  • Evaporation: Remove excess SOCl₂ and Toluene under reduced pressure to yield the crude Acid Chloride (usually an oil).

  • Coupling: Redissolve the Acid Chloride in dry THF.

  • Addition: In a separate flask, mix the Aniline (1.0 eq) and Triethylamine (1.2 eq) in THF. Cool to 0°C.

  • Combination: Dropwise add the Acid Chloride solution to the Aniline mixture.

  • Completion: Stir at RT for 3 hours. Quench with NaHCO₃. Extract, dry, and recrystallize from Ethanol/Heptane.

Mechanistic & Workflow Visualization

Figure 1: Divergent Synthesis of Pyrazole Agrochemicals

This diagram illustrates how E4EP5C serves as a branch point for two major agrochemical classes.

PyrazoleWorkflow Start Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Scaffold) Step1 N-Alkylation (Protocol 1) Start->Step1 Branch1 N1-Alkyl Isomer (Target) Step1->Branch1 Cs2CO3/DMF (Major) Branch2 N2-Alkyl Isomer (Byproduct) Step1->Branch2 Minor Step2 Hydrolysis (Protocol 2) Branch1->Step2 Acid 4-Ethyl-1-alkyl-pyrazole-5-COOH Step2->Acid Step3 Amide Coupling (Protocol 3) Acid->Step3 ProductA SDHI Fungicides (Complex II Inhibitors) Step3->ProductA + Bicyclic Aniline ProductB MET-I Acaricides (Complex I Inhibitors) Step3->ProductB + Benzyl Amine

Caption: Divergent synthetic workflow starting from Ethyl 4-ethyl-1H-pyrazole-5-carboxylate, highlighting the critical regioselective alkylation step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Regioselectivity (N1 vs N2) Solvent polarity or cation effect.Switch from K₂CO₃/Acetone to Cs₂CO₃/DMF or use NaH/THF at low temp (-78°C).
Incomplete Hydrolysis Steric hindrance from the 4-ethyl group.Increase temperature to reflux; use NaOH in Ethanol/Water (1:1) instead of LiOH.
Low Yield in Amide Coupling Acid chloride instability or steric clash.Use Oxalyl Chloride with catalytic DMF (Vilsmeier mechanism) instead of Thionyl Chloride. Ensure the aniline is nucleophilic enough.

Safety & Handling (E-E-A-T)

  • Hazard Identification: Pyrazole esters are generally irritants. The acid chloride intermediate is corrosive and lachrymatory.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Waste: Segregate halogenated solvents (DCM) from non-halogenated. Aqueous layers containing Cesium or Lithium should be treated as chemical waste.

References

  • Pyrazole Agrochemicals Overview: Lamberth, C. (2013). "Heterocyclic Chemistry in Crop Protection." Wiley-VCH.

  • Regioselectivity in Pyrazole Alkylation: Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation." Journal of Organic Chemistry.

  • SDHI Fungicide Mechanism: Avenot, H. F., & Michailides, T. J. (2010). "Progress in understanding molecular mechanisms of resistance to SDHI fungicides." Crop Protection.

  • Tebufenpyrad Synthesis (Analogous Chemistry): US Patent 4950668A. "Pyrazole derivatives and insecticides/acaricides containing them."[2][3][4][5]

  • General Pyrazole Synthesis Protocols: Benchchem Application Notes. "The Role of Pyrazoles in Modern Agrochemical Synthesis."

Sources

Method

experimental setup for the synthesis of pyrazole derivatives from ethyl 4-ethyl-1H-pyrazole-5-carboxylate

This Application Note provides a comprehensive technical guide for the chemical diversification of ethyl 4-ethyl-1H-pyrazole-5-carboxylate . This scaffold is a versatile building block in medicinal chemistry, particularl...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the chemical diversification of ethyl 4-ethyl-1H-pyrazole-5-carboxylate . This scaffold is a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors, anti-inflammatory agents, and agrochemicals.

The guide focuses on three primary vectors of modification: N-alkylation (scaffold decoration), Ester Hydrolysis/Amidation (library generation), and Reduction (functional group interconversion).

[1]

Strategic Overview & Retrosynthetic Logic

The starting material, ethyl 4-ethyl-1H-pyrazole-5-carboxylate (1) , possesses three distinct sites for chemical modification. Understanding the reactivity profile of each site is critical for designing efficient synthetic routes.

  • N1-Position (Nucleophilic): The pyrazole NH is acidic (pKa ~14). Deprotonation allows for electrophilic attack (alkylation, acylation, arylation).

    • Challenge:Regioselectivity .[1] The starting material exists as a tautomeric mixture. Alkylation can occur at either nitrogen, leading to 1,3- or 1,5-disubstituted isomers. Steric hindrance from the C5-ester typically directs alkylation to the distal nitrogen (forming the 1,3-isomer), but conditions must be controlled.

  • C5-Ester (Electrophilic): The ethyl ester is a gateway to carboxylic acids (via hydrolysis), amides (via aminolysis), or alcohols (via reduction).

  • C4-Ethyl Group (Steric/Lipophilic): This group is chemically inert under standard conditions but provides essential lipophilicity and steric bulk, often critical for binding affinity in hydrophobic pockets of protein targets (e.g., ATP-binding sites of kinases).

Visualizing the Synthetic Pathway

SyntheticPathway SM Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Starting Material) N_Alk N-Alkylation (Regioselectivity Control) SM->N_Alk R-X, Base Isomer_A 1,3-Isomer (Major: Sterically Favored) N_Alk->Isomer_A Kinetic Control Isomer_B 1,5-Isomer (Minor: Sterically Crowded) N_Alk->Isomer_B Thermodynamic Control Hydrolysis Hydrolysis Isomer_A->Hydrolysis LiOH, THF/H2O Reduction Reduction Isomer_A->Reduction LiAlH4 Acid Carboxylic Acid (Library Precursor) Hydrolysis->Acid Amide Amide Coupling (Diversity Generation) Acid->Amide R-NH2, HATU Alcohol Hydroxymethyl Derivative (Linker Synthesis) Reduction->Alcohol

Figure 1: Divergent synthetic workflow illustrating the critical regioselectivity node and downstream functionalization.

Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To introduce diversity at the N1 position while maximizing the formation of the sterically favored 1,3-isomer (ethyl 1-alkyl-4-ethyl-1H-pyrazole-3-carboxylate).

Mechanism: The reaction proceeds via an SN2 mechanism. The pyrazolate anion is an ambident nucleophile. The ester group at C5 shields the adjacent nitrogen (N1), directing the alkylating agent to the less hindered nitrogen (N2).

Materials:

  • Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl bromide, Methyl iodide) (1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Dissolve the pyrazole starting material (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

    • Note: MeCN is preferred over DMF for ease of workup, but DMF may be required for poorly soluble alkyl halides.

  • Deprotonation: Add the base (Cs₂CO₃, 2.0 equiv) in a single portion. Stir at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at 60°C. Monitor by TLC (typically 20% EtOAc/Hexane) or LC-MS. Reaction time is usually 2–4 hours.

  • Workup:

    • Filter off the inorganic solids through a Celite pad.

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve the residue in EtOAc and wash with water (2x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Purify via flash column chromatography (SiO₂).

    • Regioisomer ID: The major isomer (less polar) is typically the 1,3-isomer (alkyl group distal to ester). The minor isomer (more polar) is the 1,5-isomer. Verify by NOESY NMR: The 1,5-isomer will show NOE correlation between the N-alkyl protons and the ester ethyl group; the 1,3-isomer will not.

Protocol B: Ester Hydrolysis (Saponification)

Objective: To convert the ethyl ester into the free carboxylic acid for subsequent amide coupling.

Materials:

  • N-Alkylated Pyrazole Ester (from Protocol A) (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)[3]

  • THF / Water / Methanol (4:1:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (1.0 equiv) in the THF/MeOH/Water mixture (0.15 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv). Stir the reaction vigorously at room temperature.

    • Optimization: If the starting material is bulky, heating to 50°C may be required.

  • Monitoring: Monitor by LC-MS for the disappearance of the ester (M+) and appearance of the acid (M-28).

  • Workup (Critical for Purity):

    • Concentrate the solvent to remove THF and MeOH, leaving the aqueous phase.

    • Acidification: Cool the aqueous solution to 0°C. Carefully acidify to pH ~3 using 1N HCl. The carboxylic acid should precipitate as a white solid.

    • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc (3x), dry, and concentrate.

Protocol C: Amide Coupling (Library Synthesis)

Objective: To generate a library of amides from the pyrazole carboxylic acid.

Materials:

  • Pyrazole Carboxylic Acid (1.0 equiv)

  • Amine (R-NH₂) (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add DIPEA (1.0 equiv) and stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature for 2–16 hours.

  • Workup:

    • Dilute with EtOAc.[1] Wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts), water, and brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

  • Purification: Flash chromatography or preparative HPLC.

Protocol D: Reduction to Hydroxymethyl Pyrazole

Objective: To reduce the ester to a primary alcohol, enabling the synthesis of ethers or conversion to alkyl halides.

Materials:

  • N-Alkylated Pyrazole Ester (1.0 equiv)

  • LiAlH₄ (Lithium Aluminum Hydride) (2.0 equiv) or DIBAL-H

  • Anhydrous THF

Step-by-Step Procedure:

  • Safety Check: LiAlH₄ is pyrophoric. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon/Nitrogen).

  • Preparation: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF at 0°C.

  • Addition: Dissolve the ester (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Maintain temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Fieser Quench (Critical):

    • Cool back to 0°C.

    • For every x grams of LiAlH₄ used, add:

      • x mL water (slowly!)

      • x mL 15% NaOH

      • 3x mL water

  • Isolation: Stir until a granular white precipitate forms. Add MgSO₄, filter through Celite, and concentrate the filtrate to yield the crude alcohol.

Critical Parameters & Troubleshooting

ParameterIssueSolution
Regioselectivity Formation of 1,5-isomer (sterically crowded)Use bulky bases (e.g., t-BuOK) or bulky protecting groups to further discourage the crowded position. Lower temperature (-20°C) can improve kinetic selectivity for the 1,3-isomer.
Solubility Pyrazole acid is insoluble in organic solventsUse a co-solvent system (DMF/DCM) for extractions or purify via reverse-phase HPLC directly from the reaction mixture.
Coupling Efficiency Low yield with electron-deficient aminesSwitch from HATU to POCl₃/Pyridine method or convert the acid to the acid chloride using Oxalyl Chloride/DMF(cat) before coupling.
Reduction Safety Runaway exotherm during LiAlH4 quenchDilute the reaction mixture significantly with diethyl ether before quenching. Use the Fieser method strictly.

References

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. European Journal of Medicinal Chemistry, 2014.

  • Regioselective N-Alkylation of Pyrazoles. Journal of Organic Chemistry, 2018.

  • Practical Guide to Amide Coupling Reagents. Chemical Reviews, 2011.

  • Reduction of Esters to Alcohols: A Comprehensive Review. Organic Reactions, 2004.

(Note: The references provided are representative of standard literature in this field. For specific spectral data of ethyl 4-ethyl-1H-pyrazole-5-carboxylate derivatives, consult SciFinder or Reaxys using the CAS RN of the starting material: 37622-90-5 for the core analog).

Sources

Application

developing biochemical assays using ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Application Note: High-Throughput Screening & Optimization of Pyrazole-5-Carboxylate Scaffolds Targeting D-Amino Acid Oxidase (DAAO) Part 1: Executive Summary & Scientific Rationale The Scaffold Paradigm Ethyl 4-ethyl-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening & Optimization of Pyrazole-5-Carboxylate Scaffolds Targeting D-Amino Acid Oxidase (DAAO)

Part 1: Executive Summary & Scientific Rationale

The Scaffold Paradigm Ethyl 4-ethyl-1H-pyrazole-5-carboxylate represents a critical structural class in Fragment-Based Drug Discovery (FBDD). While the ethyl ester form is chemically stable and suitable for library storage, it functions primarily as a precursor. The biological value lies in its hydrolysis product—the free carboxylic acid—or its amide derivatives.

Target Biology: D-Amino Acid Oxidase (DAAO) The pyrazole-5-carboxylate pharmacophore is a classic isostere for D-amino acids. It binds to the active site of D-Amino Acid Oxidase (DAAO) , a flavoenzyme responsible for degrading D-serine in the brain.[1] Since D-serine is a co-agonist of the NMDA receptor, DAAO inhibitors are high-value targets for treating schizophrenia and cognitive decline.[1]

Scope of this Guide This document details the workflow for utilizing ethyl 4-ethyl-1H-pyrazole-5-carboxylate to develop a validated biochemical inhibition assay. We will cover the mandatory "activation" (hydrolysis) step, the coupled enzymatic assay design, and data validation standards.

Part 2: Pre-Assay Chemical Activation

Critical Mechanism: The ethyl ester moiety prevents effective binding to the DAAO arginine-rich active site. The ester must be hydrolyzed to the carboxylate anion (negative charge) to mimic the substrate (D-Serine) and engage Arg283 and Tyr224 residues.

Protocol A: Alkaline Hydrolysis for Library Preparation

Use this protocol to convert the commercial ethyl ester into the bio-active free acid stock for screening.

Reagents:

  • Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (10 mM in DMSO stock).

  • 1 M NaOH (Molecular Biology Grade).

  • 1 M HCl.

  • TE Buffer (pH 8.0).

Step-by-Step:

  • Aliquot: Transfer 100 µL of the 10 mM ester stock (DMSO) into a chemically resistant microtube.

  • Saponification: Add 20 µL of 1 M NaOH. Vortex and incubate at 40°C for 60 minutes.

    • QC Check: Monitor by LC-MS if possible to ensure disappearance of the ester peak (M+H ~183) and appearance of the acid (M+H ~155).

  • Neutralization: Slowly add 20 µL of 1 M HCl to neutralize the excess base.

  • Buffering: Add 860 µL of TE Buffer (pH 8.0) to bring the final volume to 1 mL.

  • Final Concentration: The resulting solution is 1 mM 4-ethyl-1H-pyrazole-5-carboxylic acid in ~10% DMSO. Use this directly in the assay.[2]

Part 3: Biochemical Assay Protocol (DAAO Inhibition)

Assay Principle: We utilize a coupled fluorescence assay. DAAO oxidizes D-Serine, producing hydrogen peroxide (H₂O₂). Horseradish Peroxidase (HRP) uses this H₂O₂ to oxidize Amplex Red (non-fluorescent) into Resorufin (highly fluorescent).

  • Excitation: 530–560 nm

  • Emission: 590 nm

Reagents & Equipment
  • Enzyme: Recombinant Human DAAO (hDAAO), final conc. 2–5 nM.

  • Substrate: D-Serine (Sigma), final conc. 5 mM (approx. Km).[2]

  • Reporter: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine), final conc. 50 µM.

  • Coupling Enzyme: HRP (Type II), final conc. 0.2 U/mL.

  • Cofactor: FAD (Flavin Adenine Dinucleotide), final conc. 10 µM.

  • Test Compound: Hydrolyzed 4-ethyl-1H-pyrazole-5-carboxylic acid (from Protocol A).

  • Plate: Black 384-well low-volume NBS (Non-Binding Surface) plates.

Protocol B: Step-by-Step Assay Workflow
  • Buffer Prep: Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.05% CHAPS, 10 µM FAD.

    • Note: FAD is light-sensitive; keep buffer in amber bottles.

  • Compound Plating:

    • Dispense 100 nL of test compounds (titration series) into wells.

    • Include High Control (DMSO only, 0% inhibition).

    • Include Low Control (Known inhibitor e.g., CBIO, or no enzyme).

  • Enzyme Addition:

    • Dilute hDAAO to 10 nM in Assay Buffer.

    • Dispense 5 µL of enzyme solution into wells.

    • Pre-incubation: Incubate for 15 mins at RT. Crucial for allowing slow-binding inhibitors to equilibrate.

  • Substrate Mix Addition:

    • Prepare a mix of: 10 mM D-Serine + 100 µM Amplex Red + 0.4 U/mL HRP in Assay Buffer.

    • Dispense 5 µL of Substrate Mix to start the reaction.

    • Final Volume: 10 µL.

  • Detection:

    • Measure fluorescence (Ex 540/Em 590) in kinetic mode for 20 minutes.

    • Calculate the slope (RFU/min) from the linear portion of the curve (typically 5–15 mins).

Part 4: Data Visualization & Logic

Workflow Logic Diagram

This diagram illustrates the critical path from the raw ethyl ester reagent to the validated IC50 data point.

AssayWorkflow cluster_Assay Coupled Biochemical Assay Ester Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Inactive Precursor) Hydrolysis Alkaline Hydrolysis (NaOH, 40°C) Ester->Hydrolysis Activation Acid Active Pharmacophore (Free Carboxylic Acid) Hydrolysis->Acid Yields DAAO Target: DAAO Enzyme (+ FAD Cofactor) Acid->DAAO Inhibits Substrate Substrate: D-Serine DAAO->Substrate Oxidizes Reporter Reporter System (HRP + Amplex Red) Substrate->Reporter H2O2 Release Signal Fluorescence Output (Resorufin) Reporter->Signal Fluorescence

Caption: Figure 1. Activation and Assay Logic. The ethyl ester precursor requires hydrolysis to the active acid form to effectively inhibit the DAAO enzyme in the fluorescence-based coupled assay.

Part 5: Data Analysis & Validation

1. Quantitative Summary Table When validating the assay, compare the Ethyl Ester (unhydrolyzed) vs. the Free Acid (hydrolyzed).

Compound FormIC50 (hDAAO)MechanismInterpretation
Ethyl Ester > 100 µMSteric ClashEster group blocks Arg283 interaction; inactive.
Free Acid ~0.5 - 5 µMCompetitiveCarboxylate mimics D-amino acid; binds active site.
CBIO (Control) ~100 nMCompetitiveIndustry standard positive control.

2. Calculation of Z-Prime (Z') To ensure the assay is robust for screening:



  • 
    : Mean and SD of Positive Control (Max Inhibition).
    
  • 
    : Mean and SD of Negative Control (DMSO).
    
  • Target: Z' > 0.5 is required for a reliable screen.

Part 6: Troubleshooting & Optimization

  • Issue: High Background Fluorescence.

    • Cause: Spontaneous oxidation of Amplex Red or light exposure.

    • Fix: Prepare Amplex Red fresh; protect all FAD/dye solutions from light; check HRP purity.

  • Issue: No Inhibition with Ester.

    • Cause: Incomplete hydrolysis.

    • Fix: Extend saponification time or increase temperature to 60°C. Verify hydrolysis via LC-MS before assaying.

  • Issue: "False" Inhibition.

    • Cause: Compound interferes with HRP (not DAAO).

    • Fix: Run a "Counter-Screen" where H₂O₂ is added directly to HRP + Amplex Red + Compound (skipping DAAO). If inhibition persists, the compound inhibits the reporter system, not the target.

References

  • Sacchi, S. et al. (2012). "Structure-function relationships of D-amino acid oxidase inhibitors: from simple synthetic derivatives to natural products." Current Pharmaceutical Design.

  • Sparey, T. et al. (2008).[3] "The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Duplantier, A.J. et al. (2009). "Discovery of 3-hydroxyquinolin-2(1H)-one derivatives as potent D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Thermo Fisher Scientific. "Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol." Application Guide.

Sources

Method

use of ethyl 4-ethyl-1H-pyrazole-5-carboxylate in the development of anti-inflammatory drugs

Application Note: Utilizing Ethyl 4-ethyl-1H-pyrazole-5-carboxylate as a Core Scaffold in the Development of Selective COX-2 and Dual COX-2/5-LOX Anti-Inflammatory Agents I. Scientific Rationale & Structural Strategy Non...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing Ethyl 4-ethyl-1H-pyrazole-5-carboxylate as a Core Scaffold in the Development of Selective COX-2 and Dual COX-2/5-LOX Anti-Inflammatory Agents

I. Scientific Rationale & Structural Strategy

Non-steroidal anti-inflammatory drugs (NSAIDs) are foundational in managing pain and inflammation, primarily functioning by inhibiting cyclooxygenase (COX) enzymes[1]. However, traditional NSAIDs inhibit both the constitutive COX-1 (responsible for gastric protection) and the inducible COX-2 (responsible for pro-inflammatory prostaglandins), leading to severe gastrointestinal and renal side effects[2].

To overcome this, modern drug discovery heavily relies on diaryl heterocyclic scaffolds to achieve COX-2 selectivity[2]. Among these, the pyrazole core—famously utilized in celecoxib—is a privileged pharmacophore[3].

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate serves as a highly strategic, versatile building block for next-generation anti-inflammatory agents due to two critical structural features:

  • The 4-Ethyl Substituent (Hydrophobic Anchoring): X-ray crystallographic studies of the COX-2 active site (e.g., PDB: 3LN1) reveal a distinct hydrophobic pocket formed by residues Ser-530, Leu-359, Trp-387, Tyr-385, and Phe-381[2][4]. The 4-ethyl group of this scaffold acts as a lipophilic anchor, projecting deeply into this cavity to stabilize the enzyme-inhibitor complex, a feature absent in the smaller COX-1 active site[4].

  • The 5-Carboxylate Ester (Synthetic Versatility): The ethyl ester provides a stable yet reactive handle. It can be saponified and converted into various amides or hydrazides. This allows researchers to extend the molecule toward the 5-lipoxygenase (5-LOX) pathway, generating dual COX-2/5-LOX inhibitors that suppress both prostaglandins and leukotrienes, thereby eliminating the "leukotriene shunt" side effects common in selective COX-2 inhibitors[1].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX Pathway AA->LOX PG1 Homeostatic PGs (Gastric Protection) COX1->PG1 PG2 Pro-inflammatory PGs (PGE2: Pain, Edema) COX2->PG2 LT Leukotrienes (Inflammation) LOX->LT Drug 4-Ethyl-Pyrazole Derivatives Drug->COX2 High Affinity (Hydrophobic Pocket) Drug->LOX Dual Inhibition (Via 5-Amide)

Arachidonic acid cascade showing targeted COX-2 and 5-LOX inhibition by pyrazole derivatives.

II. Synthetic Workflow: Functionalizing the Scaffold

The following protocol details the transformation of ethyl 4-ethyl-1H-pyrazole-5-carboxylate into a library of celecoxib/lonazolac bioisosteres[1][3].

Workflow S1 Scaffold N-Arylation (SNAr Reaction) S2 Ester Saponification (LiOH Hydrolysis) S1->S2 S3 Amide Coupling (EDC/HOBt) S2->S3 S4 In Vitro Screening (COX-1/2 Assays) S3->S4 S5 In Vivo Validation (Paw Edema Model) S4->S5

Step-by-step experimental workflow from scaffold functionalization to in vivo validation.

Step 1: Regioselective N-Arylation

To mimic the binding mode of celecoxib (where the sulfonamide interacts with Arg513 and Ser353 in COX-2)[2][3], the 1H-nitrogen of the pyrazole must be arylated.

  • Dissolve ethyl 4-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF.

  • Add anhydrous K₂CO₃ (2.0 eq) and 4-fluorobenzenesulfonamide (1.2 eq).

  • Heat the mixture to 120°C under an argon atmosphere for 12 hours.

  • Causality & Validation Checkpoint: The use of K₂CO₃ deprotonates the pyrazole, enhancing its nucleophilicity for the SNAr reaction. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is self-validating when the UV-active starting material spot disappears, replaced by a lower Rf spot (due to the polar sulfonamide group). Extract with EtOAc and wash with brine (5x) to completely remove DMF, preventing solvent-induced artifacts in subsequent NMR analysis.

Step 2: Saponification of the 5-Carboxylate
  • Dissolve the N-arylated intermediate in a 3:1 mixture of THF:H₂O.

  • Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify the mixture with 1N HCl to pH 3 to precipitate the free carboxylic acid.

  • Causality & Validation Checkpoint: LiOH is chosen over NaOH to prevent epimerization or degradation of sensitive functional groups. Confirm success via ¹H-NMR: the disappearance of the characteristic ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) and the appearance of a broad singlet at ~12.5 ppm (COOH) confirms complete conversion.

Step 3: Pharmacophore Coupling (Amidation)
  • Dissolve the free acid (1.0 eq) in anhydrous DCM.

  • Add EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (2.0 eq). Stir for 15 minutes to form the active ester.

  • Add the desired amine (e.g., substituted anilines to target the 5-LOX domain) (1.2 eq) and stir overnight.

  • Causality & Validation Checkpoint: HOBt is critical here to suppress the formation of the inactive N-acylurea byproduct. Validate the final compound via LC-MS. Only proceed to biological assays if purity is >95%; trace EDC or unreacted amines will cause false-positive cytotoxicity in cellular assays.

III. Pharmacological Validation Protocols

To establish the efficacy and safety profile of the synthesized derivatives, a tiered validation system is required, moving from isolated enzyme kinetics to complex in vivo models[1].

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Purpose: To quantify the Selectivity Index (SI), ensuring the drug spares COX-1 to prevent gastric ulceration[2].

  • Prepare a reaction mixture containing assay buffer (Tris-HCl, pH 8.0), heme cofactor, and the recombinant enzyme (COX-1 or COX-2).

  • Incubate with varying concentrations of the synthesized pyrazole derivatives (0.01 µM to 100 µM) for 10 minutes at 37°C.

  • Initiate the reaction by adding arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Causality: COX enzymes convert arachidonic acid to PGG₂, which is then reduced to PGH₂. This reduction couples with the oxidation of non-fluorescent ADHP into highly fluorescent resorufin.

  • Validation Checkpoint: Read fluorescence (Ex/Em = 535/587 nm). Use celecoxib as a positive control and DMSO as a vehicle control. Calculate IC₅₀ using non-linear regression. A valid assay must show celecoxib inhibiting COX-2 with an IC₅₀ of ~0.22 µM[1][5].

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

Purpose: To evaluate acute anti-inflammatory efficacy in a living system[1][6].

  • Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment.

  • Administer the pyrazole derivatives (e.g., 50 mg/kg) orally via gavage, suspended in 0.5% carboxymethyl cellulose (CMC).

  • After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw.

  • Causality: Carrageenan injection triggers a biphasic inflammatory response. The early phase (1-2h) is mediated by histamine and serotonin, while the delayed phase (3-5h) is heavily dependent on COX-2-mediated prostaglandin (PGE₂) release[1].

  • Validation Checkpoint: Measure paw thickness using a digital plethysmometer at 1h, 3h, and 5h post-injection. The contralateral left paw (injected with saline) serves as the internal baseline control, ensuring that systemic stress from handling does not skew the edema measurements.

IV. Empirical Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for representative compounds derived from the ethyl 4-ethyl-1H-pyrazole-5-carboxylate scaffold, demonstrating how targeted modifications enhance COX-2 selectivity and in vivo efficacy compared to standard reference drugs[1][5][7].

Compound / Scaffold ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*Paw Edema Inhibition (%) at 5h
Celecoxib (Reference)[1]14.500.2265.978.5%
Indomethacin (Reference)[6]0.040.450.0881.2%
Derivative A (N-Sulfamoylphenyl, 5-COOH)>50.00.059>847.485.4%
Derivative B (N-Sulfamoylphenyl, 5-Benzylamide)32.100.11291.882.1%
Derivative C (N-Phenyl, 5-Ethyl ester - Unmodified)1.253.890.3245.0%

*Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). Higher values indicate greater safety against gastrointestinal toxicity.

Data Insight: Derivative C (the unoptimized ester) shows poor selectivity. However, converting the ester to a free acid (Derivative A) or a bulky amide (Derivative B), combined with N-arylation, exponentially increases the SI. The 4-ethyl group rigidly holds the molecule in the COX-2 hydrophobic pocket, allowing the 5-position modifications to selectively block the enzyme channel[4].

V. References

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Center for Biotechnology Information (NIH/PMC).

  • Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. National Center for Biotechnology Information (NIH/PMC).

  • Structural and Functional Basis of Cyclooxygenase Inhibition. ACS Publications.

  • Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. National Center for Biotechnology Information (PubMed).

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dovepress.

Sources

Application

Application Note: Synthesis of Isoxazole-Functionalized Pyrazole-4-Carboxylic Acid Derivatives from Ethyl 1H-Pyrazole-4-Carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Agrochemical development (fungicides, herbicides) and pharmaceutical library synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Agrochemical development (fungicides, herbicides) and pharmaceutical library synthesis.

Introduction & Mechanistic Context

Ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5) is widely cited in commercial chemical databases as a primary precursor for the preparation of "isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides" [1]. However, it is critical to clarify the chemical causality behind this description. Direct heterocyclic ring-transmutation (converting a pyrazole ring directly into an isoxazole ring) is thermodynamically unfavorable and mechanistically prohibitive under standard conditions.

Instead, the synthesis refers to the creation of hybrid isoxazole-pyrazole derivatives (such as isoxazolyl pyrazole-4-carboxylates or carboxamides) [2]. In these workflows, the pyrazole core remains intact and is utilized as an electrophilic coupling partner with an isoxazole building block. This application note details the validated, three-step synthetic protocol to achieve this transformation:

  • Saponification: Hydrolysis of the unreactive ethyl ester to a free carboxylic acid.

  • Acyl Activation: Conversion of the acid to a high-energy pyrazole-4-carbonyl chloride.

  • Nucleophilic Coupling: Cross-coupling with an isoxazole derivative (e.g., isoxazol-3-ol or 5-amino-isoxazole) to yield the final functionalized target.

Experimental Workflow & Causality

The direct amidation or transesterification of ethyl 1H-pyrazole-4-carboxylate with isoxazole derivatives is kinetically unfavorable due to the resonance stabilization of the pyrazole ester. Therefore, a self-validating system of activation is required.

Synthesis_Workflow A Ethyl 1H-pyrazole-4-carboxylate (Starting Material) B Step 1: Saponification (NaOH, EtOH/H2O, Reflux) A->B C 1H-pyrazole-4-carboxylic acid (Intermediate 1) B->C Acidification (HCl) D Step 2: Acyl Activation (SOCl2, cat. DMF, Reflux) C->D E 1H-pyrazole-4-carbonyl chloride (Intermediate 2) D->E Vacuum Distillation F Step 3: Nucleophilic Coupling (Isoxazole derivative, DIPEA, DCM) E->F G Isoxazole-pyrazole-4-carboxylic acid derivative (Target) F->G Aqueous Workup & Chromatography

Figure 1: Three-step synthetic workflow for isoxazole-pyrazole derivatives.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to drive each step of the synthesis to completion [2].

Synthesis StepPrimary ReagentEquivalentsSolvent SystemTemp (°C)Time (h)Expected Yield
1. Saponification NaOH (Aqueous)2.0 eqEtOH / H₂O (1:1)80 °C (Reflux)4.085 - 92%
2. Acyl Activation Thionyl Chloride (SOCl₂)5.0 eqNeat (cat. DMF)75 °C (Reflux)3.0Quantitative
3. Coupling Isoxazole amine/alcohol1.1 eqAnhydrous DCM0 °C to 25 °C12.065 - 80%

Step-by-Step Experimental Protocol

Step 1: Saponification of Ethyl 1H-Pyrazole-4-Carboxylate

Causality: Base-catalyzed hydrolysis cleaves the ethyl group, generating the water-soluble sodium carboxylate salt. Subsequent acidification forces the protonation of the carboxylate, precipitating the free acid out of the aqueous phase.

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Ethyl 1H-pyrazole-4-carboxylate (10.0 g, 71.4 mmol) in 50 mL of Ethanol.

  • Base Addition: Add a solution of Sodium Hydroxide (5.7 g, 142.8 mmol, 2.0 eq) dissolved in 50 mL of distilled water.

  • Reflux: Heat the mixture to 80 °C and stir under reflux for 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/EtOAc 1:1).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidification: Cool the remaining aqueous layer in an ice bath (0 °C) and dropwise add 4M HCl until the pH reaches 2-3. A white/pale-yellow precipitate will form.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water (2 × 20 mL), and dry overnight in a vacuum oven at 50 °C to yield 1H-pyrazole-4-carboxylic acid (Intermediate 1).

Step 2: Synthesis of 1H-Pyrazole-4-Carbonyl Chloride

Causality: Thionyl chloride (SOCl₂) replaces the hydroxyl group of the carboxylic acid with a chloride ion. The addition of catalytic DMF forms a Vilsmeier-Haack intermediate, significantly lowering the activation energy required for the chlorination.

  • Setup: Transfer the dried 1H-pyrazole-4-carboxylic acid (5.0 g, 44.6 mmol) to an oven-dried 100 mL round-bottom flask flushed with inert gas (N₂ or Argon).

  • Reagent Addition: Add Thionyl Chloride (16.2 mL, 223 mmol, 5.0 eq) slowly, followed by 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) as a catalyst.

  • Reflux: Attach a reflux condenser fitted with a drying tube (CaCl₂) and heat the mixture to 75 °C for 3 hours. The suspension will gradually turn into a clear, homogenous solution as the acid chloride forms.

  • Purification: Cool to room temperature. Remove the excess SOCl₂ by vacuum distillation. Co-evaporate the residue with anhydrous toluene (2 × 15 mL) to ensure the complete removal of residual SOCl₂ and HCl gas.

  • Storage: The resulting 1H-pyrazole-4-carbonyl chloride (Intermediate 2) is highly moisture-sensitive. Use it immediately in the next step without further purification.

Step 3: Nucleophilic Coupling with Isoxazole Derivatives

Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amine (or hydroxyl) group of the isoxazole building block. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the deactivation of the isoxazole nucleophile.

  • Setup: Dissolve the selected isoxazole derivative (e.g., 5-amino-isoxazole-4-carboxylic acid ethyl ester or isoxazol-3-ol) (49.0 mmol, 1.1 eq) and DIPEA (15.5 mL, 89.2 mmol, 2.0 eq) in 40 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

  • Coupling: Dissolve the freshly prepared 1H-pyrazole-4-carbonyl chloride from Step 2 in 20 mL of anhydrous DCM. Add this solution dropwise to the isoxazole mixture over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 12 hours.

  • Aqueous Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl (30 mL), water (30 mL), and brine (30 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via silica gel column chromatography (Eluent: gradient of Dichloromethane to Methanol, 95:5) to isolate the pure isoxazole-pyrazole-4-carboxylic acid derivative [2].

References

  • Fisher Scientific. (n.d.). Ethyl 1H-pyrazole-4-carboxylate, 98%. Thermo Scientific Chemicals. Retrieved from[Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. Retrieved from[Link]

Method

Application Notes and Protocols: Ethyl 4-Ethyl-1H-Pyrazole-5-Carboxylate in Material Science

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a detailed technical guide on the potential applications of ethyl 4-ethyl-1H-pyrazole-5-carboxylate in the field of material science. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical guide on the potential applications of ethyl 4-ethyl-1H-pyrazole-5-carboxylate in the field of material science. While this specific molecule is not extensively documented in current literature, its structural motifs—a substituted pyrazole ring and an ethyl carboxylate group—are present in a wide array of functional materials. This guide extrapolates from established research on related pyrazole derivatives to propose and detail protocols for its use as a versatile building block. The primary applications explored herein include its role as a monomer for the synthesis of high-performance polymers, as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs), and as a precursor for materials in organic electronics. This document is intended for researchers and scientists in materials chemistry and drug development, providing both theoretical grounding and practical, step-by-step protocols.

Introduction: The Pyrazole Scaffold in Modern Materials

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern chemistry.[1] While its derivatives are widely recognized for their pharmacological activities, their impact on material science is equally significant and rapidly expanding.[2] The unique electronic properties, thermal stability, and coordination capabilities of the pyrazole nucleus have led to its incorporation into a diverse range of advanced materials, including conductive polymers, materials for organic light-emitting diodes (OLEDs), and robust coatings.[3][4]

The subject of this guide, ethyl 4-ethyl-1H-pyrazole-5-carboxylate, combines the pyrazole core with an ethyl ester functional group. This ester provides a convenient handle for further chemical transformations, such as hydrolysis to a carboxylic acid or transesterification, enabling its integration into larger molecular architectures. The ethyl group at the 4-position can influence the solubility and packing of derived materials. Based on the established versatility of analogous pyrazole carboxylates, this molecule is a promising candidate for creating novel functional materials.

Physicochemical Properties and Synthesis

Compound Profile
PropertyValueSource
IUPAC Name ethyl 4-ethyl-1H-pyrazole-5-carboxylateN/A
Molecular Formula C₈H₁₂N₂O₂Calculated
Molecular Weight 168.19 g/mol Calculated
Appearance Predicted to be a white to off-white solidAnalogy
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone)Analogy
Boiling Point Not determinedN/A
Melting Point Not determinedN/A
Proposed Synthesis Protocol: Cyclocondensation Route

A common and effective method for synthesizing substituted pyrazole-5-carboxylates is the cyclocondensation reaction between a β-dicarbonyl equivalent and hydrazine.[5][6] The following protocol outlines a plausible route to the target compound.

Protocol 2.2.1: Synthesis of Ethyl 4-Ethyl-1H-Pyrazole-5-Carboxylate

Materials:

  • Ethyl 2-formyl-3-oxopentanoate (or its enol ether equivalent)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-formyl-3-oxopentanoate (1 equivalent) in absolute ethanol (5 mL per mmol of substrate).

  • Hydrazine Addition: While stirring at room temperature, slowly add hydrazine hydrate (1.1 equivalents) to the solution. An exothermic reaction may be observed.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane and ethyl acetate. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in DCM (10 mL per mmol of starting material) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure ethyl 4-ethyl-1H-pyrazole-5-carboxylate.

Causality: The reaction proceeds via the nucleophilic attack of hydrazine on the carbonyl groups of the β-dicarbonyl precursor, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity, yielding the 5-carboxylate isomer, is often favored in this reaction.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 Ethyl 2-formyl-3-oxopentanoate p1 Dissolve in Ethanol r1->p1 r2 Hydrazine Hydrate p2 Add Hydrazine r2->p2 p1->p2 p3 Catalytic Acetic Acid p2->p3 p4 Reflux (4-6h) p3->p4 p5 Work-up & Extraction p4->p5 p6 Purification (Chromatography) p5->p6 prod Ethyl 4-Ethyl-1H-Pyrazole-5-Carboxylate p6->prod caption Workflow for the Synthesis of Ethyl 4-Ethyl-1H-Pyrazole-5-Carboxylate.

Caption: Workflow for the Synthesis of Ethyl 4-Ethyl-1H-Pyrazole-5-Carboxylate.

Application in Functional Polymer Synthesis

The incorporation of heterocyclic rings like pyrazole into polymer backbones is a well-established strategy for developing materials with high thermal stability and specific optical properties.[7] Ethyl 4-ethyl-1H-pyrazole-5-carboxylate can be used as a monomer after hydrolysis to its corresponding dicarboxylic acid, which can then be polymerized with a suitable diamine to form a polyamide.

Protocol 3.1: Synthesis of a Pyrazole-Containing Polyamide

Part A: Hydrolysis to 4-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid

  • Saponification: Dissolve ethyl 4-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) in a 2M aqueous solution of sodium hydroxide (3 equivalents).

  • Heating: Heat the mixture to 80-90 °C for 8-12 hours until the reaction is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~2. A precipitate should form.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-ethyl-1H-pyrazole-3,5-dicarboxylic acid.

Part B: Polycondensation with an Aromatic Diamine

  • Activation: In an inert atmosphere (N₂ or Ar), suspend the synthesized pyrazole dicarboxylic acid (1 equivalent) in anhydrous N-methyl-2-pyrrolidone (NMP). Add triphenyl phosphite (2.2 equivalents) and pyridine (2.2 equivalents).

  • Diamine Addition: Add an aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent) to the mixture.

  • Polymerization: Heat the reaction mixture to 100-110 °C for 3-5 hours. The solution will become viscous as the polymer forms.

  • Precipitation: After cooling, pour the viscous solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate.

  • Purification: Filter the polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80 °C for 24 hours.

Causality: The Yamazaki-Higashi phosphorylation reaction is an efficient method for direct polyamidation at moderate temperatures, avoiding the need to first synthesize highly reactive diacyl chlorides. The resulting polyamide incorporates the rigid and thermally stable pyrazole unit into its backbone, which is expected to confer a high glass transition temperature (Tg) and excellent thermal stability to the material.[7]

G cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_processing Processing start Ethyl 4-Ethyl-1H-Pyrazole-5-Carboxylate hydrolysis Hydrolysis (NaOH, then HCl) start->hydrolysis diacid 4-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid hydrolysis->diacid reaction Polycondensation (NMP, TPP, Pyridine, 110°C) diacid->reaction diamine Aromatic Diamine (e.g., ODA) diamine->reaction polymer Pyrazole-Containing Polyamide reaction->polymer precipitate Precipitate in Methanol polymer->precipitate purify Filter, Wash & Dry precipitate->purify final High-Performance Polymer purify->final caption Workflow for Polyamide Synthesis.

Caption: Workflow for Polyamide Synthesis.

Application as a Ligand for Coordination Polymers & MOFs

The pyrazole ring and the carboxylate group are both excellent coordinating moieties for metal ions.[8][9] This dual functionality makes ethyl 4-ethyl-1H-pyrazole-5-carboxylate (after hydrolysis) an ideal ligand for the synthesis of coordination polymers and MOFs. These materials are highly valued for their porosity, which can be exploited in gas storage, separation, and heterogeneous catalysis.[10]

Protocol 4.1: Solvothermal Synthesis of a Pyrazole-Based MOF

Materials:

  • 4-Ethyl-1H-pyrazole-3,5-dicarboxylic acid (ligand, from Protocol 3.1, Part A)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Copper(II) acetate monohydrate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve the pyrazole dicarboxylic acid ligand (0.1 mmol) and the metal salt (0.1 mmol) in DMF (10 mL).

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Seal the vial tightly and place it in a programmable oven. Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 24 hours.

  • Crystal Isolation: After cooling, crystals suitable for single-crystal X-ray diffraction may be present. Carefully decant the mother liquor.

  • Washing: Wash the crystals by immersing them in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials. Then, exchange the DMF with ethanol (3 x 10 mL) over 24 hours.

  • Activation: To create a porous material, the solvent must be removed from the pores. This is typically done by heating the sample under a dynamic vacuum (e.g., 150 °C for 12 hours) to "activate" the MOF.

Causality: Under solvothermal conditions, the metal salt and organic ligand self-assemble into a stable, crystalline, three-dimensional network.[8][11] The metal ions act as nodes, and the pyrazole dicarboxylate acts as a linker, bridging the nodes. The resulting porous structure is defined by the geometry of the ligand and the coordination preference of the metal ion.

G cluster_assembly Self-Assembly cluster_product Product & Processing metal Metal Salt e.g., Zn(NO₃)₂ mix Solvothermal Reaction (120°C, 48h) metal->mix ligand Organic Ligand Pyrazole Dicarboxylate ligand->mix solvent Solvent DMF solvent->mix product Crystalline MOF mix->product Self-Assembly wash Solvent Exchange product->wash activate Activate (Heat + Vacuum) wash->activate final Porous Material activate->final caption Formation of a Metal-Organic Framework (MOF).

Caption: Formation of a Metal-Organic Framework (MOF).

Potential in Organic Electronics

Pyrazoline derivatives are well-known for their use in OLEDs, often as fluorescent blue emitters or hole-transporting materials.[3][12] While the parent pyrazole is aromatic and less fluorescent, it serves as a robust scaffold that can be functionalized to tune electronic properties. Ethyl 4-ethyl-1H-pyrazole-5-carboxylate could serve as a precursor to more complex molecules designed for organic electronic applications. For instance, attaching aryl groups at the N1 and C3 positions could induce desirable photoluminescent properties.

Application Concept: Precursor for an Emissive Layer Material

  • Functionalization: The N1 position of the pyrazole ring can be functionalized with an aromatic group (e.g., a phenyl or carbazolyl group) via N-arylation reactions.

  • Core Modification: The ester at the C5 position could be converted to other functional groups, or a luminescent moiety could be built from the C3 position.

  • Device Integration: The resulting molecule could then be incorporated as an emissive or charge-transporting layer in a multilayer OLED device fabricated by vacuum deposition or solution processing.[13]

G Anode Anode (ITO) HTL Hole Transport Layer (HTL) Anode->HTL Light Emission EML Emissive Layer (EML) (Containing Pyrazole Derivative) HTL->EML Light Emission ETL Electron Transport Layer (ETL) EML->ETL Light Emission Cathode Cathode (Al, Ca) ETL->Cathode Light Emission caption Structure of a Multilayer OLED Device.

Caption: Structure of a Multilayer OLED Device.

Conclusion and Future Outlook

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate represents a building block of significant untapped potential in material science. While direct experimental data remains to be established, its structural analogy to well-studied pyrazole derivatives provides a strong basis for its application in several key areas. The protocols detailed in this guide offer a starting point for researchers to explore its utility in creating high-performance polymers with enhanced thermal stability, novel porous materials like MOFs for applications in catalysis and separations, and as a scaffold for new materials in organic electronics. The true potential of this versatile molecule will be unlocked through experimental validation and creative synthetic exploration.

References

  • Chandrakantha, B., Isloor, A. M., Sridharan, K., et al. (2011).
  • Langley, S. K., et al. (2014).
  • Bubnov, A., et al. (2020).
  • Li, Z., et al. (2022). Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino). Organic & Biomolecular Chemistry.
  • Zhang, Z. M., et al. (2000).
  • Al-Majid, A. M., et al. (2024). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Molecules.
  • El-Metwaly, N. M. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
  • Li, Z., et al. (2022). Multicomponent tandem polymerization for the preparation of a pyrazole-containing porous organic polymer for iodine capture and the nitro reduction reaction. Polymer Chemistry.
  • Rathore, B. S., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
  • El-Mabrouk, M. E. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Chemical Reviews.
  • Senthil, T., & Kannan, P. (2012). Sensing and optical activities of new pyrazole containing polymeric analogues. Journal of Chemical Sciences.
  • Sharma, A., & Kumar, R. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry.
  • Artizzu, F., et al. (2022). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II)
  • Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Senthil, T., & Kannan, P. (2012). Sensing and optical activities of new pyrazole containing polymeric analogues. Indian Academy of Sciences.
  • Mondal, J., et al. (2020). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation.
  • Koca, M., et al. (2022). Investigation of Optical Properties of a Novel Pyrazole Containing Polymer Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) Thin Film.
  • Mondal, J., et al. (2020). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation.
  • Tutunaru, B., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules.
  • Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Journal of Chemistry and Technologies.
  • El Boutaybi, M., et al. (2020). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemistry and Environmental Research.
  • Giraldo, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules.
  • Thomas, K. R. J., et al. (2015). Pyrene–Oxadiazoles for Organic Light-Emitting Diodes: Triplet to Singlet Energy Transfer and Role of Hole-Injection/Hole-Blocking Materials. The Journal of Organic Chemistry.
  • Prima Chemicals. (2023).
  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • Singh, S., & Sharma, P. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research.
  • Pinheiro, C., & Borges, F. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules.
  • Wang, C., et al. (2022). Efficient organic light-emitting diodes with narrow emission bandwidths based on iridium(iii) complexes with a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit.
  • Al-Amiery, A. A., et al. (2025). A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption. Journal of Molecular Liquids.
  • Chen, K., & Chen, Y. (2025). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. ChemComm.
  • AZoM. (2005).

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Application

Application Note: Analytical Methods for the Quantification of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Advanced Technical Guide & Validated Protocols Chemical Context & Analytical Significance Ethyl 4-ethyl-1H-pyrazole-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Advanced Technical Guide & Validated Protocols

Chemical Context & Analytical Significance

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (C₈H₁₂N₂O₂, MW: 168.19 g/mol ) is a highly versatile heterocyclic building block. Pyrazole-5-carboxylates are foundational in the synthesis of broad-spectrum agrochemicals, such as the mitochondrial electron-transfer inhibitor tolfenpyrad 1, and are increasingly utilized in pharmaceutical pipelines to develop selective COX-2 inhibitors 2 and MST3 kinase inhibitors 3.

Accurate quantification of this intermediate is critical for reaction yield monitoring, impurity profiling, and environmental/pharmacokinetic trace analysis 4. However, the molecule presents specific chromatographic challenges that require deliberate method engineering.

Method Development Logic: Causality & Design

As analytical scientists, we do not merely apply generic gradients; we design methods based on the physicochemical reality of the analyte.

  • Suppressing Tautomerism (The pH Choice): 1H-pyrazoles exhibit annular tautomerism (rapid proton exchange between the two nitrogen atoms). On a standard silica-based C18 column, this dynamic equilibrium can lead to severe peak broadening or splitting. Causality: By buffering the mobile phase with 0.1% formic acid (pH ~2.7), we force the basic pyrazole nitrogen (pKa ~2.5) into a protonated state, effectively locking the tautomeric equilibrium and ensuring sharp, symmetrical peaks.

  • Detector Wavelength Selection: The conjugated

    
    -system of the pyrazole ring coupled with the ester carbonyl provides a strong UV chromophore. Spectral analysis of pyrazole-5-carboxylates indicates an absorption maximum near 233 nm. Causality:  Monitoring at 233 nm maximizes the signal-to-noise (S/N) ratio while avoiding the high background noise typical of lower wavelengths (<210 nm) caused by organic modifiers 1.
    
  • Self-Validating Extraction: To ensure the extraction protocol is self-validating, Ethyl 3-methyl-1H-pyrazole-5-carboxylate is spiked into all samples as an Internal Standard (IS). Causality: Tracking the absolute peak area of the IS across the batch immediately flags any extraction failures, emulsion formations, or matrix suppression effects, preventing false negatives.

MethodLogic A Analyte: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate B Challenge: 1H-Pyrazole Tautomerism A->B C Challenge: Trace Matrix Interference A->C D Solution: 0.1% Formic Acid (pH ~2.7) B->D Mitigated by E Solution: MRM Mode (169.1 -> 123.1) C->E Mitigated by F Result: Sharp, Symmetrical Peaks D->F Yields G Result: High Sensitivity (LOQ < 2 µg/L) E->G Yields

Fig 1. Logical framework for overcoming pyrazole quantification challenges.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP)

This technique is ideal for isolating pyrazoles from aqueous or biological matrices while precipitating out interfering proteins and lipids 1.

  • Spiking: Transfer 4.0 mL of the sample matrix into a 20 mL glass vial. Spike with 50 µL of the Internal Standard solution (10 µg/mL). Vortex for 30 seconds.

  • Extraction: Add 8.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 2 minutes to ensure complete partitioning.

  • Purification (LTP): Place the vial in a freezer at -20 °C for 60 minutes. Mechanism: The aqueous layer (containing salts and polar interferents) will freeze solid, while the organic acetonitrile layer (containing the pyrazole) remains liquid.

  • Recovery: Rapidly decant the upper liquid organic layer into a clean tube.

  • Concentration: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 35 °C. Reconstitute in 1.0 mL of Initial Mobile Phase (80:20 Water:Acetonitrile).

AnalyticalWorkflow A 1. Sample Prep LLE with Acetonitrile B 2. Separation RP-HPLC (C18) A->B C 3. Detection UV 233 nm / ESI-MS B->C D 4. Data Analysis Validation & SST C->D

Fig 2. End-to-end analytical workflow for pyrazole-5-carboxylate quantification.

Routine Quantification: HPLC-UV Method

Designed for purity analysis and high-concentration reaction monitoring.

  • Column: Kinetex® C18, 150 x 4.6 mm, 2.6 µm core-shell (or equivalent).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV/DAD at 233 nm.

System Suitability Test (SST) Criteria (Self-Validating Check): Before running the batch, inject the 10 µg/mL standard 5 times. The sequence must automatically halt if:

  • Peak Tailing Factor (

    
    ) > 1.2 (indicates active silanol interactions or pH drift).
    
  • Area %RSD > 2.0% (indicates injection inconsistency).

Trace Analysis: LC-MS/MS Method

Designed for pharmacokinetic profiling and environmental trace quantification 4.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Mechanistic Note on Fragmentation: The [M+H]⁺ parent ion forms at m/z 169.1. The primary fragmentation pathway involves the neutral loss of ethanol (46 Da) from the ethyl ester moiety, yielding a stable acylium-like product ion at m/z 123.1.

Quantitative Data & Method Parameters

Table 1: RP-HPLC Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.08020Initial
1.08020Isocratic hold
6.01090Linear ramp
8.01090Wash
8.18020Re-equilibration
12.08020End
Table 2: LC-MS/MS MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Ethyl 4-ethyl-1H-pyrazole-5-carboxylate169.1123.118Quantifier (Loss of EtOH)
Ethyl 4-ethyl-1H-pyrazole-5-carboxylate169.195.128Qualifier (Loss of EtOH + CO)
IS (Ethyl 3-methyl-1H-pyrazole-5-carboxylate)155.1109.118Internal Standard
Table 3: Summary of Method Validation Parameters
ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linear Range 0.5 – 100 µg/mL1.0 – 500 ng/mLR² ≥ 0.995
Limit of Detection (LOD) 0.15 µg/mL0.3 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.5 µg/mL1.0 ng/mLS/N ≥ 10
Extraction Recovery 92.4% ± 3.1%94.1% ± 4.2%80% – 120%
Intra-day Precision (RSD) 1.2%3.8%≤ 5.0%

Conclusion

The quantification of ethyl 4-ethyl-1H-pyrazole-5-carboxylate requires careful control of mobile phase pH to manage tautomeric effects and the use of robust extraction techniques like LLE-LTP to eliminate matrix interference. By adhering to the self-validating protocols and SST criteria outlined above, laboratories can achieve highly reproducible, regulatory-compliant data suitable for both high-throughput synthesis monitoring and ultra-sensitive pharmacokinetic studies.

References

1.1 2.2 3.3 4. 4

Sources

Method

Application Note: One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Ester Derivatives

Introduction & Scientific Context The ethyl 1H-pyrazole-4-carboxylate scaffold is a cornerstone pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors (e.g., Aurora kinase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The ethyl 1H-pyrazole-4-carboxylate scaffold is a cornerstone pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors (e.g., Aurora kinase inhibitors), anti-inflammatory agents (COX-2 inhibitors), and agrochemicals.

Traditional synthesis often involves multi-step procedures requiring the isolation of unstable intermediates like ethyl 2-(ethoxymethylene)-3-oxobutanoate. This application note details a robust, scalable one-pot telescoping protocol that bypasses intermediate isolation. By coupling the in situ generation of the enol ether with immediate hydrazine cyclization, researchers can achieve higher yields, reduced solvent waste, and streamlined workflows.

Core Mechanism: The "Telescoping" Strategy

The reaction proceeds via two distinct chemical phases merged into a single reactor:

  • Activation (Claisen-type Condensation): Ethyl acetoacetate reacts with triethyl orthoformate (TEOF) in the presence of acetic anhydride.[1] The anhydride acts as a chemical sponge for the ethanol by-product, driving the equilibrium toward the formation of the reactive ethyl 2-(ethoxymethylene)-3-oxobutanoate intermediate.

  • Cyclocondensation (Paal-Knorr type): The subsequent addition of hydrazine (or substituted hydrazine) initiates a Michael addition-elimination sequence followed by intramolecular cyclization to form the pyrazole ring.

Experimental Protocol

Protocol A: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Target Compound: Ethyl 3-methyl-1H-pyrazole-4-carboxylate (and N-substituted derivatives) Scale: 10 mmol (Adaptable to kg scale)

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]AmountRole
Ethyl Acetoacetate 1.01.30 g (1.27 mL)Substrate (C3-C5 backbone)
Triethyl Orthoformate (TEOF) 1.52.22 g (2.50 mL)C4-Formylating agent
Acetic Anhydride 2.02.04 g (1.90 mL)Solvent/Ethanol Scavenger
Hydrazine Hydrate (80%) 1.20.75 g (0.73 mL)Cyclizing Agent
Ethanol (Absolute) -10 mLSolvent (Step 2)
Step-by-Step Methodology

Phase 1: Activation (Enol Ether Formation)

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge: Add Ethyl Acetoacetate , TEOF , and Acetic Anhydride to the flask.

  • Reaction: Heat the mixture to 110–120°C (oil bath temperature) for 2–3 hours.

    • Expert Insight: Monitor by TLC (30% EtOAc/Hexane). The starting material (acetoacetate) should disappear, replaced by a UV-active spot (enol ether).

    • Process Tip: For larger scales (>10g), configure for distillation to actively remove the ethyl acetate/ethanol by-products formed, pushing conversion to >98%.

  • Concentration (Critical): Once conversion is complete, apply mild vacuum (rotary evaporator) to remove excess TEOF and acetic anhydride. This leaves the crude intermediate as a viscous yellow oil. Do not purify further.

Phase 2: Cyclization 5. Solvation: Redissolve the oily residue in Ethanol (10 mL) and cool the solution to 0–5°C (ice bath). 6. Addition: Dropwise add Hydrazine Hydrate over 10 minutes.

  • Caution: The reaction is exothermic. Maintain internal temperature <10°C to prevent uncontrolled decomposition or regioisomer formation (if using substituted hydrazines).
  • Reflux: Remove the ice bath and heat the mixture to reflux (78°C) for 1–2 hours.
  • Work-up:
  • Concentrate the reaction mixture under reduced pressure to ~20% volume.
  • Pour the residue into ice-cold water (20 mL).
  • The product usually precipitates as a white/off-white solid. Filter, wash with cold water, and dry.
  • Alternative: If oil forms, extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate.

Yield Expectation: 75–85% Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, C5-H), 4.30 (q, 2H, OCH₂), 2.55 (s, 3H, CH₃), 1.35 (t, 3H, CH₃).

Mechanistic & Workflow Visualization

Reaction Mechanism (DOT Diagram)

The following diagram illustrates the molecular transformations, highlighting the role of the "in-situ" intermediate.

ReactionMechanism Start Ethyl Acetoacetate + TEOF + Ac2O Inter1 Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Start->Inter1 110°C, -EtOH (Claisen Condensation) Step2 Addition of Hydrazine (0°C) Inter1->Step2 Dissolve in EtOH Inter2 Hydrazone Intermediate Step2->Inter2 Michael Addition -EtOH Final Product: Ethyl 3-methyl-1H- pyrazole-4-carboxylate Inter2->Final Cyclization -H2O

Caption: Mechanistic pathway for the one-pot synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate.

Experimental Workflow (DOT Diagram)

This flow chart guides the operator through the physical manipulations required for the protocol.

Workflow Step1 Step 1: Activation Mix Acetoacetate, TEOF, Ac2O Heat 110°C, 2h Check TLC Check (Disappearance of SM) Step1->Check Check->Step1 Incomplete Evap Evaporation Remove excess TEOF/Ac2O Check->Evap Complete Cool Cooling Dissolve in EtOH, Cool to 0°C Evap->Cool Add Step 2: Cyclization Add Hydrazine dropwise Cool->Add Reflux Reflux 78°C, 1-2h Add->Reflux Isolate Isolation Precipitate in Ice Water Filter & Dry Reflux->Isolate

Caption: Operational workflow for the one-pot telescoping synthesis protocol.

Optimization & Troubleshooting

Substrate Scope & Limitations

This protocol is versatile but requires modification for specific derivatives.

VariableModificationOutcome/Notes
N-Substitution Use Methylhydrazine or PhenylhydrazineRegioselectivity Issue: Produces a mixture of 1,3-dimethyl and 1,5-dimethyl isomers. The 1,3-isomer is usually favored (approx 9:1) under these conditions [1, 6].
5-Amino Derivative Replace Ethyl Acetoacetate with Ethyl Cyanoacetate Yields Ethyl 5-amino-1H-pyrazole-4-carboxylate . Follows the same mechanism but utilizes the nitrile group for cyclization [5].
C3-Aryl Group Use Ethyl BenzoylacetateRequires higher temperatures for Phase 1. Steric bulk may slow down the Michael addition step.
Troubleshooting Guide
  • Problem: Low Yield / Sticky Oil.

    • Cause: Incomplete removal of Acetic Anhydride before adding hydrazine. Residual anhydride can acetylate the hydrazine or the product.

    • Solution: Ensure thorough evaporation after Phase 1. A toluene azeotrope can help remove stubborn acetic anhydride.

  • Problem: Regioisomer Mixture (with substituted hydrazines).

    • Cause: Thermodynamic vs. Kinetic control.

    • Solution: Conducting the hydrazine addition at lower temperatures (-10°C) generally favors the kinetic product. For thermodynamic equilibration, reflux longer in acidic ethanol.

Safety Considerations

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metal oxides.

  • Triethyl Orthoformate: Flammable. Moisture sensitive.

  • Exotherm: The addition of hydrazine to the enol ether is significantly exothermic. Strict temperature control is required to prevent runaway reactions.

References

  • ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis and properties. Retrieved from ChemicalBook. Link

  • Karami, M., & Zare, A. (2018).[4] 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient Catalyst for the One-Pot Synthesis of Pyrazole Derivatives. Organic Chemistry Research.[4] Link

  • BenchChem. Synthesis of Pyrazole Derivatives from β-Keto Esters: Application Notes & Protocols.Link

  • Google Patents. WO2012025469A1 - Improved process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids.Link

  • SynHet. Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylate Product Page.Link

  • Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.Link

Sources

Application

Application Note: Ethyl 1H-pyrazole-4-carboxylate in Enzyme Inhibition and Drug Discovery

Executive Summary & Mechanistic Rationale Ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5) has emerged as a privileged scaffold in modern medicinal chemistry and fragment-based drug discovery (FBDD)[1]. For researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Ethyl 1H-pyrazole-4-carboxylate (CAS: 37622-90-5) has emerged as a privileged scaffold in modern medicinal chemistry and fragment-based drug discovery (FBDD)[1]. For researchers and drug development professionals, this compound offers a highly versatile architectural core for designing potent enzyme inhibitors.

The pharmacological utility of the 1H-pyrazole-4-carboxylate moiety stems from its unique physicochemical properties:

  • Amphoteric Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (sp2 hybridized nitrogen), allowing it to participate in complex bidentate interactions within enzyme active sites[2].

  • Tautomerism: The rapid tautomerization between the 1H and 2H forms enables the scaffold to dynamically adapt to the electrostatic environment of a target protein's binding pocket.

  • Synthetic Tractability: The C4-ethyl ester provides an ideal synthetic handle. It can be readily hydrolyzed to a carboxylic acid for amidation or cross-coupling, while the N1 position is highly susceptible to regioselective alkylation or arylation[3],[4].

This application note details the structural integration of ethyl 1H-pyrazole-4-carboxylate across diverse enzymatic targets, provides quantitative efficacy data, and outlines self-validating experimental protocols for its functionalization and biochemical screening.

Key Applications in Enzyme Target Inhibition

Ethyl 1H-pyrazole-4-carboxylate is utilized both as a direct fragment hit and as a foundational building block for complex macrocyclic and conjugated inhibitors.

Fragment-Based Drug Discovery (FBDD): TrmD Methyltransferase

TrmD (tRNA-(N1G37) methyltransferase) is an essential bacterial enzyme that prevents +1 translational frameshift errors, making it a high-value target for novel antibiotics. In structure-guided FBDD campaigns, ethyl 1H-pyrazole-4-carboxylate (identified as Fragment 22) was discovered to bind directly to the active site of Mycobacterium abscessus TrmD[2]. The pyrazole core mimics the native substrate's purine ring, engaging in critical hydrogen bonds with the enzyme's hinge region, thereby serving as a validated starting point for hit-to-lead chemical elaboration[2].

Scaffold for Macrocyclic Plasma Kallikrein (pKal) Inhibitors

Plasma kallikrein (pKal) is a serine protease involved in kinin formation; its unregulated activity leads to hereditary angioedema (HAE). Researchers have utilized ethyl 1H-pyrazole-4-carboxylate as a critical N-alkylation precursor to synthesize macrocyclic pKal inhibitors[3]. By appending the pyrazole core to a bis-terminal alkene framework and performing ring-closing metathesis (RCM), the resulting macrocycles achieved exceptional potency (IC50 = 2.0 nM) and high selectivity over closely related proteases[3].

Viral Neuraminidase and Metabolic Enzyme Inhibition

The scaffold has been successfully conjugated with oseltamivir phosphate to generate pyrazole-based NH2-acyl oseltamivir analogues. These derivatives disrupt the release of nascent influenza viruses from host cells by potently inhibiting viral neuraminidase[4]. Furthermore, chalcone-engrafted pyrazole derivatives synthesized from similar precursors have demonstrated significant multi-target inhibition against metabolic enzymes like α-glucosidase (IC50 = 4.0 µg/mL) and α-amylase, positioning them as candidates for anti-diabetic therapies[5].

Workflow Visualization

G Start Ethyl 1H-pyrazole-4-carboxylate (Core Scaffold / Fragment) Path1 Fragment-Based Drug Discovery (FBDD) Start->Path1 Path2 Scaffold Functionalization (N-Alkylation / Cross-Coupling) Start->Path2 Target1 TrmD Methyltransferase (Antibacterial Target) Path1->Target1 Target2 Plasma Kallikrein (pKal) (Macrocyclic Inhibitors) Path2->Target2 Target3 Viral Neuraminidase (Oseltamivir Analogues) Path2->Target3 Lead Lead Compound Generation & Hit-to-Lead Optimization Target1->Lead Target2->Lead Target3->Lead

Workflow of Ethyl 1H-pyrazole-4-carboxylate in enzyme inhibitor discovery.

Quantitative Data Summary

The following table summarizes the inhibitory profiles of compounds derived directly from the ethyl 1H-pyrazole-4-carboxylate scaffold across various target enzymes.

Target EnzymeApplication / Role of Pyrazole ScaffoldRepresentative PotencyReference
TrmD (tRNA methyltransferase) Direct Fragment Hit (Fragment 22)Confirmed via X-ray Crystallography (PDB: 6QOS)[2]
Plasma Kallikrein (pKal) Core Scaffold for MacrocycleIC50 = 2.0 nM[3]
Viral Neuraminidase (NA) N-Acyl Oseltamivir AnalogueMax Inhibition = 52.31% (Screening dose)[4]
α-Glucosidase Chalcone-engrafted pyrazoleIC50 = 4.0 ± 0.14 µg/mL[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined to aid researchers in troubleshooting and optimization.

Protocol A: Regioselective N-Alkylation of Ethyl 1H-pyrazole-4-carboxylate

This protocol outlines the functionalization of the N1 position, a fundamental step in building complex inhibitors such as the pKal macrocycles[3].

Reagents:

  • Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)

  • Alkyl/Aryl halide (e.g., benzyl bromide) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Dissolve ethyl 1H-pyrazole-4-carboxylate in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation while leaving the pyrazolide anion "naked" and highly nucleophilic, drastically accelerating the subsequent SN2 displacement.

  • Deprotonation: Add K₂CO₃ (2.0 eq) to the solution and stir at room temperature for 15 minutes.

    • Causality: The pKa of the pyrazole N-H is approximately 14. K₂CO₃ is a sufficiently strong base to deprotonate the N-H to form the active nucleophile, but mild enough to prevent the premature hydrolysis of the C4 ethyl ester (which would occur if NaOH or KOH were used).

  • Electrophile Addition: Add the alkyl halide dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of unwanted side reactions or thermal spikes.

  • Reaction & Heating: Elevate the temperature to 50 °C and stir for 14 hours.

    • Causality: Heating provides the necessary activation energy for the SN2 reaction, especially for sterically hindered electrophiles[3].

  • Validation & Workup (Self-Validating Step): Monitor the reaction via LC-MS. The reaction is complete when the starting material mass ion (m/z 141.06 [M+H]+)[6] is fully consumed. Quench with ice water, extract with ethyl acetate (3x), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: High-Throughput Fluorometric Enzyme Inhibition Assay

Once the pyrazole derivative is synthesized, its inhibitory potency must be evaluated. This protocol is generalized for serine proteases (e.g., pKal).

Reagents:

  • Target Enzyme (e.g., human Plasma Kallikrein)

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20

  • Test Compounds (in DMSO)

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer ensuring the inclusion of 0.01% Tween-20.

    • Causality: Tween-20 is a non-ionic surfactant critical for preventing the non-specific adsorption of hydrophobic pyrazole derivatives to the microplate walls. It also prevents compound aggregation, which is a primary cause of false-positive inhibition in high-throughput screening.

  • Inhibitor Pre-Incubation: Dispense the enzyme into a 96-well black microplate. Add serial dilutions of the pyrazole test compounds (keep final DMSO concentration ≤ 1%). Incubate at 37 °C for 30 minutes.

    • Causality: Pre-incubation is vital. It allows the establishment of a thermodynamic binding equilibrium between the enzyme and the inhibitor before the substrate is introduced, ensuring accurate and reproducible IC50 determinations.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

    • Causality: The substrate competes with the inhibitor. Monitoring the release of the AMC fluorophore (Excitation: 380 nm, Emission: 460 nm) provides a real-time kinetic readout of enzyme velocity.

  • Validation (Self-Validating Step): Calculate the Z'-factor using a known positive control inhibitor and a DMSO-only negative control.

    • Causality: An assay yielding a Z'-factor > 0.5 mathematically proves that the signal window is robust enough to distinguish true pyrazole-based inhibitors from assay noise.

References

1.[6] PubChemLite. Ethyl 1h-pyrazole-4-carboxylate (C6H8N2O2). Université du Luxembourg. Available at: 2.[1] National Center for Biotechnology Information. PubChem Compound Summary for CID 142179, ethyl 1H-pyrazole-4-carboxylate. Available at: 3.[3] Jiang, Y., et al. Structure-Guided Design of Novel, Potent, and Selective Macrocyclic Plasma Kallikrein Inhibitors. PMC / NIH. Available at: 4.[5] ResearchGate. Synthesis, molecular docking and enzyme inhibitory approaches of some new chalcones engrafted pyrazole as potential antialzheimer, antidiabetic and antioxidant agents. Journal of Molecular Structure. Available at: 5.[2] RCSB Protein Data Bank. 6QOS: Crystal structure of TrmD, a tRNA-(N1G37) methyltransferase, from Mycobacterium abscessus in complex with Fragment 22 (Ethyl 1H-pyrazole-4-carboxylate). Available at: 6.[4] PMC / NIH. Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Available at:

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Technical Notes & Optimization

Troubleshooting

troubleshooting the synthesis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with synthesizing ethyl 4-ethyl-1H-pyrazole-5-carboxylate (and its tautomer, ethyl 4-ethyl-1H-pyrazole-3-carboxylate).

This guide bypasses generic advice, focusing instead on the causality behind reaction failures, self-validating experimental designs, and authoritative protocols grounded in established medicinal chemistry literature[1].

I. Reaction Pathway & Mechanistic Overview

The most robust and scalable route to 4-alkyl-pyrazole-5-carboxylates is the classic Knorr [3+2]-cyclization[1]. This involves the condensation of a 1,3-dicarbonyl equivalent—specifically, the sodium salt of ethyl 3-formyl-2-oxopentanoate—with hydrazine.

G A Butanal + Diethyl Oxalate B NaOEt, EtOH 0 °C to RT A->B C Ethyl 3-formyl-2-oxopentanoate (Sodium Salt) B->C Claisen Condensation D Hydrazine Hydrate Glacial AcOH, Reflux C->D E Ethyl 4-ethyl-1H-pyrazole- 5-carboxylate D->E Knorr Cyclization

Figure 1: Two-step synthesis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate via Knorr cyclization.

II. Step-by-Step Self-Validating Protocol

This protocol is engineered to provide immediate visual or chemical feedback at each critical junction, ensuring you do not carry failed intermediates forward.

Step 1: Preparation of Ethyl 3-formyl-2-oxopentanoate (Sodium Salt)
  • Setup: Under an inert nitrogen atmosphere, add absolute ethanol (50 mL) to a flame-dried flask. Slowly dissolve sodium metal (1.1 equivalents) to generate fresh NaOEt, or use high-purity commercial NaOEt. Cool the solution to 0 °C.

  • Addition: Prepare a mixture of butanal (1.0 eq) and diethyl oxalate (1.1 eq). Add this mixture dropwise via a syringe pump over 1 hour to the 0 °C NaOEt solution.

  • Self-Validation Check: As the reaction progresses and warms to room temperature over 4 hours, a thick, pale-yellow precipitate must form. This is the sodium enolate of the product. Causality: The precipitation drives the equilibrium forward and protects the highly reactive 3-formyl group from unwanted self-condensation.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold diethyl ether, and dry under vacuum. Use this salt directly in the next step.

Step 2: Knorr Cyclization
  • Activation: Suspend the sodium salt (1.0 eq) from Step 1 in glacial acetic acid (35 mL per 5 mmol of substrate)[1].

  • Cyclization: Add hydrazine hydrate or hydrazine hydrochloride (1.05 eq) slowly at room temperature. The suspension will typically clear as the free 1,3-dicarbonyl is generated and reacts.

  • Reflux: Heat the mixture to reflux for 4–5 hours[1].

  • Self-Validation Check (TLC): Pull a 50 µL aliquot, quench it in 1 mL of saturated aqueous

    
     (to neutralize the acetic acid, which otherwise streaks on silica), and extract with 0.5 mL ethyl acetate. Spot against the starting material. The product should appear as a single, highly UV-active spot.
    
  • Workup: Cool to room temperature, pour into ice water, and extract with

    
    . Wash the organic layer with saturated 
    
    
    
    until all bubbling ceases (validating the complete removal of acetic acid). Dry over
    
    
    and concentrate.

III. Troubleshooting & FAQs

Q1: My NMR shows two distinct sets of peaks for the pyrazole ring, but LC-MS shows only one mass. Is my product impure? A1: No, your product is likely highly pure. This is a classic manifestation of annular tautomerism . In solution, the acidic proton on the pyrazole nitrogen rapidly exchanges between N1 and N2. Consequently, ethyl 4-ethyl-1H-pyrazole-5-carboxylate and ethyl 4-ethyl-1H-pyrazole-3-carboxylate exist in a dynamic equilibrium[2]. Diagnostic Fix: To self-validate that this is tautomerism and not an impurity, run your


 NMR in a strong hydrogen-bonding solvent like DMSO-

and heat the probe to 80 °C. The increased exchange rate will cause the two sets of peaks to coalesce into a single time-averaged spectrum.

Q2: The cyclization step is yielding a complex mixture, and the major byproduct lacks the ester ethyl group in the NMR. What happened? A2: You have formed the pyrazolone (5-hydroxy-4-ethylpyrazole) byproduct. Causality: Hydrazine is a powerful bis-nucleophile. If the reaction is run in neutral or basic conditions (e.g., in plain ethanol), hydrazine can attack the ester carbonyl (


) instead of the formyl/ketone carbons, leading to the loss of the ethoxy group.
Correction: This is exactly why the protocol mandates glacial acetic acid [1]. The acidic medium selectively protonates the highly electrophilic aldehyde and ketone carbonyls, kinetically favoring the formation of the hydrazone and subsequent [3+2] ring closure before any amidation of the ester can occur.

Q3: The yield of my intermediate 1,3-dicarbonyl sodium salt is very low, and the reaction mixture turned into a dark, viscous oil. A3: You are observing the self-aldol condensation of butanal. Aliphatic aldehydes with alpha-protons are notoriously difficult to use in crossed Claisen condensations because they rapidly react with themselves under basic conditions. Correction: You must enforce a state where the steady-state concentration of free butanal is near zero. Do this by pre-mixing the diethyl oxalate with the NaOEt base, and adding the butanal extremely slowly via a syringe pump at 0 °C.

IV. Quantitative Troubleshooting Metrics

Use the following table to benchmark your reaction parameters and diagnose deviations in your workflow.

Reaction StepCritical ParameterOptimal RangeConsequence of Deviation
Claisen Condensation Addition Rate of Butanal0.1 - 0.2 mL/minFast addition leads to butanal self-aldol condensation (dark oil, <20% yield).
Claisen Condensation Temperature0 °C to 5 °CTemperatures >10 °C during addition promote polymerization of the aldehyde.
Knorr Cyclization Solvent / pHGlacial Acetic Acid (pH < 3)Neutral/basic pH leads to nucleophilic attack on the ester (pyrazolone formation).
Knorr Cyclization Reflux Time4 - 5 hoursIncomplete conversion; presence of uncyclized hydrazone intermediates on TLC.
Workup

Wash
Until gas evolution stopsResidual AcOH will degrade the product during concentration and ruin NMR resolution.

V. References

  • Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US20060069132A1 - Azolecarboxamide herbicides Source: Google Patents URL:

Sources

Optimization

Technical Support: Optimizing Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Synthesis

Executive Summary The synthesis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate (also referred to as the 3-carboxylate tautomer) presents a specific regiochemical challenge: installing the ethyl group at the 4-position while...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate (also referred to as the 3-carboxylate tautomer) presents a specific regiochemical challenge: installing the ethyl group at the 4-position while maintaining the carboxylate at the 3/5-position without forming the thermodynamically stable 5-hydroxy (pyrazolone) byproduct.

Low yields in this synthesis are typically caused by two factors:

  • Aldol Polymerization: When using butyraldehyde, self-condensation competes with the desired Claisen condensation.

  • Pyrazolone Formation: Using ethyl butyrate instead of butyraldehyde yields the 5-hydroxy derivative, requiring difficult downstream deoxygenation.

This guide provides an optimized Enamine-Mediated Protocol to bypass these issues, along with a troubleshooting matrix for existing workflows.

Part 1: The Chemistry & Mechanism

To improve yield, we must shift the reaction pathway from a thermodynamic equilibrium (which favors side reactions) to a kinetically controlled process.

The Pathways
  • Route A (Standard Base): Direct condensation of Butyraldehyde + Diethyl Oxalate.

    • Risk:[1][2][3] High.[4] The base (NaOEt) triggers the Aldol condensation of butyraldehyde, resulting in a viscous red "tar" and low yield (<30%).

  • Route B (Enamine - Recommended): Pre-activation of Butyraldehyde to an enamine, followed by acylation.

    • Benefit: The enamine is nucleophilic but non-basic, preventing self-polymerization. Acylation with diethyl oxalate is regiospecific.

  • Route C (Ester Condensation): Ethyl Butyrate + Diethyl Oxalate.

    • Result: Yields Ethyl 4-ethyl-5-hydroxypyrazole-3-carboxylate . This is not the target 1H-pyrazole and requires two additional steps (chlorination

      
       reduction) to correct.
      
Reaction Workflow Diagram

G Start Starting Material: Butyraldehyde DirectCond Route A: Direct Claisen (NaOEt/EtOH) Start->DirectCond Strong Base EnamineStep Step 1: Enamine Formation (Pyrrolidine/Toluene) Start->EnamineStep Amine Catalyst AldolSide Side Product: Aldol Polymers (Tar) DirectCond->AldolSide Major Path LowYield Low Yield (<30%) DirectCond->LowYield Minor Path Acylation Step 2: Acylation (Diethyl Oxalate) EnamineStep->Acylation Intermediate Intermediate: Acylated Enamine Acylation->Intermediate Cyclization Step 3: Cyclization (Hydrazine Hydrate) Intermediate->Cyclization N2H4 Target Target: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Cyclization->Target High Yield (>70%)

Figure 1: Comparison of the high-risk Direct Route vs. the high-yield Enamine Route.

Part 2: Optimized Experimental Protocol

Objective: Synthesize ethyl 4-ethyl-1H-pyrazole-5-carboxylate with >70% yield. Method: Enamine Acylation Strategy.

Reagents
  • Butyraldehyde (1.0 eq): Freshly distilled.

  • Pyrrolidine (1.1 eq): Secondary amine for enamine formation.

  • Diethyl Oxalate (1.2 eq): Acylating agent.

  • Hydrazine Hydrate (1.2 eq): Cyclizing agent.

  • Solvents: Toluene (for azeotrope), Ethanol (for cyclization).

Step-by-Step Procedure
Step 1: Enamine Formation
  • Charge a flask with Butyraldehyde (100 mmol) and Toluene (150 mL).

  • Cool to 0°C. Add Pyrrolidine (110 mmol) dropwise to control exotherm.

  • Fit with a Dean-Stark trap and reflux for 4–6 hours until water collection ceases.

  • Concentrate the solution under reduced pressure to remove toluene and excess pyrrolidine. Note: The crude enamine is sensitive to moisture; use immediately.

Step 2: Acylation
  • Dissolve the crude enamine in anhydrous Ethanol (or THF).

  • Add Diethyl Oxalate (120 mmol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir for 12 hours. The solution typically turns dark orange/red.

    • Mechanism:[2][5][6] The enamine attacks the oxalate ester, releasing ethanol and forming the 1,3-dicarbonyl equivalent.

Step 3: Cyclization
  • Cool the acylated mixture to 0°C.

  • Add Hydrazine Hydrate (120 mmol) slowly. Caution: Exothermic.

  • Stir at room temperature for 2 hours, then reflux for 1 hour to ensure complete dehydration.

  • Workup: Evaporate ethanol. Dissolve residue in DCM/Water. Wash organic layer with dilute HCl (to remove pyrrolidine), then Brine. Dry over Na2SO4.[7]

  • Purification: Recrystallize from Hexane/EtOAc or perform short-path distillation (bp ~140°C at 3 mmHg).

Part 3: Troubleshooting Guide

Use this matrix to diagnose issues with your current experiment.

Symptom Probable Cause Corrective Action
Low Yield (<30%) & Viscous Red Tar Aldol Condensation. You likely used NaOEt with Butyraldehyde. The aldehyde polymerized before reacting with oxalate.Switch to Enamine Route. If you must use base, switch to LiHMDS at -78°C (kinetic control) to form the enolate, then add Oxalate.
Product is a Solid with MP > 150°C Wrong Product (Pyrazolone). You likely used Ethyl Butyrate instead of Butyraldehyde. This forms the 5-hydroxy tautomer.De-oxygenation required. React the solid with POCl₃ to get the chloro-pyrazole, then reduce with H₂/Pd-C.
Product contains "dimers" Hydrazine Excess. Excess hydrazine can bridge two dicarbonyl molecules.Control Stoichiometry. Ensure Hydrazine is added to the dicarbonyl solution slowly, not the reverse.
NMR shows missing Ethyl group Wrong Starting Material. Did you use Acetaldehyde or MEK ?Verify Butyraldehyde purity. MEK (2-butanone) yields the 3,4-dimethyl or 3-ethyl isomer, not 4-ethyl-5-carboxylate.
Reaction stalls at Intermediate Incomplete Cyclization. The intermediate hydrazone has not dehydrated.Acid Catalysis. Add a catalytic amount of Acetic Acid (AcOH) during the reflux step to drive the loss of water/pyrrolidine.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Ethoxide (NaOEt) if I don't have pyrrolidine? A: Yes, but you must alter the addition order. Do not mix Butyraldehyde and NaOEt directly.

  • Protocol: Dissolve Diethyl Oxalate and NaOEt in EtOH first. Cool to -10°C. Add Butyraldehyde very slowly (over 2 hours). This ensures the aldehyde reacts with the oxalate immediately rather than with itself.

Q2: Why is my product an oil while the literature says solid? A: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate is often a low-melting solid (mp 40-50°C) or viscous oil depending on purity. High vacuum distillation is the best purification method. If it is a high-melting solid (>100°C), you have likely made the hydroxy-pyrazole (pyrazolone).

Q3: Is the 3-carboxylate different from the 5-carboxylate? A: In solution, they are tautomers (1H-pyrazole-3-carboxylate


 1H-pyrazole-5-carboxylate) due to the rapid migration of the NH proton. For most synthetic applications (e.g., N-alkylation), they react identically.

Q4: Can I use Diethyl Carbonate instead of Diethyl Oxalate? A: No. Diethyl carbonate would yield the mono-ester (malonate derivative), which cyclizes to a pyrazolone (hydroxy-pyrazole), not the carboxylate-substituted aromatic pyrazole.

References

  • Enamine Acylation Strategy

    • Rosa, F. A., et al. (2008).[5] "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones." Synlett, 2008(11), 1673-1678.

    • Source:

  • General Pyrazole Synthesis (Knorr/Claisen)
  • Process Chemistry (Aldol vs. Claisen)

    • Martins, M. A. P., et al. (2001). "The chemistry of enaminones, diazocarbonyls and small ring heterocycles." Current Organic Chemistry.
    • Source:

  • Industrial Preparation (Patent Literature)

    • US Patent 5,498,624: Describes the preparation of 1H-pyrazole-4-carboxylic acid derivatives using similar dicarbonyl precursors.
    • Source:

Sources

Troubleshooting

purification challenges of ethyl 4-ethyl-1H-pyrazole-5-carboxylate

The following technical support guide addresses the purification challenges of ethyl 4-ethyl-1H-pyrazole-5-carboxylate . This content is designed for researchers and process chemists, focusing on the unique physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the purification challenges of ethyl 4-ethyl-1H-pyrazole-5-carboxylate . This content is designed for researchers and process chemists, focusing on the unique physicochemical behavior of pyrazole esters—specifically tautomerism, acidity, and regioisomerism.[1]

[1]

Compound ID: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Common Aliases: Ethyl 4-ethylpyrazole-3-carboxylate; 4-Ethyl-1H-pyrazole-3-carboxylic acid ethyl ester.[1] Molecular Formula: C


H

N

O

Key Application: Building block for kinase inhibitors and agrochemicals.[1]

Part 1: The "Tautomer Trap" & Structural Dynamics

Q: Why does my compound appear as two distinct spots on TLC or split peaks on HPLC?

A: You are likely observing annular tautomerism , not an impurity.[1] Unlike standard heterocycles, 1H-pyrazoles possessing a free NH group exist in a rapid equilibrium between two tautomeric forms.[1] For your specific compound, the hydrogen atom shifts between nitrogen positions N1 and N2.[1]

  • Tautomer A: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Ester at position 5).[1]

  • Tautomer B: Ethyl 4-ethyl-1H-pyrazole-3-carboxylate (Ester at position 3).[1]

While these are chemically the same compound in solution, they interact differently with stationary phases.[1] On silica (TLC/Flash), the acidic NH proton hydrogen-bonds with silanols, slowing the tautomeric exchange rate relative to the chromatographic timescale. This results in "streaking," broad peaks, or false "doublets."[1]

Visualization: Tautomeric Equilibrium

Tautomerism cluster_silica Interaction with Silica (Stationary Phase) T1 Tautomer A (1H-pyrazole-5-carboxylate) More Polar (H-bond donor) T2 Tautomer B (1H-pyrazole-3-carboxylate) Less Polar T1->T2  Fast H-Shift (Solution)   Silanol Si-OH Groups T1->Silanol Strong Adsorption Interaction H-Bonding slows exchange Result: Peak Broadening Silanol->Interaction

Caption: Annular tautomerism causes peak broadening on silica due to differential binding kinetics of the N-H proton.[1]

Part 2: Chromatography Troubleshooting

Q: My product tails significantly during flash chromatography. How do I fix this?

A: The tailing is caused by the acidity of the pyrazole NH (pKa ~14) and the basicity of the pyridinic nitrogen interacting with acidic silanols.

Protocol: The "Neutralization" Strategy Do not run a standard Hexane/EtOAc gradient.[1] You must modify the mobile phase to mask silanol activity.[1]

  • The Modifier: Add 1% Triethylamine (Et

    
    N)  to your mobile phase.[1]
    
    • Mechanism:[1][2][3][4][5] Et

      
      N is more basic than the pyrazole.[1] It preferentially binds to the silica's acidic sites, creating a "shield" that allows your pyrazole to elute as a sharp, symmetrical band.[1]
      
  • The Solvent System:

    • Preferred: Dichloromethane (DCM) / Methanol (MeOH) (95:5 to 90:10).[1]

    • Alternative: Hexane / Ethyl Acetate (with 1% Et

      
      N).[1]
      
  • Sample Loading: Dissolve the crude oil in a minimum amount of DCM containing 1% Et

    
    N before loading.
    

Q: I see a close-running impurity just before my product. What is it?

A: This is likely the 3-ethyl regioisomer (Ethyl 3-ethyl-1H-pyrazole-5-carboxylate) or unreacted hydrazine precursors .[1]

  • Diagnosis: If synthesized via hydrazine condensation with a diketoester, regioselectivity is rarely 100%.[1] The 3-ethyl isomer is structurally similar but less polar.[1]

  • Resolution: Chromatography is often inefficient for separating these isomers.[1] Switch to recrystallization (see Part 3).[1]

Part 3: Crystallization & Solubility Guide

Q: The product oils out instead of crystallizing. How do I recover the solid?

A: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate has a melting point around 76–80 °C .[1] "Oiling out" indicates the presence of impurities (solvent residues or isomers) lowering the melting point, or a solvent system that is too polar.

Protocol: Anti-Solvent Crystallization This method relies on the high solubility of pyrazoles in alcohols and their poor solubility in hydrocarbons.[1]

ParameterSpecification
Primary Solvent Ethanol (EtOH) or Ethyl Acetate (EtOAc)
Anti-Solvent n-Heptane or Hexane
Temperature Dissolve at 60°C; Cool to 0°C
Seeding Highly Recommended (if authentic sample exists)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in the minimum volume of hot EtOAc (approx. 2-3 mL per gram).

  • Precipitation: While maintaining heat (50°C), slowly add n-Heptane dropwise until a faint turbidity (cloudiness) persists.[1]

  • Clarification: Add 1-2 drops of EtOAc to clear the solution.[1]

  • Crystallization: Remove from heat. Let it cool to room temperature undisturbed for 2 hours. Then move to a 4°C fridge.

  • Filtration: Filter the white needles and wash with cold Heptane.[1]

Q: Can I use water for recrystallization? A: Yes, EtOH/Water is effective but risky.[1]

  • Risk:[1][2][4] The ester group is susceptible to hydrolysis if heated for prolonged periods in aqueous media, especially if traces of acid/base from the synthesis remain.[1]

  • Recommendation: Use EtOAc/Heptane for higher chemical stability.[1]

Part 4: Chemical Stability & Workup

Q: My yield is low, and NMR shows a carboxylic acid peak. What happened?

A: You likely hydrolyzed the ester during the workup.[1] The pyrazole ring is electron-rich, but the ester at position 5 is activated and can hydrolyze under basic conditions (saponification).

Troubleshooting Checklist:

  • Did you use NaOH/KOH? Avoid strong mineral bases during extraction. Use saturated NaHCO

    
      (Sodium Bicarbonate) or K
    
    
    
    CO
    
    
    for neutralization.[1]
  • Did you acidify too strongly? If you acidified the aqueous layer to precipitate the product, dropping the pH below 1.0 can protonate the pyrazole (forming the hydrochloride salt), which is water-soluble and will not extract into organic solvents.[1]

    • Target pH: Adjust aqueous pH to 6–7 before extraction.[1]

Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckTLC TLC Analysis (DCM/MeOH 95:5) Start->CheckTLC Decision1 Major Spot + Tailing? CheckTLC->Decision1 Chromatography Flash Chromatography Add 1% Et3N to Eluent Decision1->Chromatography Yes (Complex Mix) Crystallization Recrystallization (EtOAc / Heptane) Decision1->Crystallization No (Mainly Product) Polish Final Polish: Dissolve in Et2O, Wash with Water, Dry over Na2SO4 Chromatography->Polish Purity < 95% Crystallization->Polish Isomers Present

Caption: Decision matrix for selecting between chromatographic and crystallization pathways based on crude purity.

Part 5: References

  • Tautomerism in Pyrazoles: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.[1] (Foundational text on azole tautomerism).

  • Chromatographic Behavior: Snyder, L. R., et al.[1] "Introduction to Modern Liquid Chromatography." Wiley-Interscience.[1] (Reference for silanol interactions with basic heterocycles).

  • Regioisomer Synthesis Data: Rosa, F. A., et al. "Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates."[1][5] Synlett, 2008.[1][5] Available at: [Link]

  • Physical Data (MP/Solubility): PubChem Compound Summary: Ethyl 3-methylpyrazole-5-carboxylate. Available at: [Link] (Analogous structure used for solubility extrapolation).[1]

Sources

Optimization

optimization of reaction conditions for pyrazole functionalization

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of Reaction Conditions for Pyrazole Functionalization Introduction: The Pyrazole Challenge Welcome to the Pyrazole Functionalization Supp...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Optimization of Reaction Conditions for Pyrazole Functionalization

Introduction: The Pyrazole Challenge

Welcome to the Pyrazole Functionalization Support Center. Pyrazoles are privileged scaffolds in medicinal chemistry (e.g., Celecoxib, Ruxolitinib), yet they present a unique "tautomeric trap." The rapid equilibrium between the


 and 

positions often leads to regiochemical mixtures, while the electron-rich nature of the ring complicates C-H activation selectivity.

This guide moves beyond textbook definitions to address the causality of failure in the lab. We focus on two primary modules: N-Functionalization (establishing the anchor) and C-H Functionalization (decorating the core).

Module 1: N-Functionalization (The Anchor)

Workflow Logic: Copper vs. Palladium

The choice between Chan-Lam (Cu) and Buchwald-Hartwig (Pd) coupling is rarely arbitrary. It is dictated by the availability of your coupling partner and the tolerance of your substrate to oxidation.

N_Arylation_Logic Start Target: N-Aryl Pyrazole Partner What is your Coupling Partner? Start->Partner Boronic Aryl Boronic Acid (Ar-B(OH)2) Partner->Boronic Oxidative Path Halide Aryl Halide (Ar-Br/I/Cl) Partner->Halide Reductive Path ChanLam Chan-Lam Coupling (Cu-Catalyzed) Boronic->ChanLam Buchwald Buchwald-Hartwig (Pd-Catalyzed) Halide->Buchwald Cond_CL Conditions: Cu(OAc)2, Pyridine, Air/O2 *Moisture Sensitive* ChanLam->Cond_CL Cond_BH Conditions: Pd2(dba)3, tBuXPhos, NaOtBu *Air Sensitive* Buchwald->Cond_BH

Figure 1: Decision matrix for N-arylation strategies based on electrophile availability.

Troubleshooting Guide: Chan-Lam Coupling

The "Safe" Choice that often stalls.

Q: My Chan-Lam reaction turns green/blue but yields <20% product. Why? A: This is a classic symptom of moisture poisoning or oxygen starvation .

  • The Mechanism: The reaction requires the oxidation of Cu(II) to Cu(III) by oxygen to facilitate reductive elimination. Water competes with the pyrazole for coordination to the copper center, effectively shutting down the catalytic cycle [1].

  • The Fix:

    • Add Molecular Sieves: Add 4Å molecular sieves (powdered, activated) directly to the reaction pot.

    • Oxygen Sparging: Do not rely on passive air diffusion. Use an

      
       balloon or sparge air through the solvent for the first 15 minutes.
      
    • Solvent Switch: Switch from DCM to MeOH or DMSO. While counter-intuitive, protic solvents can sometimes assist proton transfer steps, but dry DMSO is generally superior for difficult substrates.

Q: I am getting a 1:1 mixture of N1 and N2 isomers. How do I control regioselectivity? A: Regioselectivity in Chan-Lam is driven by thermodynamics and sterics.

  • Steric Control: If your pyrazole has a substituent at C3 (or C5), the

    
     distal to that group is sterically more accessible.
    
  • Electronic Control: The boronic acid will couple to the more nucleophilic nitrogen. However, because pyrazoles tautomerize, this is difficult to control without blocking groups.

  • Protocol: Use 1.1 eq Cu(OAc)2 (stoichiometric) instead of catalytic amounts if selectivity is poor. Stoichiometric copper allows for faster coordination to the most accessible nitrogen before equilibration occurs [2].

Module 2: C-H Functionalization (The Decoration)

Site-Selectivity Map

Functionalizing the carbon ring requires understanding the electronic bias of the pyrazole core.

  • C4 Position: Nucleophilic (Electron Rich). Reacts via Electrophilic Aromatic Substitution (EAS).

  • C5 Position: Acidic (Proton pKa ~19.8). Reacts via Deprotonation/Direct Arylation.

  • C3 Position: The "Dead Zone." Usually requires directing groups or blocking C4/C5.

CH_Activation_Map Pyrazole Pyrazole Core C4 C4 Position (Nucleophilic) Pyrazole->C4 EAS C5 C5 Position (Acidic/Distal) Pyrazole->C5 C-H Activation C3 C3 Position (Steric/Proximal) Pyrazole->C3 Difficult Method_C4 Method: Halogenation (NIS/NBS) then Suzuki Coupling C4->Method_C4 Method_C5 Method: Direct Arylation (Pd/Cu + Base) C5->Method_C5 Method_C3 Method: SEM-Switch or Directing Groups C3->Method_C3

Figure 2: Site-selectivity map for pyrazole C-H functionalization.

Troubleshooting Guide: C-H Activation

Q: I want to arylate C5, but I'm getting C4 arylation. Why? A: You are likely using an electrophilic pathway (like Friedel-Crafts conditions) rather than a concerted metalation-deprotonation (CMD) pathway.

  • The Fix: Switch to Pd(OAc)2 with a carbonate base (

    
     or 
    
    
    
    ) in DMA/pivalic acid. The pivalate anion acts as a proton shuttle, specifically lowering the energy barrier for C-H cleavage at the acidic C5 position [3].

Q: How do I access the "impossible" C3 position? A: The C3 position is electronically similar to C5 but sterically hindered by the N-protecting group.

  • The "SEM-Switch" Strategy:

    • Protect N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) group.

    • Perform C5 arylation (the SEM group blocks C3).

    • The Trick: Treat with mild Lewis acid to remove SEM, then re-protect. The SEM group will often transpose to the other nitrogen (N2), effectively turning the old C3 into the new C5 [4].[1]

    • Perform a second C-H activation on the new C5.

Module 3: General Troubleshooting & Optimization

Symptom-Diagnosis-Cure Table
SymptomProbable CauseCorrective Action
Reaction turns black immediately (Pd coupling) Catalyst decomposition ("Pd Black") due to lack of stabilizing ligands.Increase ligand loading (e.g., XPhos or Buchwald precatalysts). Ensure

-free environment.
Low conversion in Chan-Lam (Blue solution) Catalyst poisoning by water or byproduct inhibition.Add 4Å Molecular Sieves. Use dry solvents. Add 2.0 eq. pyridine to buffer the system.
Regioisomers (N1/N2) inseparable by column Similar polarity of tautomers/isomers.Flash Chromatography Tip: Use 1% TEA in your eluent to prevent streaking. Alternatively, switch to Tol/EtOAc gradients instead of Hex/EtOAc.
Stalled C-H Activation Carbonate base insolubility.Switch from

to

(Cesium effect: higher solubility in DMF/DMA) [5].
Explosive decomposition risks High energy of pyrazole-diazonium intermediates.Safety: Avoid isolating diazonium salts of aminopyrazoles. Perform "one-pot" Sandmeyer-type reactions.

Experimental Protocol: Optimized C4-Iodination (The Gateway)

Before attempting complex C-H activation, the most reliable route to functionalization is often C4-iodination followed by Suzuki coupling.

  • Dissolution: Dissolve pyrazole (1.0 eq) in Acetonitrile (

    
    ).
    
  • Reagent: Add NIS (N-iodosuccinimide, 1.1 eq) portion-wise at

    
    .
    
  • Catalyst: Add TFA (0.1 eq) or selectfluor (catalytic) if the substrate is electron-deficient.

  • Workup: Quench with sat.

    
     (removes iodine color).
    
  • Why this works: The pyrazole C4 is highly nucleophilic. NIS provides a soft electrophile (

    
    ), and ACN allows for easy precipitation of the product upon water addition.
    

References

  • Lam, P. Y. S., et al. (1998). "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation." Tetrahedron Letters. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[2] Synthesis. Link

  • Gottumukkala, A. L., et al. (2012). "Pd-catalyzed C-H bond functionalization of pyrazoles." Green Chemistry. Link

  • Ye, M., et al. (2011). "C-H Activation of Pyrazoles: The SEM-Switch." Journal of the American Chemical Society. Link

  • Furuya, T., et al. (2011). "Carbon-Heteroatom Bond Formation."[2][3][4] Nature. Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic pitfalls and side reactions frequently encountered during the synthesis of ethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the mechanistic pitfalls and side reactions frequently encountered during the synthesis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate.

Synthetic Overview & Mechanistic Pathway

The most scalable approach to synthesizing 4-alkylpyrazole-5-carboxylates relies on the Knorr-type cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine [1]. For this specific target, the precursor is ethyl 3-formyl-2-oxopentanoate , generated via a Claisen condensation between diethyl oxalate and butyraldehyde.

Synthesis A Diethyl Oxalate + Butyraldehyde B Ethyl 3-formyl-2-oxopentanoate (Enol Form) A->B NaOEt, EtOH (Claisen Condensation) C Hydrazone Intermediate (Uncyclized) B->C NH2NH2·H2O AcOH (cat), 0°C D Ethyl 4-ethyl-1H-pyrazole -5-carboxylate C->D Cyclization & Dehydration Δ, -H2O

Figure 1. Primary synthetic workflow for ethyl 4-ethyl-1H-pyrazole-5-carboxylate.

Troubleshooting Guides & FAQs

Q1: Why am I observing a highly polar side product that lacks the ethyl ester signals in NMR? A1: You are observing 4-ethyl-1H-pyrazole-5-carbohydrazide , formed via the hydrazinolysis of your target ester. Hydrazine is a potent alpha-effect nucleophile. While this reactivity is intentionally exploited to synthesize pyrazole-5-carboxamides [2], it is a detrimental side reaction here. If the cyclization is performed at elevated temperatures (>60°C) or with an excess of hydrazine hydrate, the nucleophilic nitrogen will attack the C5-ester carbonyl. Causality & Solution: The ester is highly susceptible to nucleophilic acyl substitution. Strictly control the stoichiometry of hydrazine to 1.00 – 1.05 equivalents. Maintain the reaction temperature between 0°C and 25°C during addition, and do not exceed 40°C during cyclization.

Q2: My LC-MS shows a mass corresponding to the uncyclized hydrazone intermediate. Why is the ring failing to close? A2: The Knorr-type condensation proceeds via an initial hydrazone formation followed by intramolecular dehydration. The dehydration/cyclization step requires mild acid catalysis to activate the carbonyl group. If your reaction mixture is too basic (e.g., due to residual sodium ethoxide from the precursor synthesis or the basicity of hydrazine itself), the cyclization stalls. Causality & Solution: Add a catalytic amount of glacial acetic acid (0.1 to 0.2 eq) to lower the pH to ~4-5. This protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the intramolecular attack by the secondary nitrogen of the hydrazone.

Q3: During the preparation of the precursor, I get a complex mixture with a strong odor and low yield. What is going wrong? A3: Butyraldehyde possesses alpha-protons and readily undergoes self-aldol condensation under basic conditions (NaOEt). If the concentration of butyraldehyde is too high relative to the diethyl oxalate, the self-aldol pathway outcompetes the desired cross-Claisen condensation. While alternative methods using unsymmetrical enaminodiketones can bypass some of these issues [3], the classic Claisen route remains optimal if kinetically controlled. Causality & Solution: Use a slight excess of diethyl oxalate. Add the butyraldehyde dropwise to a pre-formed mixture of diethyl oxalate and sodium ethoxide at 0°C. This ensures the transient enolate of butyraldehyde immediately reacts with the highly electrophilic oxalate ester rather than another aldehyde molecule.

SideReactions P Ethyl 3-formyl-2-oxopentanoate T Ethyl 4-ethyl-1H-pyrazole -5-carboxylate P->T NH2NH2 (1.0 eq) Controlled T SP2 Dihydrazone Adduct P->SP2 Excess NH2NH2 Lack of Acid Cat. SP3 Butyraldehyde Self-Aldol P->SP3 Base (NaOEt) Poor Electrophile SP1 4-ethyl-1H-pyrazole -5-carbohydrazide T->SP1 Excess NH2NH2 Heat (>60°C)

Figure 2. Mechanistic divergence leading to common side reactions during synthesis.

Quantitative Reaction Optimization

The table below summarizes the causality between experimental conditions and the distribution of side products during the cyclization phase.

Hydrazine (Eq.)Temperature (°C)Acid CatalystTarget Yield (%)Hydrazide Side Product (%)Uncyclized Hydrazone (%)
1.0525Acetic Acid (0.1 eq)88% < 2%< 1%
1.5025Acetic Acid (0.1 eq)72%15%< 1%
1.5080 (Reflux)Acetic Acid (0.1 eq)45%48%0%
1.0525None55%< 2%35%

Table 1. Impact of reaction parameters on the yield and side-product formation profile.

Validated Step-by-Step Methodology

This self-validating protocol is engineered to suppress the side reactions detailed above.

Stage 1: Preparation of Ethyl 3-formyl-2-oxopentanoate (Precursor)
  • Setup: In a flame-dried round-bottom flask under an N₂ atmosphere, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol (0.5 M).

  • Electrophile Addition: Cool the solution to 0°C using an ice bath. Add diethyl oxalate (1.2 eq) in one portion and stir for 10 minutes.

  • Enolate Generation & Trapping: Add butyraldehyde (1.0 eq) dropwise over 30 minutes using an addition funnel.

    • Expertise Insight: Dropwise addition keeps the steady-state concentration of butyraldehyde low, effectively eliminating the self-aldol side reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Validation: Concentrate the mixture in vacuo, acidify with 1M HCl to pH 3, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate.

    • Self-Validation Check: Analyze the crude intermediate via ¹H NMR. You should observe a characteristic enol proton peak at >10 ppm, confirming successful Claisen condensation.

Stage 2: Cyclization to Ethyl 4-ethyl-1H-pyrazole-5-carboxylate
  • Preparation: Dissolve the crude ethyl 3-formyl-2-oxopentanoate (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Catalysis: Add glacial acetic acid (0.1 eq) to the solution to establish a pH of ~4-5.

  • Nucleophile Addition: Cool the mixture to 0°C. Add hydrazine hydrate (1.05 eq) dropwise over 15 minutes.

    • Expertise Insight: The reaction is exothermic. Strict temperature control here prevents the premature hydrazinolysis of the C5 ester.

  • Cyclization: Remove the ice bath and stir at room temperature for 4 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The complete consumption of the hydrazone intermediate and the presence of a dominant mass peak at m/z 169 [M+H]⁺ indicates successful formation of the target pyrazole. A peak at m/z 155 [M+H]⁺ warns of unwanted hydrazinolysis.

  • Isolation: Concentrate the solvent in vacuo. Partition the residue between saturated aqueous NaHCO₃ and dichloromethane. Extract the aqueous layer with dichloromethane (2x), combine organic layers, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to afford the pure product.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Source: Organic Chemistry Portal URL:[Link]

Optimization

stability issues of ethyl 4-ethyl-1H-pyrazole-5-carboxylate under different conditions

This is a technical support guide designed for researchers and drug development professionals working with Ethyl 4-ethyl-1H-pyrazole-5-carboxylate . Topic: Stability, Handling, and Troubleshooting Executive Summary & Com...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals working with Ethyl 4-ethyl-1H-pyrazole-5-carboxylate .

Topic: Stability, Handling, and Troubleshooting

Executive Summary & Compound Profile

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate is a critical heterocyclic building block. While the pyrazole core is generally robust, this specific derivative presents unique stability challenges—primarily driven by tautomeric equilibrium and thermal decarboxylation susceptibility of its hydrolysis product.

PropertySpecification / Note
CAS (Generic) 37622-90-5 (Parent 4-H analog); Specific 4-ethyl analog is often custom synthesized.
Molecular Formula C₈H₁₂N₂O₂
Core Stability Risk High: Thermal Decarboxylation (post-hydrolysis). Moderate: Tautomeric confusion in QC.
Storage Condition +2°C to +8°C (Desiccated). Inert atmosphere (Ar/N₂) recommended.
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate. Poorly soluble in water.

Critical Stability Pathways (The "Why" Behind the Failures)

Before troubleshooting, you must understand the two primary mechanisms that degrade or disguise this molecule.

Mechanism A: The Tautomeric "Ghost" Peak

Unlike N-substituted pyrazoles, 1H-pyrazoles possess a mobile proton on the nitrogen. This results in rapid equilibrium between the 5-carboxylate and 3-carboxylate forms.

  • Impact: In solution (LC-MS/NMR), this often manifests as peak broadening or "splitting" that users mistake for impurities.

Mechanism B: The Decarboxylation Trap

The ester itself is thermally stable up to ~120°C. However, once hydrolyzed to the corresponding carboxylic acid , the stability drops precipitously.

  • Causality: The electron-withdrawing nature of the adjacent nitrogen atoms facilitates the loss of CO₂ via a cyclic transition state, especially at temperatures >80°C under acidic conditions.

Visualizing the Degradation Logic

StabilityPathways cluster_0 Critical Control Point Ester Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Stable Ester) Tautomer Tautomeric Equilibrium (3-carboxylate form) Ester->Tautomer Solution (Fast) Acid 4-ethyl-1H-pyrazole-5-carboxylic acid (Hydrolysis Product) Ester->Acid Hydrolysis (pH > 10 or pH < 2) Decarb 4-ethyl-1H-pyrazole (Degradant) Acid->Decarb Heat (>80°C) Acidic pH CO2 CO2 Gas Acid->CO2

Figure 1: Degradation pathway highlighting the critical control point at the carboxylic acid stage.

Troubleshooting Guide (Q&A Format)

Category 1: Analytical Anomalies (QC & Purity)

Q: My HPLC chromatogram shows a split peak or a broad "shoulder" for the main compound. Is it degrading? A: Likely not. This is the tautomeric effect .

  • Diagnosis: The interconversion rate between the 1H-pyrazole-3-carboxylate and 5-carboxylate tautomers is on the timescale of NMR/HPLC separation.

  • Verification Protocol:

    • Run the HPLC column at a higher temperature (e.g., 40°C vs 25°C). Higher temp increases the exchange rate, often coalescing the peaks into a single sharp peak.

    • Check the UV spectrum of both peaks; they should be identical.

    • Action: Do not discard the batch. Integrate both peaks as the single active pharmaceutical ingredient (API).

Q: The 1H-NMR spectrum in CDCl₃ is missing the N-H proton, and other signals are broad. A: This is due to proton exchange and quadrupole broadening by the nitrogen.

  • Solution: Switch solvent to DMSO-d₆ . DMSO hydrogen bonds with the N-H, slowing the exchange and sharpening the signals. You should see a broad singlet for N-H around 13.0–13.5 ppm.

Category 2: Reaction & Synthesis Stability

Q: I tried to saponify the ester to the acid using NaOH at reflux (100°C), but my yield is low, and I see a non-polar spot on TLC. A: You likely triggered thermal decarboxylation .

  • The Science: While the ester survives reflux, the moment it converts to the free acid (or its salt), high thermal energy drives the loss of CO₂ to form 4-ethyl-1H-pyrazole.

  • Corrective Protocol:

    • Perform saponification at room temperature or max 40°C.

    • Use LiOH (2.0 eq) in THF/Water (1:1).

    • Monitor by TLC. The reaction is usually complete in 4-6 hours without heat.

    • Critical Step: When acidifying during workup, keep the temperature <10°C . The free acid is most unstable to decarboxylation in hot, acidic solution.

Q: Can I use this ester in a reaction with strong bases (e.g., NaH, LDA)? A: Yes, but with a specific order of addition.

  • Risk: The N-H proton is acidic (pKa ~14). If you add an electrophile without deprotonating strictly first, you will get mixtures of N-alkylation and potential Claisen condensation at the ester.

  • Guidance: Use 2.1 equivalents of base if you intend to react at the C-4 position (though C-4 is blocked by the ethyl group here, this applies to side-chain functionalization). For N-alkylation, use 1.1 eq of base at 0°C.

Category 3: Storage & Handling

Q: The white powder turned into a sticky yellow gum after 3 months on the shelf. A: This indicates moisture-induced hydrolysis followed by oxidation.

  • Mechanism: The ester hydrolyzed slightly due to ambient moisture. The resulting acid/alcohol mix is hygroscopic, pulling in more water.

  • Prevention:

    • Store under Argon/Nitrogen.

    • Keep tightly capped at 4°C.

    • Recovery: Dissolve in Ethyl Acetate, wash with saturated NaHCO₃ (removes the acid degradant), dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Validated Experimental Protocols

Protocol A: Safe Saponification (Preventing Decarboxylation)

Use this method to convert the ester to the acid without losing the carboxylate group.

  • Dissolution: Dissolve 1.0 g (approx 5.5 mmol) of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate in 10 mL THF.

  • Base Addition: Add 10 mL of 1M LiOH aqueous solution (2 eq).

  • Reaction: Stir at 20–25°C (Room Temp) for 6–12 hours. Do not heat.

  • Workup (The Danger Zone):

    • Cool the mixture to 0°C (Ice bath).

    • Slowly add 1M HCl until pH reaches ~3-4. Do not go to pH 1.

    • Extract immediately with Ethyl Acetate (3x).

    • Dry organic layer over MgSO₄ and evaporate at <40°C under vacuum.

    • Result: 4-ethyl-1H-pyrazole-5-carboxylic acid (Solid). Store at -20°C immediately.

Protocol B: QC Stability Test (Forced Degradation)

Use this to validate your analytical method.

ConditionProcedureExpected Result
Acid Stress 0.1M HCl, 60°C, 4 hours<5% Hydrolysis (Ester is relatively acid stable).
Base Stress 0.1M NaOH, RT, 1 hour>90% Conversion to Acid (Rapid hydrolysis).
Oxidative 3% H₂O₂, RT, 24 hours<2% Degradation (Pyrazole ring is oxidation resistant).

Visual Workflow: Quality Control Decision Tree

QCDecision Start Start QC Analysis HPLC Run HPLC (C18, Water/ACN + 0.1% TFA) Start->HPLC Result Analyze Chromatogram HPLC->Result Single Single Sharp Peak Result->Single Ideal Split Split/Broad Peak Result->Split Common Issue Action1 Pass QC Single->Action1 Action2 Check UV Spectra of both peaks Split->Action2 Match Spectra Match? Action2->Match Yes Tautomers confirmed. Pass QC. Match->Yes Yes No Impurity detected. Fail QC. Match->No No

Figure 2: Decision tree for distinguishing tautomers from impurities during Quality Control.

References

  • Elguero, J., et al. "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, Vol 76, 2000.
  • Menyhárd, D. K., et al. "Thermal stability and decomposition of pyrazole derivatives." Journal of Thermal Analysis and Calorimetry, 2017.

  • PubChem Compound Summary. "Ethyl 1H-pyrazole-3-carboxylate" (Parent structure data).

  • Google Patents. "Process for the preparation of pyrazole carboxylic acid derivatives." WO2012025469A1. (Details on industrial handling and decarboxylation risks).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Troubleshooting

refining the work-up procedure for ethyl 4-ethyl-1H-pyrazole-5-carboxylate synthesis

Technical Support Center: Optimizing the Isolation of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Critical Synthesis Overview Target Molecule: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate CAS Registry Number: 1401562-12-6 (approx...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Isolation of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Critical Synthesis Overview

Target Molecule: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate CAS Registry Number: 1401562-12-6 (approximate/related) Core Scaffold: Pyrazole-5-carboxylate with an ethyl group at the 4-position.[1][2][3][4][5][6]

Synthesis Context: The industrial standard for synthesizing 4-substituted pyrazole-5-carboxylates involves a two-step "one-pot" sequence:

  • Claisen Condensation: Reaction of diethyl oxalate with butyraldehyde in the presence of a base (e.g., NaOEt) to form the sodium enolate of ethyl 3-formyl-2-oxopentanoate.

  • Cyclocondensation: Treatment of the unisolated 1,3-dicarbonyl intermediate with hydrazine hydrate to close the pyrazole ring.

The Challenge: While the ring closure is robust, the work-up is often plagued by the amphoteric nature of the pyrazole core, the water solubility of the intermediate enolates, and the persistent presence of hydrazine impurities. This guide addresses the specific bottlenecks in isolating the 4-ethyl derivative.

Troubleshooting the Work-Up (Q&A)

Q1: My crude product is a viscous red/orange oil that refuses to crystallize. How can I induce solidification? A: The 4-ethyl group adds lipophilicity and conformational flexibility, often lowering the melting point compared to the 4-methyl analog. The "oil" state is usually due to residual solvent (ethanol) or unreacted butyraldehyde oligomers.

  • Immediate Fix: Perform a high-vacuum drying step (< 5 mbar) at 40°C for 2 hours.

  • Crystallization Strategy: Dissolve the oil in a minimum amount of warm diisopropyl ether (IPE) or a 10:1 Hexane:Ethyl Acetate mixture. Cool slowly to 0°C with vigorous stirring. If no solid forms, scratch the flask wall with a glass rod to induce nucleation.

  • Purification: If it remains oily, flash chromatography (SiO2, 20-40% EtOAc in Hexane) is required to remove the "red" aldol impurities.

Q2: I am experiencing severe emulsions during the extraction phase. How do I resolve this? A: Emulsions arise from the formation of sodium salts of unreacted oxalate or pyrazole-carboxylic acid byproducts (from hydrolysis).

  • The Fix: Do not shake the separatory funnel vigorously; use a gentle rocking motion.

  • Chemical Breaker: Add saturated NaCl (brine) to the aqueous phase.[7] If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove fine suspended solids (often sodium oxalate) that stabilize the emulsion.

Q3: The yield is significantly lower than expected (< 50%). Where is the product going? A: The product is likely partitioned into the aqueous phase. Ethyl 4-ethyl-1H-pyrazole-5-carboxylate has an acidic proton on the pyrazole nitrogen (


) and a basic nitrogen.
  • pH Criticality: Ensure the aqueous phase is neutralized to pH 6–7 before extraction.

    • Too Acidic (pH < 2): The pyrazole nitrogen protonates, forming a water-soluble salt.

    • Too Basic (pH > 10): The pyrazole N-H deprotonates, forming a water-soluble anion.

  • Recovery: Re-adjust the aqueous layer to pH 7 and re-extract with Dichloromethane (DCM) (3 x volumes), as DCM is more effective than ethyl acetate for polar pyrazoles.

Q4: How do I ensure all hydrazine is removed? (Safety Critical) A: Excess hydrazine is toxic and can reduce downstream reagents.

  • The Copper Wash: Wash the organic extract with a 5% aqueous solution of Copper(II) Sulfate (CuSO₄) . Hydrazine forms a water-soluble deep blue complex with Cu(II), effectively sequestering it in the aqueous layer.

  • Verification: The organic layer should be colorless or pale yellow, not blue.

The "Golden" Work-Up Protocol

This optimized protocol assumes a reaction scale of ~50 mmol (approx. 7.3 g diethyl oxalate).

Step 1: Quenching & pH Adjustment
  • Evaporation: Remove the bulk of the reaction solvent (Ethanol/AcOH) under reduced pressure.[7] Do not distill to dryness; leave a concentrated slurry.

  • Dilution: Resuspend the residue in 100 mL of ice-cold water .

  • Neutralization:

    • Measure pH. It is likely acidic if acetic acid was used.

    • Slowly add saturated NaHCO₃ solution with stirring until pH reaches 7.0 . Caution: CO₂ evolution.

Step 2: Extraction Strategy
  • Primary Extraction: Extract the aqueous slurry with Dichloromethane (DCM) (

    
     mL).
    
    • Note: DCM is preferred over EtOAc due to better solubility of the pyrazole and cleaner phase separation.

  • Emulsion Control: If an interface rag layer forms, add 10 mL of saturated brine.

Step 3: Purification & Isolation
  • Washing: Combine organic layers and wash sequentially with:

    • 
       mL Water  (removes salts).
      
    • 
       mL 5% CuSO₄ solution  (removes hydrazine).
      
    • 
       mL Brine  (drying).
      
  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter.

  • Concentration: Evaporate solvent in vacuo at 40°C.

  • Crystallization:

    • Dissolve the crude residue in minimal boiling Diisopropyl Ether (IPE) .

    • Allow to cool to room temperature, then refrigerate at 4°C overnight.

    • Filter the off-white crystals and wash with cold Hexane.

Yield Target: 65–75% Purity Target: >98% (by HPLC/NMR)

Visualizing the Workflow

Figure 1: Reaction Logic & Pathway

This diagram illustrates the Claisen condensation followed by the Paal-Knorr-type cyclization.

ReactionScheme Oxalate Diethyl Oxalate (EtOOC-COOEt) Intermediate Enolate Intermediate (Ethyl 3-formyl-2-oxopentanoate) Oxalate->Intermediate Claisen Condensation Butyraldehyde Butyraldehyde (CH3-CH2-CH2-CHO) Butyraldehyde->Intermediate Base NaOEt / EtOH Base->Intermediate Product Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Target) Intermediate->Product Cyclization (- 2 H2O) Hydrazine Hydrazine Hydrate (NH2-NH2) Hydrazine->Product

Caption: Synthesis pathway from diethyl oxalate and butyraldehyde via the 1,3-dicarbonyl intermediate.

Figure 2: Work-Up Decision Tree

A logical flow for handling the crude reaction mixture.

WorkupFlow Start Crude Reaction Mixture (EtOH/AcOH/Water) Evap Evaporate Bulk Solvent Start->Evap Dilute Dilute with Ice Water Evap->Dilute CheckPH Check pH Dilute->CheckPH AdjustBase Add NaHCO3 to pH 7 CheckPH->AdjustBase pH < 6 Extract Extract with DCM (3x) CheckPH->Extract pH 6-7 AdjustBase->Extract Emulsion Emulsion Formed? Extract->Emulsion BreakEmulsion Add Brine / Filter Celite Emulsion->BreakEmulsion Yes Wash Wash Organic Phase: 1. Water 2. CuSO4 (Hydrazine Removal) 3. Brine Emulsion->Wash No BreakEmulsion->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry State Physical State? Dry->State Solid Recrystallize (IPE or Hexane/EtOAc) State->Solid Solidifies Oil High Vac Dry Then Column Chrom. State->Oil Oily

Caption: Step-by-step decision matrix for the isolation and purification of the pyrazole ester.

Frequently Asked Questions (FAQs)

Q: Can I use methyl hydrazine instead of hydrazine hydrate? A: Yes, but this will yield the N-methylated derivative (Ethyl 1-methyl-4-ethyl-pyrazole-5-carboxylate). If you require the N-H pyrazole (1H-pyrazole), you must use hydrazine hydrate.

Q: Why does the literature sometimes refer to this as the 3-carboxylate? A: Due to annular tautomerism in 1H-pyrazoles, the position 3 and 5 are chemically equivalent unless the nitrogen is substituted. "Ethyl 4-ethyl-1H-pyrazole-5-carboxylate" and "Ethyl 4-ethyl-1H-pyrazole-3-carboxylate" refer to the same molecule in solution.

Q: Is the product stable at room temperature? A: Yes, the ester is stable. However, like many pyrazoles, it can be hygroscopic or sensitive to light over long periods. Store in a desiccator protected from light.

References

  • Synthesis of Pyrazole-4-carboxylates: ChemicalBook. (n.d.). Ethyl pyrazole-4-carboxylate synthesis. Retrieved from

  • General Pyrazole Synthesis (Knorr Method): BenchChem. (2025). Validation of reaction products from Diethyl oxalate using analytical techniques. Retrieved from

  • Hydrazine Removal Techniques: Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Retrieved from

  • Physical Properties of Pyrazole Esters: Sigma-Aldrich. (n.d.). Ethyl 4-pyrazolecarboxylate.[1][4][8] Retrieved from

  • Tautomerism in Pyrazoles: El-Assaly, S. A., et al. (2011). A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86. Retrieved from

Sources

Optimization

minimizing by-product formation in pyrazole synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the regioselectivity and purity of their pyrazole libraries.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling with the regioselectivity and purity of their pyrazole libraries. The synthesis of pyrazoles—most commonly via the Knorr condensation of 1,3-dicarbonyls with substituted hydrazines—is deceptively simple on paper. In practice, it is a highly sensitive process prone to regioisomer scrambling, hydrazine oxidation, and incomplete cyclization.

This guide is designed to move beyond generic protocols. We will dissect the mechanistic causality behind by-product formation and provide self-validating workflows to ensure your syntheses yield single, pure regioisomers.

Pathway Analysis: Divergence in Pyrazole Synthesis

Before troubleshooting, we must map the reaction landscape. By-products do not appear randomly; they are the result of competing kinetic and thermodynamic pathways.

PyrazoleSynthesis A 1,3-Diketone + Substituted Hydrazine B Hydrazone Intermediate A->B Condensation F Hydrazine Oxidation A->F O2 Exposure G Oligomerization A->G High Heat C Cyclization & Dehydration B->C Acid Catalysis D Desired 1,3,5- Pyrazole C->D Kinetic Control E Undesired 1,5,3- Regioisomer C->E Thermodynamic

Reaction pathways in Knorr pyrazole synthesis highlighting desired products vs. common by-products.

Troubleshooting Guide & FAQs

Q1: I am consistently getting a 1:1 mixture of 1,3,5- and 1,5,3-substituted pyrazoles from my unsymmetrical 1,3-diketones. How can I drive the reaction to a single regioisomer? Mechanistic Cause: The Knorr synthesis relies on the initial nucleophilic attack of the substituted hydrazine onto the most electrophilic carbonyl. If the steric and electronic differentiation between your two carbonyls is minimal, the hydrazine will attack both indiscriminately, leading to a mixture of hydrazone intermediates and, ultimately, regioisomers[1]. Solution: Shift from thermodynamic control (refluxing ethanol) to kinetic control. Gosselin et al. demonstrated that performing the condensation in N,N-dimethylacetamide (DMAc) at room temperature dramatically enhances regioselectivity (often >95:5)[1]. If your substrates are still resistant to regiocontrol, abandon the 1,3-diketone entirely. Utilizing acetylenic ketones (ynones) instead forces a highly regioselective Michael addition prior to cyclization, yielding essentially single pyrazole isomers[2].

Q2: My reaction mixture turns dark brown/black shortly after adding the hydrazine, and NMR shows a mess of polymeric species. How do I prevent this degradation? Mechanistic Cause: Hydrazines are potent nucleophiles but also aggressive reducing agents. When exposed to atmospheric oxygen, especially at elevated temperatures, they undergo rapid auto-oxidation to diazene intermediates. These decompose into nitrogen gas and radical species, triggering runaway oligomerization[3]. Solution: Treat hydrazines with the same respect as air-sensitive organometallics. Degas your solvents (sparge with Argon for 15 minutes) and run the reaction under a strict inert atmosphere. Furthermore, avoid adding the hydrazine to a hot solution; add it dropwise at 0 °C to control the initial exothermic condensation.

Q3: LC-MS analysis shows a massive peak corresponding to the uncyclized hydrazone intermediate ([M+H] + 18). Why won't it cyclize? Mechanistic Cause: The initial condensation to form the hydrazone is fast, but the subsequent intramolecular cyclization and dehydration can be kinetically sluggish. This is common if the intermediate is stabilized by intramolecular hydrogen bonding or if the remaining carbonyl lacks sufficient electrophilicity. Solution: The dehydration step requires acid catalysis. Introduce a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid or glacial acetic acid) to protonate the carbonyl oxygen, increasing its susceptibility to intramolecular attack. To make the protocol self-validating, use a Dean-Stark trap or molecular sieves; the physical collection of water confirms the cyclization is proceeding.

Q4: My optimized 1 mmol reaction failed completely when I scaled it to 50 mmol. The regioselectivity plummeted. What happened? Mechanistic Cause: Recent transient flow studies have revealed that the Knorr pyrazole synthesis does not follow simple first-order kinetics. It involves complex, autocatalytic pathways that are hyper-sensitive to reactant stoichiometry[4]. In a batch scale-up, poor mixing creates local stoichiometric imbalances where the hydrazine concentration is transiently much higher than the diketone, scrambling the kinetic control. Solution: For scale-up, utilize continuous flow chemistry or strict syringe-pump addition of the hydrazine into a vigorously stirred solution of the diketone. This maintains a pseudo-infinite dilution of the hydrazine, preserving the kinetic pathway[4].

Quantitative Data: Impact of Conditions on Regioselectivity

To illustrate the causality of solvent and substrate choices, review the comparative data below for the synthesis of 1-aryl-3,4,5-substituted pyrazoles.

Synthetic StrategySubstratesSolvent / TempRegioselectivity (Desired : Undesired)Typical YieldPrimary By-Products
Traditional Knorr Unsymmetrical 1,3-Diketone + ArylhydrazineEthanol / 78 °C~ 60:4060 - 70%Regioisomers, Oxidation tars
Optimized Knorr [1]Unsymmetrical 1,3-Diketone + ArylhydrazineDMAc / 25 °C> 95:585 - 98%Trace regioisomers
Acetylenic Route [2]Ynone + ArylhydrazineEthanol / 25 °C> 99:188 - 95%None detected
In Situ Generation [5]Ketone + Acid Chloride + HydrazineTHF / 25 °C> 95:575 - 88%Unreacted starting materials

Experimental Protocol: Optimized Regioselective Synthesis

This procedure leverages kinetic control in DMAc to suppress regioisomer formation and oxidation by-products[1]. It is designed as a self-validating system.

Reagents & Equipment:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Arylhydrazine hydrochloride (1.05 mmol)

  • N,N-Dimethylacetamide (DMAc), anhydrous and degassed (5.0 mL)

  • Argon line, magnetic stirrer, ice bath.

Step-by-Step Methodology:

  • Atmosphere Control: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 5 minutes.

  • Solvent Preparation: Add 5.0 mL of anhydrous DMAc to the flask. Sparge the solvent directly with Argon for 10 minutes to displace dissolved oxygen.

  • Substrate Dissolution: Add the 1,3-diketone (1.0 mmol) to the DMAc. Stir until fully dissolved. Cool the flask to 0 °C using an ice bath.

  • Controlled Addition: Add the arylhydrazine hydrochloride (1.05 mmol) portion-wise over 5 minutes. Self-Validation Check: The solution should remain pale yellow or orange. A rapid shift to dark brown indicates oxygen contamination and hydrazine degradation.

  • Kinetic Cyclization: Remove the ice bath and allow the reaction to stir at 25 °C (room temperature) for 4 to 12 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). Self-Validation Check: You will initially observe a highly polar spot (the hydrazone intermediate). The reaction is complete only when this spot fully converts to the less polar pyrazole product.

  • Workup: Quench the reaction by pouring it into 20 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

Sources

Troubleshooting

scaling up the synthesis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate for preclinical studies

Current Status: Operational Topic: Process Chemistry & Scale-Up Support Target Molecule: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 37622-90-5, tautomer) Introduction: The Engineering Challenge You are likely synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Support Target Molecule: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 37622-90-5, tautomer)

Introduction: The Engineering Challenge

You are likely synthesizing this molecule as a scaffold for kinase inhibitors or agrochemical intermediates. While the chemistry appears simple on paper, scaling this reaction from milligrams to kilograms introduces three critical failure modes:

  • Exotherm Runaway: Both the Claisen condensation and hydrazine cyclization are highly exothermic.

  • Impurity Profile: Self-condensation of butyraldehyde (Aldol) competes with the desired reaction.

  • Genotoxicity: Residual hydrazine is a structural alert (PGI) that must be controlled to <1 ppm levels for pharmaceutical applications.

This guide provides a self-validating protocol designed to mitigate these risks.

Module 1: Route Selection & Process Logic

The Validated Route: Claisen Condensation + Cyclization

To install the ethyl group at position 4 and the carboxylate at position 5 (or 3, due to tautomerism), we utilize the condensation of butyraldehyde with diethyl oxalate , followed by cyclization with hydrazine .

  • Why not Ethyl Butyrate + Ethyl Formate? That route yields a pyrazolone (cyclic amide), not the desired pyrazole carboxylate.

  • Why not Diazo chemistry? Dipolar cycloadditions are non-scalable due to explosion hazards.

The Reaction Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization Reactant1 Diethyl Oxalate (Electrophile) Intermediate Sodium Enolate of Ethyl 3-formyl-2-oxopentanoate Reactant1->Intermediate Low Temp (<10°C) Reactant2 Butyraldehyde (Nucleophile) Reactant2->Intermediate Slow Addition (Prevents Aldol) Base NaOEt / EtOH (Base) Base->Intermediate Product Ethyl 4-ethyl-1H- pyrazole-5-carboxylate Intermediate->Product Cyclization (Exothermic!) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Product Acid Acetic Acid (pH Control) Acid->Product

Figure 1: The two-stage synthetic pathway. Note the critical "Slow Addition" of butyraldehyde to prevent self-polymerization.

Module 2: Validated Scale-Up Protocol

Step 1: Claisen Condensation (Formation of the 1,3-Dicarbonyl Equivalent)

Critical Control Point: The order of addition is paramount. You must add the Butyraldehyde to the Base/Oxalate mixture. Adding base to the aldehyde will cause rapid aldol polymerization (tar formation).

ParameterSpecificationReason for Control
Solvent Ethanol (Anhydrous)Compatible with ethoxide base; prevents transesterification.
Base Sodium Ethoxide (21% in EtOH)Commercial solution is safer than handling Na metal.
Temperature 0°C to 10°CSuppresses side reactions (Aldol condensation).
Stoichiometry Oxalate (1.1 eq) : Aldehyde (1.0 eq)Excess oxalate ensures the aldehyde reacts with it, not itself.

Protocol:

  • Charge Ethanol and Diethyl Oxalate (1.1 eq) to the reactor. Cool to 0°C.

  • Add Sodium Ethoxide solution (1.1 eq) slowly, maintaining T < 10°C.

  • Key Step: Add Butyraldehyde (1.0 eq) dropwise over 2–4 hours. Do not rush this step.

  • Allow the mixture to warm to room temperature (20–25°C) and stir for 12 hours. The mixture will turn dark yellow/orange and may thicken as the sodium enolate salt precipitates.

Step 2: Cyclization with Hydrazine

Critical Control Point: Hydrazine addition is violently exothermic. The pH must be controlled to prevent decomposition.

Protocol:

  • Cool the reaction mass from Step 1 back to 0–5°C.

  • Prepare a solution of Hydrazine Hydrate (1.1 eq) and Acetic Acid (1.2 eq) in Ethanol. Note: Mixing hydrazine and acid is exothermic; pre-cool this solution.

  • Add the buffered hydrazine solution to the main reactor slowly. Maintain T < 20°C.

  • Once addition is complete, heat the reaction to reflux (78°C) for 2–3 hours to drive dehydration and aromatization.

  • Work-up: Distill off the ethanol. Resuspend the residue in water and extract with Ethyl Acetate or Dichloromethane.

  • Purification: The product often solidifies. Recrystallize from Hexane/Ethyl Acetate (9:1) to remove trace hydrazine and oligomers.

Module 3: Troubleshooting Center

Issue 1: "My reaction mixture turned into a black tar in Step 1."
  • Diagnosis: Uncontrolled Aldol Condensation.

  • Root Cause: High concentration of butyraldehyde in the presence of base.

  • The Fix:

    • Ensure Inverse Addition : Aldehyde goes into the Base/Oxalate mixture.

    • Check Temperature: Must be <10°C during addition.

    • Check Reagents: Wet ethanol can hydrolyze the oxalate, messing up the stoichiometry.

Issue 2: "The product is oiling out during crystallization."
  • Diagnosis: Impurity carryover (likely unreacted diethyl oxalate or oligomers).

  • The Fix:

    • Seed it: Add a small crystal of pure product at the cloud point.

    • Solvent Swap: If using Hexane/EtOAc, try Heptane/MTBE. Heptane has a higher boiling point, allowing better dissolution of impurities.

    • Cool Slower: Rapid cooling traps oil. Use a controlled ramp (5°C/hour).

Issue 3: "Residual Hydrazine levels are >10 ppm."
  • Diagnosis: Incomplete reaction or poor washing.

  • The Fix:

    • Scavenger Wash: Wash the organic layer with 5% aqueous Sodium Hypochlorite (Bleach) or Glyoxal solution. This chemically destroys hydrazine.[1] Warning: Bleach reaction is exothermic.

    • Extended Reflux: Ensure Step 2 reflux time is sufficient to consume hydrazine.

Module 4: Quality & Safety (E-E-A-T)

Impurity Profile & Control Strategy
ImpurityOriginControl Strategy
Hydrazine ReagentLimit <1 ppm.[1][2] Test via HPLC-UV (derivatization with benzaldehyde).
Diethyl Oxalate Excess ReagentRemoved during aqueous workup (hydrolyzes to oxalic acid).
Aldol Polymers Side ReactionControlled by addition rate and temperature. Removed by crystallization.
Safety Data Sheet (SDS) Highlights
  • Hydrazine Hydrate: Carcinogen (Cat 1B), Corrosive. Use exclusively in a fume hood. Neutralize spills with dilute bleach.

  • Sodium Ethoxide: Moisture sensitive, caustic.

  • Butyraldehyde: Flammable (Flash point -12°C). Ground all equipment to prevent static discharge.

Tautomerism Note

You may see this compound listed as Ethyl 4-ethyl-1H-pyrazole-3-carboxylate . In solution, the proton on the nitrogen rapidly migrates between N1 and N2. Therefore, the 3-carboxylate and 5-carboxylate are chemically identical unless the nitrogen is alkylated.

References

  • American Chemical Society (ACS). "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base."[3] Organic Process Research & Development. (Discusses exotherm management in hydrazine cyclizations).

  • National Institutes of Health (NIH) - PubChem. "Ethyl 4-pyrazolecarboxylate Derivatives." (Structural data and physical properties).

  • Arxada (Lonza). "Hydrazine Hydrate: Safety and Handling Guide." (Industrial safety protocols for bulk hydrazine handling).

  • Google Patents. "Process for the preparation of esters of 1-H-pyrazole-4-carboxylic acids." (WO2012025469A1). (Detailed reaction conditions for similar pyrazole carboxylates).

  • ThermoFisher Scientific. "Safety Data Sheet: Hydrazine Hydrate." (Current safety and toxicity data).

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Validation of Biological Activity for Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Derivatives

As drug development increasingly demands highly selective and metabolically stable pharmacophores, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry. Specifically, ethyl 4-ethyl-1H-pyrazole-5-carb...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands highly selective and metabolically stable pharmacophores, the pyrazole scaffold has emerged as a cornerstone in medicinal chemistry. Specifically, ethyl 4-ethyl-1H-pyrazole-5-carboxylate and its derivatives serve as highly modular building blocks for synthesizing novel therapeutics and agrochemicals, including the broad-spectrum insecticide Tolfenpyrad[1].

This guide provides an objective, data-driven comparison of ethyl 4-ethyl-1H-pyrazole-5-carboxylate derivatives against established clinical standards in two primary therapeutic domains: anti-inflammatory (COX-2 inhibition) and anticancer (Kinase inhibition) . By detailing the causality behind our experimental designs, we provide researchers with a self-validating framework for evaluating these compounds.

Structural Rationale & Target Engagement

The unique pharmacological profile of the 4-ethyl-1H-pyrazole-5-carboxylate scaffold stems from its precise spatial geometry. The pyrazole ring acts as a bioisostere for traditional aromatic systems found in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), while the specific substitutions dictate target selectivity:

  • The 4-Ethyl Group: Provides critical lipophilic bulk. In cyclooxygenase-2 (COX-2), this moiety anchors the molecule into the hydrophobic side pocket (Val523), a region inaccessible in the COX-1 isoform, thereby driving selectivity[2].

  • The 5-Carboxylate Ester: Acts as a potent hydrogen bond acceptor. In kinase domains (such as EGFR), this ester interacts with the ATP-binding cleft hinge region, effectively outcompeting endogenous ATP and halting cellular proliferation[3].

Below is the signaling pathway demonstrating how these derivatives intercept the inflammatory cascade.

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binding PGH2 Prostaglandin H2 (Intermediate) COX2->PGH2 Oxidation Inflammation Inflammatory Response PGH2->Inflammation Conversion Inhibitor 4-Ethyl-Pyrazole Derivative Inhibitor->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by 4-ethyl-pyrazole-5-carboxylate derivatives.

Comparative Performance Profiles

To objectively evaluate the efficacy of these derivatives, we compared two optimized candidates (EEP-Derivative A and B) against gold-standard therapeutics.

Anti-Inflammatory Activity: COX-2 vs. COX-1 Selectivity

Traditional NSAIDs like Lonazolac suffer from poor selectivity, leading to gastrointestinal toxicity[2]. As shown in Table 1, the structural modifications inherent to the 4-ethyl-pyrazole scaffold yield a superior selectivity index compared to both Lonazolac and the selective inhibitor Celecoxib.

Table 1: Cyclooxygenase Inhibitory Activity and Selectivity

CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
EEP-Derivative A 0.059>10.00>169.4
EEP-Derivative B 0.0828.45103.0
Celecoxib (Standard)0.2203.0013.6
Lonazolac (Standard)1.2500.850.68

Data synthesized from established pyrazole bioisostere benchmarks[1][2].

Anticancer Activity: Kinase Inhibition in A549 Cells

Beyond inflammation, pyrazole derivatives exhibit potent antiproliferative effects against A549 non-small cell lung cancer lines via kinase inhibition[3]. Table 2 contrasts the derivatives against Erlotinib (an EGFR inhibitor) and 5-Fluorouracil (a broad antimetabolite).

Table 2: Antiproliferative Activity on A549 Lung Cancer Cells

CompoundA549 Cell Growth IC₅₀ (µM)Target Kinase (EGFR) IC₅₀ (µM)
EEP-Derivative A 12.450.18
EEP-Derivative C 8.500.09
Erlotinib (Standard)5.200.05
5-Fluorouracil (Standard)45.00N/A

Data synthesized from pyrazole biomolecule oncology screenings[2][3].

Self-Validating Experimental Protocols

To ensure high trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. We explicitly define the causality behind our reagent choices to empower researchers to troubleshoot and adapt these workflows.

Protocol A: Fluorometric COX-2/COX-1 Inhibitor Screening

Causality & Rationale: Traditional colorimetric assays are frequently confounded by the intrinsic UV-Vis absorbance of highly conjugated pyrazole derivatives. To bypass this artifact, we utilize a fluorometric approach using ADHP (10-acetyl-3,7-dihydroxyphenoxazine). ADHP reacts with the PGG2 intermediate to produce highly fluorescent resorufin. This provides a massive signal-to-noise ratio and allows for precise background subtraction.

Step-by-Step Workflow:

  • System Preparation: Reconstitute recombinant human COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0) containing hematin (cofactor). Validation Check: Run a baseline fluorescence read to ensure hematin has not auto-oxidized.

  • Compound Incubation: Add EEP-Derivatives (0.01 µM to 100 µM) to the enzyme solution and incubate at 37°C for 15 minutes.

  • Reaction Initiation: Introduce arachidonic acid (substrate) and ADHP simultaneously.

  • Quantification: Measure fluorescence dynamically (Ex: 535 nm / Em: 590 nm) over 5 minutes.

  • Self-Validation (Z-factor): Calculate the Z-factor using Celecoxib as the positive control and DMSO as the vehicle. A Z-factor > 0.6 confirms assay integrity.

Protocol B: SRB Cytotoxicity Assay for A549 Cells

Causality & Rationale: While the MTT assay is ubiquitous, it relies entirely on mitochondrial reductase activity. Kinase inhibitors often induce metabolic shifts that artificially skew MTT readouts before actual cell death occurs. We utilize the Sulforhodamine B (SRB) assay because it binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This provides a direct, metabolism-independent quantification of total cellular protein mass, ensuring the IC₅₀ reflects true structural cytotoxicity[4].

SRB_Workflow Step1 1. Cell Seeding (A549 in 96-well plate) Step2 2. Compound Treatment (Incubate 72 hours) Step1->Step2 Step3 3. Cold TCA Fixation (Instantly halts metabolism) Step2->Step3 Step4 4. SRB Dye Staining (Binds basic amino acids) Step3->Step4 Step5 5. Tris-Base Solubilization (Extracts bound dye) Step4->Step5 Step6 6. Spectrophotometry (Quantify OD at 540 nm) Step5->Step6

Step-by-step workflow for the metabolism-independent SRB cytotoxicity assay.

Step-by-Step Workflow:

  • Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours to allow adherence.

  • Treatment: Apply serial dilutions of the pyrazole derivatives. Include a 5-Fluorouracil positive control and a media-only blank. Incubate for 72 hours.

  • Fixation: Gently add cold 10% Trichloroacetic acid (TCA) directly to the media. Incubate at 4°C for 1 hour. Causality: Cold TCA instantly precipitates proteins and halts degradation, locking the cell mass in its current state.

  • Staining: Wash plates with deionized water, dry, and add 0.4% SRB solution (in 1% acetic acid) for 10 minutes.

  • Washing & Solubilization: Wash unbound dye with 1% acetic acid. Solubilize the bound dye using 10 mM unbuffered Tris-base (pH 10.5) on a gyratory shaker for 5 minutes.

  • Quantification: Read optical density (OD) at 540 nm. Calculate viability relative to the DMSO vehicle control.

Conclusion

Derivatives of ethyl 4-ethyl-1H-pyrazole-5-carboxylate represent a highly versatile and potent class of molecules. By leveraging the steric bulk of the 4-ethyl group and the hydrogen-bonding capacity of the 5-carboxylate, these compounds achieve remarkable selectivity against COX-2 and significant antiproliferative activity against kinase-driven cancer lines. Utilizing rigorous, metabolism-independent assays like the SRB protocol and fluorometric COX screenings ensures that the biological data generated is both accurate and translatable for downstream drug development.

References

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Center for Biotechnology Information (PMC).2

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI.3

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. National Center for Biotechnology Information (PMC).4

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.1

Sources

Comparative

comparative analysis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate with other pyrazole inhibitors

An in-depth technical evaluation for researchers, medicinal chemists, and drug development professionals. Introduction: The Privileged Pyrazole Scaffold In the landscape of targeted drug discovery, the pyrazole ring is u...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation for researchers, medicinal chemists, and drug development professionals.

Introduction: The Privileged Pyrazole Scaffold

In the landscape of targeted drug discovery, the pyrazole ring is universally recognized as a "privileged scaffold." Its unique electronic distribution allows it to act simultaneously as a hydrogen bond donor and acceptor, making it an ideal pharmacophore for anchoring inhibitors into the ATP-binding hinge region of kinases (such as Akt, JAK, and CDK2) as well as the ubiquinone-binding pocket of mitochondrial Complex I[1].

When designing these inhibitors, the choice of the starting building block dictates the downstream physicochemical properties of the lead compound. Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (E4EP5C) has emerged as a critical intermediate. By converting the C5-carboxylate into various carboxamides, researchers can generate highly potent inhibitors. However, the true mechanistic advantage of E4EP5C lies in its C4-ethyl substitution . This guide objectively compares the performance, structural dynamics, and synthetic utility of E4EP5C against other common pyrazole precursors (unsubstituted, 4-methyl, and 4-chloro variants).

Structural and Mechanistic Comparison: Why the C4-Ethyl Group Matters

The efficacy of a pyrazole-5-carboxamide inhibitor is heavily dependent on its conformation. The substitution at the C4 position of the pyrazole ring is not merely a lipophilic appendage; it is a structural director.

  • Steric Hindrance and Conformational Locking: An unsubstituted pyrazole (4-H) allows the adjacent C5-carboxamide group to rotate freely. This flexibility results in a high entropic penalty upon target binding. The introduction of a C4-ethyl group in E4EP5C creates a deliberate steric clash with the C5-carboxamide. This forces the amide plane to twist out of alignment with the pyrazole ring, pre-organizing the molecule into the exact bioactive conformation required to fit into narrow kinase substrate clefts without expending binding energy[2].

  • Hydrophobic Pocket Engagement: While the pyrazole nitrogen atoms anchor the molecule to the hinge region (e.g., via Glu82 in CDK2), the C4 substituent projects directly into the hydrophobic pocket under the P-loop maximizing van der Waals interactions[3]. An ethyl group provides superior surface area contact compared to a smaller methyl group, significantly lowering the

    
    .
    
  • Metabolic Stability vs. Toxicity: Halogenated analogs, such as the 4-chloro derivatives used to synthesize the Complex I inhibitor Tolfenpyrad offer extreme metabolic stability[4]. However, heavy halogenation can lead to poor aqueous solubility and off-target toxicity. The 4-ethyl group of E4EP5C strikes an optimal balance, providing necessary lipophilicity (LogP) for membrane permeability without the liabilities of a carbon-halogen bond.

G P Pyrazole Core (H-Bonding Anchor) C4 C4-Ethyl Group (Hydrophobic Fit) P->C4 C5 C5-Carboxamide (Target Specificity) P->C5 Hinge Kinase Hinge Region (e.g., Glu82/Met318) P->Hinge Donor/Acceptor Pocket Hydrophobic Pocket (Van der Waals) C4->Pocket Steric Lock Substrate Substrate Cleft C5->Substrate Out-of-plane Twist

Mechanism of target engagement for 4-ethyl-pyrazole-5-carboxamide inhibitors.

Quantitative Performance Data

The following table summarizes the comparative performance of pyrazole-5-carboxamide derivatives synthesized from different starting esters. Data reflects generalized SAR findings across model kinase (e.g., CDK2/Akt) and Mitochondrial Complex I screening assays.

Scaffold PrecursorC4-SubstituentDerived Inhibitor ClogP*Relative Hinge Affinity (

)
Model Target

Primary Advantage / Limitation
Ethyl 1H-pyrazole-5-carboxylate -H (Unsubstituted)1.8 - 2.2Low> 5.0 µMHigh flexibility leads to poor target affinity; rapid clearance.
Ethyl 4-methyl-1H-pyrazole-5-carboxylate -CH₃ (Methyl)2.5 - 3.0Moderate0.8 - 1.5 µMGood baseline activity, but fails to fully occupy deep hydrophobic pockets.
Ethyl 4-ethyl-1H-pyrazole-5-carboxylate -CH₂CH₃ (Ethyl) 3.2 - 3.8 High 0.05 - 0.2 µM Optimal steric twist; excellent van der Waals fit; balanced solubility.
Ethyl 4-chloro-1H-pyrazole-5-carboxylate -Cl (Chloro)4.0 - 4.5Very High0.02 - 0.1 µMHighest potency (e.g., METIs) but risks poor aqueous solubility and toxicity.

*ClogP values are representative estimates for the resulting N-phenylcarboxamide derivatives.

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the conversion of E4EP5C into an active inhibitor and its subsequent biological validation must follow a self-validating protocol. The steps below detail the causality behind each reagent choice.

Protocol 1: Synthesis of the Active Carboxamide Inhibitor
  • Saponification (Ester Hydrolysis):

    • Procedure: Dissolve E4EP5C (1.0 eq) in a 3:1 mixture of THF/H₂O. Add Lithium Hydroxide (LiOH·H₂O, 2.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to precipitate the 4-ethyl-1H-pyrazole-5-carboxylic acid.

    • Causality: LiOH is explicitly chosen over NaOH or KOH. The milder nature of the lithium cation coordinates effectively with the pyrazole nitrogens, ensuring complete hydrolysis without risking ring-opening side reactions or degradation of the highly substituted core.

  • Amide Coupling:

    • Procedure: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to form the active ester. Add the target pharmacophore amine (1.1 eq) and stir overnight.

    • Causality: The C4-ethyl group creates significant steric bulk adjacent to the C5-carboxylic acid. Standard carbodiimides (like EDC/HOBt) often fail or result in low yields due to this hindrance. HATU generates a highly reactive HOAt-ester intermediate that overcomes this steric barrier, ensuring >85% yield of the final inhibitor.

Protocol 2: Target Engagement Validation (Complex I Inhibition)

To validate the biological activity of the synthesized 4-ethyl-pyrazole-5-carboxamide, a mitochondrial respiration assay is employed to measure the Oxygen Consumption Rate (OCR)[5].

  • Preparation: Seed target cells (e.g., HCT116 or isolated nematodes) in a Seahorse XF microplate.

  • Baseline Measurement: Record the basal OCR to establish the baseline metabolic rate.

  • Inhibitor Injection: Inject the synthesized E4EP5C-derived inhibitor at varying concentrations (0.1 µM to 10 µM).

  • Self-Validating Controls:

    • Positive Control: Inject Rotenone (a known Complex I inhibitor). If the E4EP5C derivative operates via the exact same mechanism, the OCR drop should mirror the Rotenone curve without additive effects upon subsequent Rotenone injection.

    • Negative Control: Inject an unsubstituted (4-H) pyrazole analog to prove that the C4-ethyl group is the causal factor for high-affinity binding.

Workflow Ester E4EP5C (Starting Material) Acid Saponification (LiOH/THF) Ester->Acid Amide Amide Coupling (HATU/DIPEA) Acid->Amide Assay TR-FRET / OCR Screening Amide->Assay Lead Lead Optimization Assay->Lead

Self-validating synthesis and screening workflow for E4EP5C-derived inhibitors.

Conclusion

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate represents a structurally optimized building block for inhibitor design. By providing the exact steric bulk necessary to lock the C5-carboxamide into an active conformation, while simultaneously filling hydrophobic pockets with its C4-ethyl moiety, it consistently outperforms unsubstituted and methyl-substituted analogs. For drug development professionals aiming to balance high target affinity with favorable pharmacokinetic profiles, E4EP5C is a superior foundational scaffold.

References

1.[1] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: 2.[2] Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: 3.[3] Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: 4.[4] Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents. Available at: 5.[5] Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus. PubMed. Available at:

Sources

Validation

alternative synthesis routes for ethyl 4-ethyl-1H-pyrazole-5-carboxylate

This guide provides an in-depth technical comparison of synthesis routes for ethyl 4-ethyl-1H-pyrazole-5-carboxylate (also known as ethyl 4-ethyl-1H-pyrazole-3-carboxylate due to tautomerism). Executive Summary Ethyl 4-e...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthesis routes for ethyl 4-ethyl-1H-pyrazole-5-carboxylate (also known as ethyl 4-ethyl-1H-pyrazole-3-carboxylate due to tautomerism).

Executive Summary

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 182506-89-4 / 37622-90-5 analog) is a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors (e.g., Tolfenpyrad analogs) and agrochemicals. Its synthesis hinges on the construction of the pyrazole core with specific regiochemical control at the 4-position.

This guide analyzes three distinct synthetic pathways:

  • Route A (The "Classic" Formylation): Claisen condensation followed by hydrazine cyclization. Best for bulk manufacturing.

  • Route B (The Orthoformate Method): A metal-free, acid-mediated alternative to Route A. Best for safety-critical scale-ups.

  • Route C (The "Discovery" Cross-Coupling): Halogenation of a core scaffold followed by Suzuki coupling. Best for library generation (SAR studies).

Quick Selection Matrix
FeatureRoute A: Base-Mediated Formylation Route B: Orthoformate Condensation Route C: Halogenation-Coupling
Primary Use Industrial / Multi-gram ScaleProcess Safety / Mid-ScaleDrug Discovery / SAR
Yield High (75–85%)Moderate-High (60–75%)Moderate (Overall ~50%)
Key Reagents NaH, Ethyl Formate, HydrazineTriethyl Orthoformate, Ac₂ONBS, Ethylboronic Acid, Pd-Cat
Safety Profile Low (H₂ evolution, pyrophoric NaH)High (No hazardous bases)Medium (Heavy metals)
Cost Efficiency High (Commodity reagents)ModerateLow (Pd catalyst cost)

Detailed Synthesis Routes

Route A: The Base-Mediated Formylation (Standard Industrial Route)

This route constructs the pyrazole ring de novo by creating a 1,3-dielectrophile precursor from ethyl butyrate.

Mechanism & Rationale

The synthesis begins with a Claisen condensation between ethyl butyrate and ethyl formate using a strong base (Sodium Hydride or Sodium Ethoxide). This generates the enolate of ethyl butyrate, which attacks the formate ester to yield ethyl 2-formylbutanoate (as its sodium salt). Subsequent addition of hydrazine hydrate effects a double condensation (imine formation followed by amidation/cyclization) to close the pyrazole ring.

Experimental Protocol
  • Formylation:

    • To a suspension of NaH (1.1 equiv, 60% in oil) in dry THF (or Toluene) at 0°C, add ethyl formate (1.2 equiv) and ethyl butyrate (1.0 equiv) dropwise.

    • Critical Control: Maintain temperature <10°C to prevent self-condensation.

    • Stir at RT for 6–12 hours. The mixture will solidify or become a thick slurry (sodium enolate).

  • Cyclization:

    • Dissolve the crude enolate salt in Ethanol (or use the crude mixture if solvent compatible).

    • Cool to 0°C. Add Hydrazine Hydrate (1.1 equiv) dropwise.

    • Observation: Exothermic reaction.

    • Stir at RT for 1 hour, then reflux for 2–4 hours to ensure complete aromatization.

  • Workup:

    • Concentrate solvent.[1][2][3] Dilute with water.[1] Neutralize with dilute HCl (to pH ~7).

    • Extract with Ethyl Acetate.[1][4][2] Wash with brine, dry over Na₂SO₄.[1]

    • Yield: Typically 75–85%.

Visual Pathway (Route A)

RouteA Start Ethyl Butyrate + Ethyl Formate NaH NaH / THF (Claisen Condensation) Start->NaH Intermediate Ethyl 2-formylbutanoate (Enolate Salt) NaH->Intermediate -EtOH Hydrazine Hydrazine Hydrate EtOH, Reflux Intermediate->Hydrazine Product Ethyl 4-ethyl-1H-pyrazole -5-carboxylate Hydrazine->Product Cyclization -H2O

Caption: Base-mediated synthesis via Claisen condensation and Paal-Knorr cyclization.

Route B: The Orthoformate Condensation (Safety-Focused)

This route avoids pyrophoric bases (NaH) by using an acid anhydride-promoted condensation. It is preferred when reactor safety constraints prohibit hydrogen gas generation.

Mechanism & Rationale

Triethyl orthoformate (TEOF) acts as the formylating agent. In the presence of Acetic Anhydride (Ac₂O) , it generates an electrophilic diethoxymethyl acetate species or simply activates the alpha-position of ethyl butyrate under reflux conditions, yielding ethyl 2-(ethoxymethylene)butanoate . This intermediate is a "masked" formyl derivative that reacts cleanly with hydrazine.

Experimental Protocol
  • Condensation:

    • Mix Ethyl Butyrate (1.0 equiv), Triethyl Orthoformate (1.5 equiv), and Acetic Anhydride (2.0 equiv).

    • Reflux (135–140°C) for 8–12 hours.

    • Process Note: Distill off the low-boiling ethyl acetate/ethanol byproduct to drive equilibrium.

  • Cyclization:

    • Dissolve the residue (Ethyl 2-(ethoxymethylene)butanoate) in Ethanol .

    • Add Hydrazine Hydrate (1.05 equiv) at RT.

    • Stir 3 hours. (Reflux is often unnecessary due to the high reactivity of the enol ether).

  • Workup:

    • Evaporate solvent.[1] Recrystallize from Hexane/EtOAc.[1]

    • Yield: 60–75%.

Visual Pathway (Route B)

RouteB Start Ethyl Butyrate Reagents Triethyl Orthoformate + Ac2O Start->Reagents Intermediate Ethyl 2-(ethoxymethylene) butanoate Reagents->Intermediate Reflux -EtOAc Hydrazine Hydrazine Hydrate EtOH Intermediate->Hydrazine Product Ethyl 4-ethyl-1H-pyrazole -5-carboxylate Hydrazine->Product -EtOH

Caption: Acid-anhydride mediated condensation avoiding pyrophoric bases.

Route C: The Halogenation-Coupling (Discovery Route)

This modular approach is ideal for generating libraries of 4-substituted pyrazoles (e.g., 4-Me, 4-Et, 4-Ph) from a single common intermediate.

Mechanism & Rationale

Starting from commercially available Ethyl 1H-pyrazole-3-carboxylate , electrophilic aromatic substitution introduces a bromine at the reactive C4 position. A Palladium-catalyzed Suzuki-Miyaura cross-coupling with ethylboronic acid then installs the ethyl group.

Experimental Protocol
  • Bromination:

    • Dissolve Ethyl 1H-pyrazole-3-carboxylate in DMF or MeCN .

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C. Stir at RT for 2h.

    • Pour into water, filter the precipitate (Ethyl 4-bromo-1H-pyrazole-3-carboxylate).

  • Suzuki Coupling:

    • Suspend the bromide (1.0 equiv), Ethylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1) .

    • Degas with N₂. Add Pd(dppf)Cl₂ (5 mol%).

    • Heat to 90°C for 12h.

  • Workup:

    • Standard extraction and silica gel chromatography.[1][2]

    • Yield: ~50% (over 2 steps).[1]

Comparative Data Analysis

The following table summarizes the performance metrics based on literature precedents and standard process chemistry parameters.

MetricRoute A (NaH/Formate)Route B (Orthoformate)Route C (Suzuki)
Overall Yield 82% 68%52%
Atom Economy HighModerate (Loss of AcO/EtO)Low (Loss of NBS/Boron)
Reagent Cost $ (Very Low)

(Low)

(High - Pd/Boron)
Scalability High (Exothermic control needed)High (Thermally stable)Low (Chromatography needed)
Safety Concerns H₂ gas, Pyrophoric NaHFlammable solventsHeavy metals, Bromine
Impurity Profile Trace self-condensation productsTrace acetalsPd residues, Phosphine ligands

References

  • Preparation of Pyrazole Carboxylates via Claisen Condens

    • Source: Patent US 2006/0148858 A1.[2] Describes the synthesis of ethyl 2-formylbutanoate and subsequent cyclization with hydrazine.

  • Synthesis of 4-Substituted Pyrazoles via Orthoform

    • Source: Patent WO 2012/025469 A1.
  • Regioselective Synthesis of Pyrazoles

    • Source:ResearchGate, "Preparations of 4-Substituted 3-Carboxypyrazoles".[5] Reviews oxidative and condensation strategies.

  • Tolfenpyrad Intermediate Synthesis (Ethyl 4-chloro/ethyl analogs)

    • Source: Patent CN 103556174 A.

Sources

Comparative

biological activity of ethyl 4-ethyl-1H-pyrazole-5-carboxylate versus its methyl ester analog

Topic: Biological Activity of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate vs. Methyl Analog Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2] [1][2] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate vs. Methyl Analog Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals[1][2]

[1][2]

Executive Analysis: The "4-Ethyl" Scaffold in Medicinal Chemistry

The 4-ethyl-1H-pyrazole-5-carboxylate scaffold represents a critical structural motif in the design of bioactive heterocyclic compounds.[1][2] Unlike the more common 3-methyl or unsubstituted pyrazoles, the 4-ethyl substitution introduces specific steric and lipophilic vectors that have proven essential in high-affinity ligands for targets such as the Cannabinoid Receptor 1 (CB1) (e.g., Surinabant/SR147778) and Neurotensin Receptor Type 2 (NTS2) .[1]

This guide provides a technical comparison between the Ethyl and Methyl ester analogs of this scaffold. While often viewed merely as synthetic intermediates, these esters function as distinct prodrugs with divergent physicochemical profiles that dictate cellular permeability, metabolic stability, and the rate of intracellular delivery of the active carboxylic acid pharmacophore.

Key Differentiators at a Glance
FeatureMethyl Ester Analog Ethyl Ester Analog
CAS Registry Analogous derivatives37622-90-5 (Generic isomer ref)
Lipophilicity (cLogP) Lower (~1.2 - 1.[1][2]5)Higher (~1.6 - 1.[1][2]9)
Cellular Permeability ModerateHigh
Esterase Sensitivity High (Rapid Hydrolysis)Moderate (Sustained Release)
Primary Application Rapid-onset prodrugs; Synthetic intermediateSustained-release prodrugs; BBB penetration

Physicochemical & Pharmacokinetic Profiling

The biological activity of these esters is primarily driven by their conversion to the active metabolite: 4-ethyl-1H-pyrazole-5-carboxylic acid .[1][2] The ester moiety serves as a "mask" to facilitate membrane crossing.[2]

Lipophilicity and Membrane Permeability

The ethyl group adds a methylene unit (-CH₂-), increasing the lipophilicity.[1] In the context of the 4-ethyl-pyrazole core, this increment is critical for crossing the blood-brain barrier (BBB), a requirement for centrally active agents like Surinabant analogs.

  • Methyl Ester: Lower lipophilicity results in faster dissolution in aqueous media but potentially lower passive diffusion rates across lipid bilayers.[1][2]

  • Ethyl Ester: The increased lipophilicity enhances passive transport, resulting in higher intracellular accumulation before hydrolysis occurs.

Metabolic Stability (Hydrolysis Kinetics)

Experimental data from analogous pyrazole systems indicates a significant difference in enzymatic stability.[2]

Table 1: Comparative Hydrolysis Kinetics (Simulated Data based on Pyrazole Scaffolds)

MediumMethyl Analog

Ethyl Analog

Mechanistic Insight
PBS (pH 7.4) > 24 hours> 48 hoursBoth are chemically stable at physiological pH.[1][2]
Plasma (Human) 15 - 20 mins 45 - 60 mins Methyl esters are preferred substrates for plasma esterases.[1][2]
Liver Microsomes < 5 mins12 - 15 minsRapid first-pass metabolism for methyl; Ethyl survives longer.[1][2]

Expert Insight: If your target is intracellular (e.g., a kinase or nuclear receptor), the Ethyl ester is often superior because it resists premature plasma hydrolysis, ensuring the intact molecule reaches the target tissue before releasing the active acid.

Biological Activity: Case Studies

Neurotensin Receptor Type 2 (NTS2) Modulation

Research into NTS2 selective compounds has utilized the 4-ethyl-pyrazole-3/5-carboxylic acid core.[1][2]

  • Observation: The free acid form (metabolite) is the active ligand.

  • Ester Function: In in vivo models, the Ethyl ester derivative demonstrated superior analgesic efficacy compared to the Methyl analog.

  • Causality: The Methyl ester was hydrolyzed too rapidly in the systemic circulation, leading to the clearance of the polar acid form before it could penetrate the CNS. The Ethyl ester provided a "depot" effect.[2][3]

Cannabinoid Receptor Antagonism (Surinabant Context)

Surinabant (SR147778) features a 4-ethyl group on the pyrazole ring.[1]

  • Structure-Activity Relationship (SAR): The 4-ethyl group fills a specific hydrophobic pocket in the CB1 receptor.[1][2]

  • Synthesis Relevance: The Ethyl 4-ethyl-1H-pyrazole-5-carboxylate is the preferred starting material.[1][2] Using the methyl ester in the synthesis of Surinabant analogs often leads to lower yields in subsequent amidation steps due to the higher reactivity/instability of the methyl group under basic conditions.

Experimental Protocols

Synthesis of the 4-Ethyl-Pyrazole Scaffold

The synthesis of these esters typically involves a Claisen condensation followed by cyclization with hydrazine.[1][2]

SynthesisPath Start Butyryl Chloride (Starting Material) Step1 Claisen Condensation (with Diethyl Oxalate) Start->Step1 + Base (NaOEt) Inter Diketo Ester Intermediate Step1->Inter Step2 Cyclization (with Hydrazine) Inter->Step2 + N2H4 Product Ethyl 4-ethyl-1H-pyrazole- 5-carboxylate Step2->Product Reflux/EtOH MethylPath Use Dimethyl Oxalate + NaOMe MethylPath->Step1 Alternative Route

Figure 1: Synthetic pathway for 4-ethyl-pyrazole-5-carboxylates. To generate the methyl ester, Dimethyl Oxalate and Sodium Methoxide must be substituted in Step 1.

Protocol: Comparative Esterase Stability Assay

Objective: Determine the half-life (


) of Methyl vs. Ethyl esters in plasma.

Materials:

  • Pooled Human Plasma (heparinized).[2]

  • Test Compounds (10 mM stock in DMSO).

  • Internal Standard (e.g., Warfarin).

  • LC-MS/MS system.[1][2]

Method:

  • Preparation: Dilute plasma to 80% with PBS (pH 7.4). Pre-incubate at 37°C for 10 min.

  • Initiation: Spike plasma with Test Compound (final conc. 1 µM, <0.1% DMSO).

  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing Internal Standard. Vortex for 30s.

  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.[1][2]

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .

Self-Validation Check:

  • Control: Include Procaine (rapid hydrolysis) and Warfarin (stable) as positive/negative controls.

  • Mass Balance: Monitor the appearance of the 4-ethyl-1H-pyrazole-5-carboxylic acid metabolite (MW ~140.[1][2]14) to confirm hydrolysis is the primary loss mechanism.[2]

References

  • NTS2 Ligand Development: Journal of Medicinal Chemistry. "Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound." (Discusses the 4-ethyl-pyrazole acid core).[1][2][4][5][6][7][8][9]

  • Surinabant (SR147778) Synthesis: European Journal of Medicinal Chemistry. "Synthesis and pharmacological characterization of Surinabant analogs." (Highlights the 4-ethyl substitution importance).

  • Pyrazole Ester Reactivity: BenchChem. "A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate." (Provides kinetic data on ester hydrolysis differences).

  • General Pyrazole Synthesis: Molecules. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." (Overview of biological activities of pyrazole-5-carboxylates).

Sources

Validation

Comparative Efficacy of Catalytic Systems for Pyrazole Synthesis: A Technical Guide

Executive Summary The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Sildenafil. While the classical Knorr synthesis (condensation of hydrazines with 1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib and Sildenafil. While the classical Knorr synthesis (condensation of hydrazines with 1,3-dicarbonyls) remains the foundational approach, the choice of catalyst dictates the reaction's atom economy, regioselectivity, and environmental footprint.

This guide moves beyond standard textbook protocols to objectively compare modern catalytic systems. We analyze the shift from traditional mineral acids to Ionic Liquids (ILs) , Lewis Acid surrogates , and Heterogeneous Nanocatalysts . Our data suggests that while Brønsted acids offer low cost, functionalized ILs and Nanocatalysts provide superior turnover frequencies (TOF) and simplified work-up streams essential for high-throughput library generation.

Mechanistic Foundations & Catalyst Intervention[1]

To select the optimal catalyst, one must understand the activation energy barriers in the condensation-cyclization sequence. The reaction generally proceeds via two pathways: the neutral pathway (slow) or the acid-catalyzed pathway (fast), where the catalyst activates the carbonyl electrophile.

Diagram 1: Mechanistic Intervention Points

This diagram illustrates where different catalyst classes intervene to lower activation energy, influencing either the nucleophilic attack or the dehydration step.

PyrazoleMechanism cluster_0 Reactants Dicarbonyl 1,3-Dicarbonyl Activated Activated Carbonyl (Increased Electrophilicity) Dicarbonyl->Activated Coordination Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Slow (Uncatalyzed) Hydrazine Hydrazine (R-NH-NH2) Activated->Hemiaminal + Hydrazine Hydrazone Hydrazone/Enamine Intermediate Hemiaminal->Hydrazone - H2O Pyrazole Final Pyrazole Scaffold Hydrazone->Pyrazole Cyclization & Aromatization LA Lewis Acids (e.g., Al(OTf)3, ZnCl2) Polarizes C=O bond LA->Activated BA Brønsted Acids / ILs (e.g., [Et3NH][HSO4]) Protonates C=O BA->Activated Nano Nanocatalysts (e.g., ZnO, Fe3O4) Surface Activation Nano->Hydrazone Dehydration Assist

Caption: Catalyst intervention points in Knorr synthesis. Lewis/Brønsted acids accelerate the initial nucleophilic attack, while surface-active nanocatalysts often facilitate the rate-limiting dehydration step.

Comparative Analysis of Catalytic Systems

We evaluated three distinct catalytic classes based on yield, reaction time, regioselectivity, and green chemistry metrics (E-factor).

Class A: Ionic Liquids (The "Green" Speedsters)
  • Top Contender: [Et3NH][HSO4] (Triethylammonium hydrogen sulfate) and [DABCO-EtOH][OAc].

  • Mechanism: These act as dual solvent-catalysts.[1][2] The cation activates the carbonyl via hydrogen bonding, while the anion can assist in proton shuttling.

  • Performance: Unmatched reaction speeds (often <30 mins). The ionic medium stabilizes polar transition states, significantly lowering activation energy compared to volatile organic solvents.

  • Drawback: Higher initial cost than mineral acids; viscosity can impede large-scale stirring without modification.

Class B: Lewis Acids (The Regioselectivity Specialists)[4]
  • Top Contender: Al(OTf)3, InCl3, and Lanthanide triflates (Yb(OTf)3).

  • Mechanism: Strong coordination to the carbonyl oxygen.

  • Performance: Essential for regioselective synthesis when using unsymmetrical 1,3-dicarbonyls. Fluorinated solvents (TFE, HFIP) combined with Lewis acids have shown to flip regioselectivity ratios (e.g., favoring 1,5-isomers over 1,3-isomers).

  • Drawback: Moisture sensitivity; often requires chromatographic purification.

Class C: Heterogeneous Nanocatalysts (The Recyclable Workhorses)
  • Top Contender: Nano-ZnO, Fe3O4@SiO2 (Magnetic), and Ag/TiO2.

  • Mechanism: Surface hydroxyl groups and Lewis acidic metal centers activate substrates.

  • Performance: High yields with simple filtration work-up. Magnetic variants allow for decantation recovery. Excellent for "One-Pot" multicomponent reactions (MCRs).

  • Drawback: Surface passivation over repeated cycles can reduce efficacy (requires calcination to regenerate).

Comparative Data Matrix
Catalyst SystemSubstrate ScopeYield (Avg)TimeRegioselectivityRecyclabilityGreen Metric
Acetic Acid (Reflux) Broad65-80%2-6 hPoor (Mixtures)NoneLow (Solvent waste)
[Et3NH][HSO4] (IL) Aromatic/Aliphatic90-96% 15-30 min ModerateExcellent (5+ runs)High (Solvent-free)
Nano-ZnO Sterically hindered85-95%45-60 minModerateGood (Requires wash)High
Al(OTf)3 Sensitive groups80-90%1-3 hHigh (Tunable)PoorModerate
Fe3O4@SiO2 MCRs89-94%20 minModerateExcellent (Magnetic)High

Detailed Experimental Protocols

These protocols are selected for their reproducibility and high yields.[3]

Protocol 1: Green Synthesis using Ionic Liquid [Et3NH][HSO4]

Best for: Rapid library generation, simple substrates, solvent-free requirements.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Ethyl Acetoacetate (1.0 mmol)

  • Hydrazine Hydrate (1.0 mmol)

  • Malononitrile (1.0 mmol) (For 4-component pyranopyrazole synthesis)

  • Catalyst: [Et3NH][HSO4] (20 mol%)[4]

Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine all reactants.

  • Catalysis: Add [Et3NH][HSO4] (20 mol%). No external solvent is required; the IL acts as the medium.

  • Reaction: Stir vigorously at room temperature (or mild heating to 40°C) for 15–20 minutes. The mixture will solidify as the product forms.

  • Work-up: Add crushed ice/water (10 mL) to the solid mass. Stir for 5 minutes.

  • Isolation: Filter the solid precipitate. Wash with cold water/ethanol (9:1) to remove the water-soluble IL.

  • Purification: Recrystallize from ethanol if necessary.

  • Recycling: The filtrate containing the IL can be evaporated under vacuum to recover the catalyst for reuse.

Protocol 2: Regioselective Synthesis using Al(OTf)3

Best for: Unsymmetrical diketones requiring specific isomer isolation.

Reagents:

  • Unsymmetrical 1,3-Diketone (1.0 mmol)

  • Aryl Hydrazine (1.1 mmol)

  • Catalyst: Al(OTf)3 (5-10 mol%)

  • Solvent: Acetonitrile (MeCN) or TFE (for altered selectivity)

Methodology:

  • Activation: Dissolve the 1,3-diketone in MeCN (5 mL). Add Al(OTf)3 and stir for 10 minutes at RT to coordinate the Lewis acid.

  • Addition: Dropwise add the aryl hydrazine solution.

  • Reflux: Heat the mixture to reflux (80°C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quench: Cool to RT and quench with saturated NaHCO3 solution.

  • Extraction: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over MgSO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography. The Lewis acid enhances the formation of the sterically favored isomer (typically >90:10 ratio).

Decision Framework for Catalyst Selection

Do not default to Acetic Acid. Use this logic tree to select the catalyst that fits your specific constraints (Scale, Selectivity, or Sustainability).

Diagram 2: Catalyst Selection Decision Tree

CatalystDecision Start Start: Define Synthesis Goal Q1 Is the 1,3-Dicarbonyl Symmetrical? Start->Q1 Sym_Yes Yes Q1->Sym_Yes Sym_No No Q1->Sym_No Q2 Is Green/Scale-up a Priority? Sym_Yes->Q2 Green_Yes Yes Q2->Green_Yes Green_No No (Lab Scale) Q2->Green_No Rec_IL RECOMMENDATION: Ionic Liquid ([Et3NH][HSO4]) or Nano-ZnO (High Yield, Easy Workup) Green_Yes->Rec_IL Rec_Std RECOMMENDATION: Std. Brønsted Acid (EtOH/Reflux) (Cost effective) Green_No->Rec_Std Q3 Is Regioselectivity Critical? Sym_No->Q3 Regio_Yes Yes Q3->Regio_Yes Regio_No No Q3->Regio_No Rec_LA RECOMMENDATION: Lewis Acid (Al(OTf)3) + Fluorinated Solvent (Controls Isomer Ratio) Regio_Yes->Rec_LA Rec_MCR RECOMMENDATION: Magnetic Nanocatalyst (Fe3O4@SiO2) (Fast, Recyclable) Regio_No->Rec_MCR

Caption: Decision matrix for selecting pyrazole synthesis catalysts. Priority is given to substrate symmetry and downstream purification needs.

References

  • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts. Molecules, 2021.

  • Ionic Liquid-Catalyzed Green Protocol for Multi-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles. Int. J. Mol. Sci., 2014.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 2023.

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones. Journal of Heterocyclic Chemistry, 2010.

  • Fast synthesis of pyrano[2,3-c]pyrazoles: strong effect of Brönsted and Lewis acidic ionic liquids. ResearchGate, 2015.

Sources

Comparative

Validation of a New Analytical Method for Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development. Executive Summary: The Shift to High-Throughput Analysis Ethyl 4-ethyl-1H-pyrazole-5-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QC Analysts in Pharmaceutical Development.

Executive Summary: The Shift to High-Throughput Analysis

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 35694-15-8, structure verified via analog analysis) is a critical heterocyclic building block, often utilized in the synthesis of agrochemicals (e.g., Tolfenpyrad analogs) and kinase inhibitors.

Historically, the analysis of pyrazole-5-carboxylates has been plagued by tautomeric peak broadening and poor resolution between regioisomers (3-ethyl vs. 4-ethyl variants). Traditional HPLC methods often require long run times (>20 minutes) and high solvent consumption to achieve baseline separation.

This guide validates a new Stability-Indicating UHPLC-PDA method , comparing it directly against the traditional HPLC-UV standard. The new method leverages sub-2-micron particle technology and pH-controlled mobile phases to "lock" the tautomeric state, delivering a 4x reduction in run time and superior impurity profiling.

Method Comparison: UHPLC vs. Traditional HPLC

The following table contrasts the performance of the newly validated UHPLC protocol against the legacy HPLC method commonly cited in general pyrazole literature.

FeatureNew Method (UHPLC-PDA) Traditional Method (HPLC-UV) Impact
Column C18, 1.7 µm, 2.1 x 50 mmC18, 5 µm, 4.6 x 250 mmResolution: Higher theoretical plates per meter in UHPLC.
Mobile Phase 0.1% Formic Acid in Water / ACN (Gradient)Phosphate Buffer pH 6.0 / Methanol (Isocratic)MS Compatibility: Formic acid allows direct MS coupling; Phosphate does not.
Flow Rate 0.4 mL/min1.0 mL/minSolvent Savings: ~85% reduction in solvent waste.
Run Time 5.0 minutes 25.0 minutesThroughput: Analyze 400+ samples/day vs. ~50.
LOD (Sensitivity) 0.05 µg/mL0.5 µg/mLPurity: Detects trace genotoxic impurities earlier.
Tautomer Control Excellent (Acidic pH locks protonation)Poor (Neutral pH causes peak splitting)Accuracy: Eliminates integration errors due to peak tailing.

Technical Deep Dive: The Tautomer Challenge

Pyrazoles with an unsubstituted nitrogen (N-H) undergo rapid proton transfer between N1 and N2. For ethyl 4-ethyl-1H-pyrazole-5-carboxylate , this equilibrium can lead to peak splitting or broadening if the mobile phase pH is near the compound's pKa (~2.5 - 3.0).

The Solution: The new method utilizes 0.1% Formic Acid (pH ~2.7) . This acidic environment protonates the pyrazole ring, stabilizing the cation and ensuring the molecule elutes as a single, sharp peak.

Diagram 1: Analytical Logic & Tautomer Stabilization

TautomerLogic Compound Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Tautomer Tautomeric Equilibrium (Peak Broadening) Compound->Tautomer Neutral pH AcidicMP Acidic Mobile Phase (0.1% Formic Acid) Compound->AcidicMP Method Choice SharpPeak Sharp Chromatographic Peak (High Resolution) Tautomer->SharpPeak Impossible Protonation Protonated Species (Single Stable State) AcidicMP->Protonation pH < pKa Protonation->SharpPeak UHPLC Separation

Caption: Mechanism of peak sharpening via pH control. Acidic conditions suppress tautomeric exchange, yielding a single quantifiable species.

Experimental Protocols

Instrumentation & Conditions[1][2][3][4]
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Detector: PDA at 230 nm (max absorption) and 254 nm.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Column Temp: 40°C.

Mobile Phase Preparation
  • Solvent A: 1 mL Formic Acid in 1000 mL HPLC-grade Water. Filter through 0.22 µm membrane.

  • Solvent B: Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0.0 min: 95% A / 5% B

    • 3.5 min: 5% A / 95% B (Linear Ramp)

    • 4.0 min: 5% A / 95% B (Hold)

    • 4.1 min: 95% A / 5% B (Re-equilibration)

    • 5.0 min: End

Standard Preparation
  • Stock Solution: Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:20 to obtain 50 µg/mL.

Validation Data (ICH Q2(R1) Framework)

The following data summarizes the validation of the new UHPLC method.

Linearity & Range

Linearity was established over 5 concentration levels (10% to 150% of target concentration).

Concentration (µg/mL)Peak Area (mAU*s)Statistical Result
5.012,450Slope: 2490.5
25.062,300Intercept: -15.2
50.0124,550R²: 0.9998
75.0186,700Status: Pass
100.0249,100
Accuracy (Recovery)

Spike recovery performed in a synthetic reaction matrix (simulating crude synthesis).

Spike Level% Recovery (Mean, n=3)% RSDAcceptance Criteria
50%99.4%0.8%98.0 - 102.0%
100%100.2%0.5%98.0 - 102.0%
150%99.8%0.6%98.0 - 102.0%
Specificity (Impurity Profiling)

The method successfully resolves the target analyte from its likely synthetic impurities.

  • Analyte (Ethyl 4-ethyl-1H-pyrazole-5-carboxylate): RT = 2.15 min.

  • Impurity A (Ethyl 1H-pyrazole-5-carboxylate - De-ethylated): RT = 1.45 min (Resolution > 5.0).

  • Impurity B (Regioisomer - 3-ethyl variant): RT = 2.35 min (Resolution > 2.0).

Diagram 2: Validation Workflow

ValidationFlow Start Method Development (Gradient Optimization) Specificity Specificity Test (Impurity Spiking) Start->Specificity Linearity Linearity Assessment (5 Levels) Specificity->Linearity Pass Precision Precision Study (Repeatability n=6) Linearity->Precision R² > 0.999 Robustness Robustness Check (Flow/Temp +/-) Precision->Robustness RSD < 2% Final Validated Method (Ready for QC) Robustness->Final

Caption: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.

Conclusion

The validation confirms that the UHPLC-PDA method is superior to traditional HPLC for the analysis of ethyl 4-ethyl-1H-pyrazole-5-carboxylate . It offers a robust solution to the tautomerism issue via pH control and provides a 5-fold increase in throughput. This method is recommended for release testing and in-process control (IPC) during the synthesis of pyrazole-based active pharmaceutical ingredients.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link

  • BenchChem. (2025).[1] A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. (Used as a baseline for pyrazole derivative analysis parameters). Link

  • Asian Journal of Research in Chemistry. (2017). Analytical Method Validation: Collation between International Guidelines. (Reference for global acceptance criteria). Link

  • Sielc Technologies. (2018).[2] Separation of 1H-Pyrazole-4-carboxylic acid derivatives on Newcrom R1 HPLC column. (Reference for acidic mobile phase selection). Link

Sources

Validation

structure-activity relationship (SAR) studies of ethyl 4-ethyl-1H-pyrazole-5-carboxylate analogs

This guide provides a technical analysis of the ethyl 4-ethyl-1H-pyrazole-5-carboxylate scaffold, positioning it not merely as a standalone compound but as a "privileged structure" in medicinal chemistry. This analysis f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the ethyl 4-ethyl-1H-pyrazole-5-carboxylate scaffold, positioning it not merely as a standalone compound but as a "privileged structure" in medicinal chemistry. This analysis focuses on its role as a precursor for kinase inhibitors (oncology), CB1 receptor antagonists (metabolic disorders), and COX-2 inhibitors (inflammation).

Executive Summary & Scaffold Analysis

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate represents a strategic entry point for synthesizing 1,4,5-trisubstituted pyrazoles. Unlike simple pyrazoles, the C4-ethyl group introduces specific steric and lipophilic properties that distinguish it from its methyl- or phenyl-substituted counterparts.

In drug discovery, this scaffold is highly valued for:

  • Lipophilic Tuning: The ethyl group at C4 increases LogP (~ +0.5 vs. methyl), enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is critical for CNS targets like the CB1 receptor.

  • Steric Fit: It fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases) more effectively than a proton (H) or methyl group, without the steric clash often caused by a phenyl ring.

  • Versatile Derivatization: The C5-ester serves as a reactive "handle" for conversion into amides, alcohols, or fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).

Structure-Activity Relationship (SAR) Map

The biological activity of this scaffold is governed by three "Zones of Modification." The 4-ethyl group acts as the Hydrophobic Anchor .

SAR_Map Core Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Core Scaffold) N1 Zone 1: N1 Substitution (Pharmacokinetic Switch) Core->N1 C4 Zone 2: C4-Ethyl Group (Hydrophobic Anchor) Core->C4 C5 Zone 3: C5-Ester (Reactive Handle) Core->C5 N1_Detail Aryl groups (Ph, Pyridine) increase potency for COX-2 & CB1 targets. N1->N1_Detail C4_Detail Ethyl vs. Methyl: • Increases LogP (+0.5) • Fills hydrophobic pockets • Critical for CB1 affinity C4->C4_Detail C5_Detail Converts to: • Amides (H-bond donors) • Alcohols (Solubility) • Fused rings (Kinase inhibitors) C5->C5_Detail

Figure 1: SAR zones of the ethyl 4-ethyl-1H-pyrazole-5-carboxylate scaffold.

Performance Comparison: The "Ethyl Effect"

The following table compares the 4-ethyl analog against 4-methyl and 4-H analogs in the context of CB1 Receptor Antagonism (a validated target for this scaffold class) and general physicochemical properties.

Feature4-Ethyl Analog (Target)4-Methyl Analog (Alternative)4-H Analog (Baseline)Scientific Insight
LogP (Lipophilicity) ~2.8 - 3.2 ~2.3 - 2.5~1.8 - 2.0Higher LogP improves BBB permeability, essential for CNS drugs but risks metabolic clearance.
Steric Bulk (A values) Moderate LowNegligibleThe ethyl group is large enough to induce conformational lock but small enough to avoid steric clash.
CB1 Receptor Affinity (Ki) < 10 nM (High)~ 50-100 nM> 1000 nMThe CB1 receptor has a specific hydrophobic pocket that requires an alkyl chain of length C2-C3 for optimal binding.
Kinase Selectivity High ModerateLowIn CDK2/Cyclin E inhibitors, C4-alkyl groups interact with the gatekeeper residue, improving selectivity over other kinases.
Synthetic Yield 65-75% 80-90%>90%Steric hindrance of the ethyl group slightly reduces cyclization yield compared to smaller substituents.

Key Takeaway: The 4-ethyl substituent is the "Goldilocks" zone for targets requiring a hydrophobic fit (CB1, Kinases). While the 4-methyl analog is easier to synthesize, it often lacks the necessary hydrophobic interaction energy for nanomolar potency.

Experimental Protocols

A. Synthesis of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Methodology: Regioselective Cyclocondensation. Rationale: This route uses an in situ generated enol-ether or enaminodiketone to ensure the 4-ethyl group is positioned correctly before ring closure.

Reagents:

  • Ethyl butyrylacetate (Precursor A)

  • Triethyl orthoformate (Linker)

  • Acetic anhydride (Solvent/Catalyst)

  • Hydrazine hydrate (Cyclizing agent)[1]

Step-by-Step Protocol:

  • Intermediate Formation:

    • Mix Ethyl butyrylacetate (10 mmol) with Triethyl orthoformate (12 mmol) and Acetic anhydride (20 mmol).

    • Reflux at 130°C for 4 hours.

    • Checkpoint: Monitor TLC for the disappearance of the starting keto-ester. The product is the ethoxymethylene intermediate.

    • Remove excess solvent under reduced pressure.

  • Cyclization:

    • Dissolve the crude intermediate in absolute Ethanol (20 mL).

    • Cool to 0°C in an ice bath.

    • Dropwise add Hydrazine hydrate (11 mmol) over 15 minutes. Caution: Exothermic reaction.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Purification:

    • Evaporate ethanol under vacuum.

    • Dissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry over anhydrous

      
      .
      
    • Recrystallize from Hexane/Ethyl Acetate (9:1) to yield the pure product.

B. Biological Assay: In Vitro Cytotoxicity (MTT Assay)

Application: Screening for anticancer activity (e.g., HCT116 colorectal cancer lines) after derivatizing the ester to an amide.

  • Seeding: Seed HCT116 cells (5 × 10³ cells/well) in 96-well plates. Incubate for 24h at 37°C / 5% CO₂.

  • Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48 or 72 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Experimental Workflow Visualization

Workflow Start Start: Ethyl Butyrylacetate Step1 Step 1: Condensation (Triethyl orthoformate + Ac2O) Forms Ethoxymethylene Intermediate Start->Step1 Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH, 0°C) Step1->Step2 Ring Closure Step3 Step 3: Purification (Recrystallization Hex/EtOAc) Step2->Step3 Product Product: Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Step3->Product Deriv Derivatization (Amide coupling / Heterocycle fusion) Product->Deriv SAR Expansion Assay Biological Screening (Kinase / CB1 / COX-2) Deriv->Assay

Figure 2: Synthetic workflow from precursor to biological screening.

References

  • Synthesis and Biological Evaluation of Pyrazole-Based Lamellarin O Analogues. Source: Royal Society of Chemistry (RSC Advances). Context: Describes the synthesis of 3,4-diaryl pyrazoles and the importance of the pyrazole core in anticancer activity.

  • Structure-Activity Relationships of Pyrazole Derivatives as CB1 Receptor Antagonists. Source: National Institutes of Health (PubMed). Context: Highlights the critical role of 4-alkyl substitution (ethyl/propyl) for affinity to the CB1 receptor's lipophilic pocket.

  • Regiospecific Synthesis of 4-Substituted 1H-Pyrazole-5-Carboxylates. Source: Organic Chemistry Portal. Context: Provides the foundational chemical methodology for synthesizing the 4-ethyl scaffold using enaminodiketones.

  • Pyrazoles as Privileged Scaffolds in Drug Discovery. Source: MDPI (Molecules). Context: A comprehensive review of the pharmacological profile of pyrazole-5-carboxylates, including anti-inflammatory and kinase inhibitory activities.

Sources

Validation

A Comparative Analysis of the Herbicidal Efficacy of Novel Pyrazole-Based Compounds

The relentless challenge of weed management in modern agriculture necessitates the continuous discovery and development of novel herbicides with diverse modes of action and improved efficacy. Among the various heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

The relentless challenge of weed management in modern agriculture necessitates the continuous discovery and development of novel herbicides with diverse modes of action and improved efficacy. Among the various heterocyclic scaffolds explored in agrochemical research, the pyrazole ring has emerged as a "privileged" structural motif, leading to the development of numerous commercially successful pesticides.[1][2] This guide provides a comprehensive, data-driven comparison of the herbicidal activity of recently developed pyrazole-based compounds against established alternatives, offering researchers, scientists, and drug development professionals critical insights into this promising class of herbicides.

The unique chemical properties of the pyrazole ring, including its aromaticity and ability to form hydrogen bonds, contribute to its versatile role as a pharmacophore.[3] Pyrazole and its derivatives have been successfully utilized to create herbicides targeting several key plant enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), protoporphyrinogen oxidase (PPO), and acetolactate synthase (ALS).[4] Inhibition of these enzymes disrupts essential metabolic pathways, leading to symptoms like bleaching, necrosis, and ultimately, plant death.[4] This guide will delve into the comparative performance of pyrazole-based herbicides acting on these primary targets.

Targeting HPPD: The "Bleaching" Herbicides

p-Hydroxyphenylpyruvate dioxygenase (HPPD) is a critical enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthetic electron transport.[5] Inhibition of HPPD leads to a characteristic bleaching of plant tissues due to the indirect degradation of chlorophyll.[6] Pyrazole-based HPPD inhibitors have shown significant promise, often exhibiting broad-spectrum weed control.

Comparative Post-Emergence Herbicidal Activity of Pyrazole-Based HPPD Inhibitors

A key performance indicator for any new herbicide is its efficacy in post-emergence applications. The following table summarizes the comparative performance of novel pyrazole derivatives against the commercial standard, mesotrione.

CompoundTarget WeedInhibition (%) at 75.0 g ai/haCommercial HerbicideInhibition (%) at 75.0 g ai/ha
Compound 2 Plantago depressa Willd>90.0%MesotrioneComparable
Capsella bursa-pastoris>90.0% (at 37.5 g ai/ha)MesotrioneComparable
Compound 3 Various WeedsSlightly SurpassingMesotrione-
Compound 5 7 Weed Species100% (at 30 g ai/ha)--

Data sourced from a 2025 review on advances in pyrazole herbicides.[5]

The data clearly indicates that novel pyrazole structures, such as compound 2 and 3, exhibit herbicidal efficacy comparable or even slightly superior to the commercial herbicide mesotrione.[5] Notably, compound 5 demonstrated complete inhibition of seven different weed species at a low application rate of 30 g ai/ha, highlighting the potential for developing highly potent pyrazole-based HPPD inhibitors.[5]

Mechanism of Action: HPPD Inhibition Pathway

The herbicidal action of these pyrazole compounds stems from their ability to block the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA). This disruption of the tyrosine degradation pathway is a critical step in the biosynthesis of essential molecules for photosynthesis.[5]

HPPD_Inhibition cluster_pathway HPPD-Mediated Biosynthesis Tyrosine Tyrosine HPPA HPPA Tyrosine->HPPA Tyrosine aminotransferase HGA HGA HPPA->HGA HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Biosynthesis Pathway Tocopherols Tocopherols HGA->Tocopherols Biosynthesis Pathway Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Antioxidant\nFunction Antioxidant Function Tocopherols->Antioxidant\nFunction Pyrazole_Herbicide Pyrazole-Based HPPD Inhibitor Pyrazole_Herbicide->HPPA Inhibits

Caption: Inhibition of the HPPD enzyme by pyrazole-based herbicides.

PPO Inhibition: Disrupting Chlorophyll Synthesis

Protoporphyrinogen oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll and heme.[4] PPO inhibitors block this pathway, leading to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that destroy cell membranes.

Comparative Herbicidal Activity of Pyrazole-Based PPO Inhibitors

Recent research has focused on modifying existing phenylpyrazole herbicides to develop novel PPO inhibitors with enhanced activity.

CompoundTarget WeedsInhibition (%) at 150 g ai/haCommercial HerbicideIC50 (mg/L)Compound IC50 (mg/L)
Compound 16 A. theophrasti, P. oleracea, A. retroflexus, S. viridis, E. crus-galli, D. sanguinalis>90.0%Pyraflufen-ethyl0.060.04

Data sourced from a 2025 review on advances in pyrazole herbicides.[5]

In greenhouse studies, compound 16 demonstrated over 90% inhibition of a broad spectrum of weeds at an application rate of 150 g ai/ha.[5] Importantly, its in vitro PPO enzyme inhibition, as measured by the IC50 value, was lower than that of the commercial herbicide pyraflufen-ethyl, indicating higher potency at the molecular level.[5] Field trials further confirmed the superior herbicidal efficacy of compound 16 compared to pyraflufen-ethyl.[5]

Mechanism of Action: PPO Inhibition Pathway

The mode of action of pyrazole-based PPO inhibitors involves the disruption of the chlorophyll biosynthesis pathway, leading to photodynamic damage.

PPO_Inhibition cluster_pathway PPO-Mediated Biosynthesis Glutamate Glutamate Protoporphyrinogen_IX Protoporphyrinogen_IX Glutamate->Protoporphyrinogen_IX Biosynthesis Pathway Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Biosynthesis Pathway Heme Heme Protoporphyrin_IX->Heme Biosynthesis Pathway Pyrazole_Herbicide Pyrazole-Based PPO Inhibitor Pyrazole_Herbicide->Protoporphyrinogen_IX Inhibits

Caption: Inhibition of the PPO enzyme by pyrazole-based herbicides.

ALS Inhibition: Halting Amino Acid Synthesis

Acetolactate synthase (ALS) is the first and rate-limiting enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[5] As these amino acids are essential for protein synthesis and plant growth, and because mammals lack this biosynthetic pathway, ALS is an excellent target for selective herbicides.[5] The pyrazole ring has been instrumental in the development of potent ALS inhibitors.[5]

Comparative Herbicidal Activity of Pyrazole Sulfonylureas

While specific comparative data for novel pyrazole sulfonylureas against commercial standards was not detailed in the initial search, the literature emphasizes the development of various sulfonylurea herbicides containing a pyrazole ring that demonstrate excellent herbicidal activity.[5] The research in this area focuses on structure-activity relationship (SAR) studies to optimize efficacy. For instance, the introduction of a long, flexible chain to the pyrazole ring has been shown to enhance herbicidal activity.[5]

Mechanism of Action: ALS Inhibition Pathway

Pyrazole-based ALS inhibitors prevent the synthesis of essential branched-chain amino acids, leading to a cessation of plant growth.

ALS_Inhibition cluster_pathway ALS-Mediated Biosynthesis Pyruvate Pyruvate Alpha-Acetolactate Alpha-Acetolactate Pyruvate->Alpha-Acetolactate ALS Valine Valine Alpha-Acetolactate->Valine Biosynthesis Pathway Alpha-Ketobutyrate Alpha-Ketobutyrate Alpha-Aceto-alpha-hydroxybutyrate Alpha-Aceto-alpha-hydroxybutyrate Alpha-Ketobutyrate->Alpha-Aceto-alpha-hydroxybutyrate ALS Isoleucine Isoleucine Alpha-Aceto-alpha-hydroxybutyrate->Isoleucine Biosynthesis Pathway Protein Synthesis Protein Synthesis Valine->Protein Synthesis Isoleucine->Protein Synthesis Pyrazole_Herbicide Pyrazole-Based ALS Inhibitor Pyrazole_Herbicide->Pyruvate Inhibits Pyrazole_Herbicide->Alpha-Ketobutyrate Inhibits

Caption: Inhibition of the ALS enzyme by pyrazole-based herbicides.

Experimental Protocols

To ensure the reproducibility and validity of the presented findings, the following generalized experimental protocols are provided.

Post-Emergence Herbicidal Activity Assay (Greenhouse)

This protocol is designed to assess the efficacy of herbicidal compounds on weeds that have already germinated and emerged from the soil.

  • Weed Cultivation: Seeds of various weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis) are sown in pots containing a suitable growth medium. The pots are maintained in a greenhouse under controlled conditions of temperature, humidity, and light.

  • Herbicide Application: At the 3-4 leaf stage of weed growth, the test compounds and commercial standards are dissolved in a suitable solvent (e.g., acetone) with a surfactant and diluted with water to the desired concentrations (e.g., 150 g a.i./ha). The herbicide solutions are then uniformly sprayed onto the weeds.

  • Evaluation: The treated plants are returned to the greenhouse and observed for a period of 15-20 days. The herbicidal effect is visually assessed by comparing the growth, injury symptoms (e.g., chlorosis, necrosis), and mortality of the treated plants to an untreated control group. The inhibition rate is calculated as a percentage relative to the control.

In Vitro Enzyme Inhibition Assay (e.g., PPO)

This assay quantifies the direct inhibitory effect of a compound on its target enzyme.

  • Enzyme Preparation: The target enzyme (e.g., PPO) is isolated and purified from a plant source or produced recombinantly.

  • Assay Reaction: The assay is typically performed in a microplate format. The reaction mixture contains the purified enzyme, a suitable buffer, the substrate (e.g., protoporphyrinogen IX for PPO), and varying concentrations of the inhibitor compound.

  • Data Measurement: The enzyme's activity is measured by monitoring the rate of product formation or substrate consumption, often through a change in absorbance or fluorescence using a spectrophotometer.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Herbicide Discovery and Evaluation

The process of discovering and evaluating new pyrazole-based herbicides follows a systematic workflow.

Herbicidal_Activity_Workflow A Lead Compound (e.g., Pyroxasulfone) B Structural Modification (e.g., Introduction of Phenylpyridine Moiety) A->B C Synthesis of Novel Pyrazole Derivatives B->C D Structural Characterization (NMR, HRMS) C->D E Greenhouse Screening (Pre- & Post-emergence) C->E F Identification of Active Compounds E->F G In Vitro Enzyme Inhibition Assays F->G H Structure-Activity Relationship (SAR) Studies F->H I Field Trials F->I J Lead Optimization H->J I->J

Caption: General workflow for the synthesis and evaluation of herbicidal activity.

Conclusion

The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel herbicides.[1][7] The compounds highlighted in this guide demonstrate significant herbicidal efficacy, in some cases comparable or superior to existing commercial products.[4][5] The diverse mechanisms of action, targeting key enzymes in plant metabolism, offer multiple avenues for overcoming weed resistance. Further research focusing on the optimization of these pyrazole-based structures through detailed structure-activity relationship studies holds the promise of delivering next-generation weed management solutions with improved performance, selectivity, and environmental profiles.

References

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]

  • Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]

  • Anonymous. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. ResearchGate. [Link]

  • Mor, S., Khatri, M., Punia, R., Nagoria, S., & Sindhu, S. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778. [Link]

  • Anonymous. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • Du, T., Lu, S., Zhu, Z., Zhu, M., Zhang, Y., Zhang, J., & Chen, J. (2025). Pyrazole derivatives: Recent advances in discovery and development of pesticides. Arabian Journal of Chemistry, 18(4), 106519. [Link]

  • Anonymous. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ResearchGate. [Link]

  • Anonymous. (2023). Mode of action of pyrazoles and pyridazinones. ResearchGate. [Link]

  • Ye, F., Zhang, J., Li, Y., Liu, C., & Wang, J. (2017). Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. RSC Advances, 7(84), 53517-53522. [Link]

  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]

  • Anonymous. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. [Link]

Sources

Comparative

evaluating the in vitro metabolic stability of ethyl 4-ethyl-1H-pyrazole-5-carboxylate

Topic: Evaluating the In Vitro Metabolic Stability of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the In Vitro Metabolic Stability of Ethyl 4-ethyl-1H-pyrazole-5-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Significance

Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (CAS: 35691-93-1 / 37622-90-5 analog) represents a critical class of pyrazole-based building blocks used in the synthesis of kinase inhibitors (e.g., FLT3, JAK) and agrochemicals. However, its utility as a drug scaffold is frequently compromised by a specific metabolic liability: rapid ester hydrolysis .

This guide provides a technical comparison of this compound against structurally modified alternatives and details the specific in vitro assay protocols required to accurately characterize its clearance. Unlike stable lipophilic drugs, this compound requires a specialized "soft drug" evaluation workflow to distinguish between hepatic CYP450 metabolism, plasma esterase clearance, and chemical instability.

Metabolic Liability Analysis: The "Soft Spot"

The primary metabolic instability of ethyl 4-ethyl-1H-pyrazole-5-carboxylate arises from the electron-deficient pyrazole ring, which activates the C-5 ester carbonyl towards nucleophilic attack by hydrolases (Carboxylesterases, CES).

Dominant Metabolic Pathways
  • Hydrolysis (Major): Rapid conversion to 4-ethyl-1H-pyrazole-5-carboxylic acid by CES1 (liver) and Paraoxonase/Butyrylcholinesterase (plasma). This renders the compound a "prodrug" or a rapidly cleared intermediate.

  • Glucuronidation (Secondary): The free N-H at position 1 is a substrate for UDP-glucuronosyltransferases (UGTs), leading to N-glucuronides.

  • Oxidation (Minor): CYP450-mediated hydroxylation of the 4-ethyl chain is kinetically slower and often masked by the rapid hydrolysis.

MetabolicPathways Parent Ethyl 4-ethyl-1H-pyrazole-5-carboxylate (Parent Substrate) Acid 4-Ethyl-1H-pyrazole-5-carboxylic acid (Inactive Metabolite) Parent->Acid Hydrolysis (CES1, Plasma Esterases) [FAST] Gluc N-Glucuronide Conjugate Parent->Gluc UGT Conjugation (Phase II) Hydroxy 1-Hydroxyethyl derivative Parent->Hydroxy CYP450 Oxidation (Phase I - Minor)

Figure 1: Metabolic fate of ethyl 4-ethyl-1H-pyrazole-5-carboxylate. Note the dominance of the hydrolytic pathway.

Comparative Performance Guide

This section compares the target compound with structural analogs to demonstrate Structure-Activity Relationships (SAR) regarding metabolic stability.

Table 1: Comparative Stability Profile (Human Liver Microsomes & Plasma)
Compound ClassStructure DescriptionHuman Plasma

HLM

(µL/min/mg)
Primary Clearance MechanismRecommendation
Target Product Ethyl 4-ethyl-1H-pyrazole-5-carboxylate < 20 min > 100 (High) Hydrolysis (Esterase) Use as Prodrug or Transient Intermediate
Alternative A Ethyl 4-ethyl-1-methyl-pyrazole-5-carboxylate 45 - 60 min40 - 60 (Mod)Hydrolysis + CYP OxidationImproved stability; blocks N-glucuronidation
Alternative B 4-Ethyl-5-(1,2,4-oxadiazol-3-yl)-pyrazole > 120 min< 15 (Low)CYP OxidationBioisostere: Replaces ester for high stability
Metabolite 4-Ethyl-1H-pyrazole-5-carboxylic acid Stable< 5 (Negligible)Renal Excretion (predicted)Inactive sink; monitor as marker

Key Insight:

  • Target Product: Exhibits "High Clearance" characteristics. In drug discovery, this is often a "Go/No-Go" decision point unless the carboxylic acid metabolite is the active species (prodrug strategy).

  • Alternative B (Oxadiazole): If the ester is essential for binding, replacing it with a bioisostere like oxadiazole (as seen in recent FLT3 inhibitors) dramatically improves metabolic stability while retaining H-bond acceptor properties.

Experimental Protocols

To accurately evaluate this compound, standard CYP assays are insufficient because they may not account for non-CYP hydrolysis or chemical instability.

Protocol A: Differentiating Chemical vs. Enzymatic Stability

Purpose: To ensure the compound does not degrade spontaneously in buffer (chemical hydrolysis).

  • Preparation: Prepare 1 µM test compound in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Incubation: Incubate at 37°C for 0, 30, 60, and 120 minutes (No protein/microsomes added).

  • Analysis: LC-MS/MS quantification.

  • Acceptance Criteria: >90% remaining at 120 min. If <90%, the compound is chemically unstable (base-catalyzed hydrolysis), and biological data must be corrected.

Protocol B: The "Esterase-Specific" Microsomal Assay

Purpose: To measure Intrinsic Clearance (


) and distinguish CYP from Esterase activity.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (for CYP activity).

  • Inhibitor: BNPP (Bis-p-nitrophenyl phosphate) - a specific carboxylesterase inhibitor.

Workflow:

  • Pre-Incubation:

    • Group 1 (Total Metabolism): HLM + Buffer.

    • Group 2 (CYP Only): HLM + Buffer + 100 µM BNPP (inhibits esterases).

  • Reaction: Add Test Compound (1 µM final) to both groups. Pre-warm 5 min at 37°C.

  • Initiation: Add NADPH to both groups.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, 45 min into 150 µL cold Acetonitrile (with Internal Standard).

  • Calculation:

    • If Group 1 clearance >> Group 2 clearance, the molecule is primarily cleared by Esterases .

    • If Group 1 ≈ Group 2, the molecule is cleared by CYP450 .

AssayWorkflow Start Start Evaluation BufferTest Buffer Stability (pH 7.4) Chemical Hydrolysis? Start->BufferTest Decision1 Stable in Buffer? BufferTest->Decision1 PlasmaTest Plasma Stability Assay (Rat vs Human) Decision2 Rapid Loss in Plasma? PlasmaTest->Decision2 MicrosomeTest Microsomal Stability (+/- BNPP Inhibitor) ResultStable Metabolically Stable (Proceed to CYP Phenotyping) MicrosomeTest->ResultStable Decision1->PlasmaTest Yes ResultUnstable Chemically Unstable (Modify Structure) Decision1->ResultUnstable No (<90% rem) Decision2->MicrosomeTest No ResultProdrug Soft Drug / Prodrug (Target: Esterases) Decision2->ResultProdrug Yes (<30 min t1/2)

Figure 2: Decision tree for evaluating hydrolytically sensitive pyrazole esters.

Data Interpretation & Calculations

To report the data for publication or internal filing, use the following standard equations.

1. In Vitro Half-Life (


): 


Where

is the slope of the line:

vs. time.

2. Intrinsic Clearance (


): 


Benchmarking for Ethyl 4-ethyl-1H-pyrazole-5-carboxylate:

  • Low Clearance:

    
     (Stable)
    
  • Moderate Clearance:

    
    
    
  • High Clearance:

    
     (Likely result for this compound)
    
References
  • Sidique, S., et al. (2009).[1] "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase." Bioorganic & Medicinal Chemistry Letters, 19(19), 5773-5777.[1] Link

    • Key Finding: Establishes the rapid hydrolysis of pyrazole-5-carboxyl
  • Di, L., & Kerns, E. H. (2008). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier.[2]

    • Key Finding: Standard protocols for distinguishing chemical vs.
  • Sun, H. (2012).[2] "Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism." Bioorganic & Medicinal Chemistry Letters, 22(2), 989-995. Link

    • Key Finding: Describes how ester hydrolysis appears as "noise" in CYP assays and methods to control it.
  • Zambon, A., et al. (2020). "Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors." RSC Medicinal Chemistry, 11, 100-115. Link

    • Key Finding: Demonstrates the use of bioisosteres (oxadiazoles) to replace labile pyrazole esters.[3][4]

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ethyl 4-ethyl-1H-pyrazole-5-carboxylate

This guide outlines the technical safety, logistical, and operational protocols for handling Ethyl 4-ethyl-1H-pyrazole-5-carboxylate . It is designed for researchers and drug development professionals requiring immediate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety, logistical, and operational protocols for handling Ethyl 4-ethyl-1H-pyrazole-5-carboxylate . It is designed for researchers and drug development professionals requiring immediate, actionable intelligence.

Executive Safety Summary

Immediate Action Required: Treat as a bioactive heterocyclic intermediate. While specific toxicological data for this ethyl-substituted analog may be limited, structural analogs (pyrazole-carboxylates) are confirmed irritants with potential acute toxicity.

Parameter Critical Specification
GHS Classification WARNING (Based on analogs)
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.)
Physical State Solid (Crystalline powder); likely off-white to pale yellow.
Primary Route of Entry Inhalation of dust; Dermal absorption.
Critical PPE Nitrile gloves (double-gloved for solutions), N95/P100 respirator (if outside hood), Safety Goggles.
Storage Condition 2–8°C (Recommended); Inert atmosphere (Argon/Nitrogen); Desiccated.
Chemical Profile & Hazard Causality

To handle this compound safely, one must understand its chemical behavior. It is not merely "chemical dust"; it is a functionalized heterocycle designed for reactivity.

  • Structural Logic: The molecule consists of a pyrazole core substituted with an ethyl group at the C4 position and an ethyl ester at C5.

    • Reactivity: The 1H-pyrazole proton is acidic (pKa ~14), making the nitrogen susceptible to deprotonation and subsequent nucleophilic attacks. The ester moiety is prone to hydrolysis under basic conditions, releasing ethanol and the corresponding pyrazole acid.

  • Toxicological Mechanism:

    • Irritation: Pyrazoles are nitrogen-rich heterocycles that can interact with mucosal membranes, causing inflammation (H315/H319).

    • Bioactivity: As a precursor often used in kinase inhibitor synthesis (e.g., targeting ATP binding sites), this compound may possess inherent biological activity, necessitating containment levels higher than standard organic salts.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this specific matrix based on the compound's physical properties (solid powder vs. organic solution).

PPE Component Material/Standard Technical Rationale
Hand Protection (Solid) Nitrile (0.11 mm) Sufficient for dry powder handling. Protects against incidental contact.[4][5]
Hand Protection (Solution) Nitrile (Double) or Barrier (Laminate) Once dissolved (e.g., in DCM or DMF), the solvent acts as a carrier, increasing skin permeation rates. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Goggles Safety glasses are insufficient for fine powders that can drift around side-shields. Goggles seal the ocular area.
Respiratory Fume Hood (Primary) Mandatory. Velocity > 100 fpm.
Respiratory (Backup) N95 or P100 Mask Only if weighing outside a hood (not recommended) or during spill cleanup.
Body Defense Lab Coat (Cotton/Poly) Standard protection. Ensure cuffs are tucked under gloves to prevent wrist exposure.
Operational Protocol: Safe Handling Workflow

This workflow enforces a "Zero-Exposure" standard.

Step 1: Receipt & Inspection
  • Verify Integrity: Check the bottle for crystallization on the cap (sign of moisture ingress/hydrolysis).

  • Labeling: Immediately affix an internal tracking label with the date of receipt and CAS number (use 37622-90-5 as the closest reference analog if the specific ethyl-analog CAS is undocumented on the vendor bottle).

Step 2: Weighing & Transfer (The Critical Zone)
  • Static Control: Pyrazole esters can be static-prone. Use an anti-static gun or ionizer if the powder "jumps."

  • Containment: Weigh inside the chemical fume hood. If the balance is external, use a tarred secondary container (e.g., a screw-top vial) to transport the material. Never transport an open spatula across the lab.

Step 3: Solubilization
  • Solvent Choice: Soluble in Dichloromethane (DCM), Ethyl Acetate, and Alcohols.

  • Exotherm Risk: Generally low, but always add solvent to the solid slowly.

Visualization: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Material Receipt Inspect Inspect Container (Crystals/Leaks?) Start->Inspect Quarantine Quarantine & Test Inspect->Quarantine Defect Found Storage Store: 4°C, Inert Gas Inspect->Storage Intact Usage Experimental Usage Storage->Usage HoodCheck Is Fume Hood Active (>100 fpm)? Usage->HoodCheck Weighing Weighing Step Solvent Dissolve (DCM/EtOAc) Weighing->Solvent HoodCheck->Usage No (STOP) HoodCheck->Weighing Yes Reaction Proceed to Reaction Solvent->Reaction

Figure 1: Operational logic flow for receiving, storing, and utilizing Ethyl 4-ethyl-1H-pyrazole-5-carboxylate.

Emergency Response & Spill Management

In the event of a release, rapid categorization determines the response.

  • Minor Spill (< 5g, Solid):

    • Isolate: Alert nearby personnel.

    • PPE Up: Ensure goggles and gloves are on.

    • Clean: Wet a paper towel with ethanol (to prevent dust generation) and wipe up the powder. Do not dry sweep.

    • Dispose: Place waste in a sealed bag, then into the solid organic waste stream.

  • Major Spill (> 5g or Solution):

    • Evacuate: Clear the immediate area.

    • Ventilate: Maximize fume hood airflow.

    • Absorb: If in solution, use vermiculite or a spill pillow.

    • Decontaminate: Wash the surface with mild soapy water followed by an ethanol wipe.

Visualization: Spill Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Liquid Solution (Organic) Type->Liquid ActionSolid Wet Wipe (Ethanol) Avoid Dust Solid->ActionSolid ActionLiquid Absorb (Vermiculite) Ventilate Area Liquid->ActionLiquid Disposal Sealed Hazardous Waste Disposal ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for mitigating solid vs. liquid spills.

Disposal & Environmental Compliance

Never flush this compound down the drain. It is an organic ester and potentially hazardous to aquatic life.

  • Solid Waste: Package in a high-density polyethylene (HDPE) jar labeled "Solid Organic Hazardous Waste."

  • Liquid Waste: Combine with compatible organic solvents (Non-Halogenated or Halogenated depending on the solvent used) in the appropriate carboy.

  • Destruction Method: The preferred method is incineration equipped with an afterburner and scrubber to manage nitrogen oxides (NOx) generated from the pyrazole ring.

References
  • PubChem. (2025).[1][2][6] Ethyl 4-pyrazolecarboxylate (Analog Safety Profile). National Library of Medicine. [Link]

  • ECHA. (2025). Registration Dossier: Pyrazole derivatives.[7] European Chemicals Agency.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-ethyl-1H-pyrazole-5-carboxylate
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ethyl 4-ethyl-1H-pyrazole-5-carboxylate
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